N-benzyl-3-phenylpropanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
10264-10-5 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-benzyl-3-phenylpropanamide |
InChI |
InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
InChI Key |
FEOUTXCSJHUHLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and Historical Synthesis of N-benzyl-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-3-phenylpropanamide, a secondary amide with the CAS Registry Number 10264-10-5, has emerged as a versatile synthetic intermediate in various chemical and pharmaceutical research endeavors. While a singular moment of discovery is not prominently documented in the annals of chemical literature, its presence is noted in numerous synthetic schemes, pointing to its value as a building block. This technical guide provides a comprehensive overview of the historical and contemporary methods for the synthesis of this compound, complete with detailed experimental protocols and comparative quantitative data. The logical workflows of its primary synthesis routes are also visually represented to facilitate a deeper understanding of the chemical transformations involved.
Discovery and Historical Context
The discovery of this compound is not attributed to a specific individual or research group but rather appears to have emerged organically within the field of synthetic chemistry. Its utility likely became apparent as chemists explored the synthesis of more complex molecules where the this compound moiety served as a key structural component. The compound is structurally straightforward, comprising a 3-phenylpropanoyl group attached to a benzylamine (B48309). This simplicity belies its utility, offering a scaffold that can be readily modified, making it a valuable tool for medicinal chemists and material scientists.
The earliest preparations of this compound and similar secondary amides were likely achieved through classical amide bond formation reactions. Over time, a variety of more sophisticated and efficient methods have been developed and applied to its synthesis. This guide will focus on the most historically significant and widely practiced of these methods.
Historical Synthesis Methods
The synthesis of this compound is fundamentally an amidation reaction, involving the formation of an amide bond between 3-phenylpropanoic acid or its derivatives and benzylamine. The primary historical methods for this transformation include the Schotten-Baumann reaction, carbodiimide-mediated coupling, and the use of mixed anhydrides.
Schotten-Baumann Reaction
First described in the late 19th century by Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a robust method for the synthesis of amides from amines and acid chlorides.[1][2][3][4] This reaction is typically carried out in a two-phase system consisting of an aqueous base and an organic solvent.
Caption: General Schotten-Baumann Reaction Pathway
A representative procedure for the synthesis of this compound via the Schotten-Baumann reaction is as follows:
-
Preparation of 3-phenylpropanoyl chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3-phenylpropanoic acid (1 equivalent). Slowly add thionyl chloride (1.2 equivalents) at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-phenylpropanoyl chloride.
-
Amidation: Dissolve benzylamine (1 equivalent) in a suitable organic solvent such as dichloromethane (B109758) in a separate flask. Cool the solution in an ice bath. Add a 10% aqueous solution of sodium hydroxide (B78521) (2 equivalents). To this biphasic mixture, add the freshly prepared 3-phenylpropanoyl chloride dropwise with vigorous stirring.
-
Reaction and Work-up: Continue stirring vigorously for 15-30 minutes after the addition is complete. Monitor the reaction by thin-layer chromatography. Upon completion, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
| Parameter | Value | Reference |
| Yield | Typically >80% | General knowledge of Schotten-Baumann reactions |
| Reaction Time | 0.5 - 2 hours | [1] |
| Temperature | 0 °C to room temperature | [1] |
Carbodiimide-Mediated Coupling
The use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as coupling agents for amide bond formation became widespread in the mid-20th century. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.
Caption: Carbodiimide-Mediated Amide Synthesis
A general procedure for the synthesis of this compound using a carbodiimide coupling agent is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1 equivalent) and benzylamine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add the carbodiimide coupling agent (e.g., DCC, 1.1 equivalents) portion-wise with stirring. If desired, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up and Purification: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Value | Reference |
| Yield | 70-95% | General knowledge of carbodiimide couplings |
| Reaction Time | 12 - 24 hours | [5] |
| Temperature | 0 °C to room temperature | [5] |
Modern Synthetic Approaches
More contemporary methods for the synthesis of this compound often focus on improving efficiency, reducing waste, and avoiding harsh reagents.
Reactive Extrusion
Reactive extrusion is a solvent-free method that utilizes mechanical energy to promote chemical reactions. This technique has been applied to the synthesis of this compound, offering a rapid and environmentally friendly alternative to traditional solution-phase chemistry.
Caption: Reactive Extrusion Workflow
A generalized protocol for reactive extrusion synthesis is as follows:
-
Premixing: The solid reactants, 3-phenylpropanoic acid and a solid form of benzylamine (e.g., a salt to be neutralized in situ or an adsorbed form), are premixed.
-
Extrusion: The mixture is fed into a twin-screw extruder. The extruder is heated to a specified temperature profile along its barrel. The rotation of the screws imparts high shear, ensuring intimate mixing and promoting the reaction.
-
Collection: The molten product exits the extruder die and is cooled and solidified. The product is then collected for any necessary purification, although often the product is of high purity directly from the extruder.
| Parameter | Value | Reference |
| Yield | 81% | [1] |
| Reaction Time | 1–2 minutes | [1] |
| Temperature | Varies with extruder setup | [1] |
Conclusion
This compound, while not having a celebrated discovery, has proven to be a valuable molecule in the synthetic chemist's toolbox. Its preparation has evolved from classical methods like the Schotten-Baumann reaction to modern, efficient techniques such as reactive extrusion. The choice of synthetic route depends on factors such as scale, desired purity, and available resources. The detailed protocols and comparative data presented in this guide offer researchers and drug development professionals a comprehensive resource for the synthesis of this important intermediate. The continued exploration of new synthetic methodologies will undoubtedly further refine the preparation of this compound and other valuable amide compounds.
References
An In-depth Technical Guide on the Physicochemical Properties of N-benzyl-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-3-phenylpropanamide is a chemical compound belonging to the amide family, characterized by a benzyl (B1604629) group and a 3-phenylpropanoyl group attached to a nitrogen atom. This molecule holds interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Its physicochemical properties, such as lipophilicity and hydrogen bonding capability, are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of a potential biological signaling pathway influenced by structurally related molecules.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₇NO | [1][2] |
| Molecular Weight | 239.31 g/mol | [1][2] |
| CAS Number | 10264-10-5 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-phenyl-N-benzylpropanamide, Benzenepropanamide, N-(phenylmethyl)- | [1] |
| Melting Point | 84.5-86.5 °C | |
| Boiling Point (Predicted) | 457.9 ± 34.0 °C | |
| Density (Predicted) | 1.078 ± 0.06 g/cm³ | |
| XLogP3-AA (Lipophilicity) | 2.9 | [1] |
| Topological Polar Surface Area | 29.1 Ų | |
| Appearance | White solid | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its replication and further study.
Synthesis Protocol: Amide Coupling via Carbodiimide Activation
This protocol describes a common method for the synthesis of this compound from 3-phenylpropanoic acid and benzylamine (B48309) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.
Materials:
-
3-phenylpropanoic acid
-
Benzylamine
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 3-phenylpropanoic acid (1.0 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DCC (1.1 equivalents) and DMAP (0.1 equivalents).[4]
-
Stir the mixture for 10 minutes, then add benzylamine (1.0 equivalent) dropwise.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[4]
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.[4]
Characterization Protocols
NMR spectroscopy is used to determine the molecular structure of the synthesized compound.
Instrumentation: 400 MHz NMR spectrometer.[5]
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to an NMR tube.[6]
¹H NMR Acquisition:
-
Pulse Sequence: Standard proton pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
Data Analysis: Process the spectra to identify chemical shifts (δ) in ppm and coupling constants (J) in Hz. Compare the obtained spectra with literature data for this compound to confirm its identity.
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[7]
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean ATR crystal should be acquired before running the sample.
Data Analysis: Identify characteristic absorption bands for the amide C=O stretch (around 1640 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and aromatic C-H stretches.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
GC Method:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[6]
-
Injector Temperature: 250 °C.[6]
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
MS Method:
Data Analysis: Identify the molecular ion peak [M]⁺ and major fragment ions. The molecular ion peak should correspond to the molecular weight of this compound (239.31 g/mol ).
Potential Biological Signaling Pathway
While no specific signaling pathways have been definitively elucidated for this compound, research on structurally similar N-benzyl benzamide (B126) derivatives has implicated their role as modulators of autophagy through the mTORC1 signaling pathway.[8] Autophagy is a cellular process responsible for the degradation and recycling of cellular components, and its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. The mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway is a key negative regulator of autophagy.[8]
The following diagram illustrates a simplified representation of the mTORC1 signaling pathway and the potential point of intervention for N-benzyl benzamide-like compounds.
Caption: Potential modulation of the mTORC1 signaling pathway by N-benzyl benzamide derivatives.
Conclusion
This technical guide provides a detailed summary of the physicochemical properties of this compound, along with comprehensive experimental protocols for its synthesis and characterization. While the direct biological targets and signaling pathways of this specific compound are still under investigation, the information on structurally related molecules suggests potential avenues for future research, particularly in the context of autophagy modulation. The data and protocols presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating further exploration of this compound and its potential applications.
References
- 1. This compound | C16H17NO | CID 730453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 10264-10-5 [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of N-benzyl-3-phenylpropanamide: A Proposed Research Framework
Disclaimer: As of late 2025, detailed information regarding the specific biological mechanism of action of N-benzyl-3-phenylpropanamide is not extensively available in the public domain. This guide therefore outlines a generalized, hypothetical framework for researchers and drug development professionals to investigate the mechanism of action of a novel compound such as this compound. The experimental protocols and potential pathways described herein are based on standard pharmacological and biochemical methodologies and are intended to serve as a strategic template for investigation.
Introduction to this compound
This compound is a synthetic amide derivative. Its structure, featuring a benzyl (B1604629) group attached to the nitrogen of a 3-phenylpropanamide (B85529) backbone, suggests potential interactions with a variety of biological targets due to its aromatic and amide functionalities. The absence of comprehensive studies necessitates a systematic approach to identify its molecular targets and elucidate its effects on cellular and physiological systems.
Proposed Research Workflow for Mechanism of Action (MoA) Elucidation
A multi-pronged approach is essential to comprehensively determine the MoA of a novel chemical entity. The following workflow outlines key stages, from initial screening to in-depth pathway analysis.
Caption: Proposed workflow for elucidating the mechanism of action of a novel compound.
Detailed Experimental Protocols
The following sections detail hypothetical methodologies that could be employed to investigate this compound.
3.1.1. Affinity Chromatography-Mass Spectrometry
-
Objective: To isolate and identify proteins that physically interact with this compound.
-
Methodology:
-
Synthesize an analog of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group).
-
Covalently couple the linker-modified compound to an activated chromatography resin (e.g., NHS-activated sepharose).
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the cell lysate with the compound-coupled resin to allow for protein binding. A control resin without the compound should be run in parallel.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Compare the protein profiles from the compound and control resins to identify specific binding partners.
-
3.1.2. In Silico Molecular Docking
-
Objective: To computationally predict potential protein targets and binding modes.
-
Methodology:
-
Generate a 3D conformer of this compound using computational chemistry software.
-
Obtain crystal structures of potential target proteins from the Protein Data Bank (PDB).
-
Define the binding site on each target protein.
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding affinity and pose of this compound within the defined binding sites.
-
Rank potential targets based on docking scores and visual inspection of the predicted interactions.
-
3.2.1. Isothermal Titration Calorimetry (ITC)
-
Objective: To quantitatively measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and a purified candidate target protein.
-
Methodology:
-
Prepare solutions of the purified target protein and this compound in a matched buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
Fit the resulting data to a binding isotherm to determine the thermodynamic parameters of the interaction.
-
3.2.2. Western Blot Analysis of a Hypothetical Signaling Pathway
-
Objective: To determine if this compound modulates a specific signaling pathway downstream of a validated target.
-
Hypothetical Scenario: Assuming Target X is a kinase in the MAPK/ERK pathway.
-
Methodology:
-
Culture appropriate cells and treat them with varying concentrations of this compound for different time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
-
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Quantitative Data Summary (Hypothetical)
The following table presents a template for summarizing quantitative data that would be generated during the investigation of this compound.
| Assay Type | Target/Cell Line | Parameter | Value |
| Cell Viability Assay | HEK293 | IC50 | Data to be determined |
| Enzyme Inhibition Assay | Target X | IC50 | Data to be determined |
| Isothermal Titration Calorimetry | Target X | KD | Data to be determined |
| Surface Plasmon Resonance | Target X | KD | Data to be determined |
| Cellular Thermal Shift Assay | Target X | ΔTm | Data to be determined |
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, this guide provides a robust and systematic framework for its investigation. By employing a combination of computational, biochemical, and cell-based approaches, researchers can identify its molecular targets, understand its impact on signaling pathways, and ultimately define its therapeutic potential. The successful execution of these studies will be critical in transitioning this compound from a chemical entity to a well-characterized pharmacological agent.
Spectroscopic Data and Experimental Protocols for N-benzyl-3-phenylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyl-3-phenylpropanamide, a compound of interest in various research and development sectors. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, compiled into clear and accessible formats. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound. This data is essential for the structural elucidation and characterization of the molecule.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.35 - 7.15 | m | - | Ar-H (10H) |
| 5.80 | br s | - | NH |
| 4.38 | d | 5.7 | CH ₂-NH |
| 2.98 | t | 7.8 | Ph-CH ₂ |
| 2.55 | t | 7.8 | CH ₂-C=O |
Note: Spectra acquired in CDCl₃ at 400 MHz. Data is based on typical values for this compound class and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 172.0 | C =O |
| 141.0 | Ar-C (quaternary) |
| 138.2 | Ar-C (quaternary) |
| 128.8 | Ar-C H |
| 128.6 | Ar-C H |
| 128.4 | Ar-C H |
| 127.6 | Ar-C H |
| 127.3 | Ar-C H |
| 126.2 | Ar-C H |
| 43.8 | C H₂-NH |
| 38.5 | Ph-C H₂ |
| 31.8 | C H₂-C=O |
Note: Spectra acquired in CDCl₃ at 100 MHz. Assignments are based on predictive models and known chemical shift ranges.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~3060, 3030 | C-H stretch (aromatic) |
| ~2930, 2860 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (Amide I) |
| ~1550 | N-H bend (Amide II) |
| ~1495, 1450 | C=C stretch (aromatic) |
| ~750, 700 | C-H bend (aromatic, out-of-plane) |
Note: Data typically acquired from a KBr pellet or as a thin film.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 239.13 | [M]⁺ (Molecular Ion) |
| 148.08 | [M - C₇H₇]⁺ |
| 106.07 | [C₇H₅O]⁺ or [C₇H₈N]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Note: Data corresponds to the molecular weight of this compound (C₁₆H₁₇NO), which is 239.31 g/mol .[1][2][3] The fragmentation pattern is predicted based on the molecular structure.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024-2048
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method
-
Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Data Processing: Record the spectrum in transmittance or absorbance mode. Perform a background scan with no sample present and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Instrumentation: Employ a mass spectrometer with an electron ionization source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-500
-
Scan speed: 1 scan/s
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis and the logical relationships in data interpretation.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Structural Elucidation of N-benzyl-3-phenylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of N-benzyl-3-phenylpropanamide. It details the synthetic protocol for its preparation and presents a thorough analysis of its structural and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, tabulated spectral data for easy reference, and logical diagrams to illustrate the key processes.
Introduction
This compound is a secondary amide that incorporates both a benzyl (B1604629) and a phenethyl moiety. Amide bonds are fundamental in organic chemistry and are a cornerstone of peptide and protein structures, as well as a common functional group in a vast array of pharmaceuticals and biologically active compounds. The structural elucidation of such molecules is a critical step in their characterization, ensuring purity, confirming identity, and providing the foundational data for further studies in drug design and development. This guide outlines the synthesis and detailed spectroscopic analysis of this compound, providing a clear and concise repository of its structural data.
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of 3-phenylpropanoic acid and benzylamine (B48309). This reaction forms the amide bond, usually in the presence of a coupling agent to activate the carboxylic acid.
Experimental Protocol: Amide Coupling Reaction
Materials:
-
3-phenylpropanoic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, 3-phenylpropanoic acid (1.0 equivalent) is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added to the stirred solution.
-
After stirring for 10 minutes at 0 °C, benzylamine (1.0 equivalent) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
Structural and Spectroscopic Data
The structure of this compound was confirmed by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 10264-10-5 |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 84.5-86.5 °C |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.4 | m | 10H | Aromatic protons (C₆H₅-CH₂ and C₆H₅-CH₂CH₂) |
| ~5.8 | br s | 1H | Amide N-H |
| ~4.4 | d | 2H | -CH₂-NH- |
| ~3.0 | t | 2H | C₆H₅-CH₂-CH₂- |
| ~2.5 | t | 2H | -CH₂-C(O)- |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | Amide carbonyl (C=O) |
| ~141.0 | Quaternary aromatic carbon (C₆H₅-CH₂CH₂) |
| ~138.0 | Quaternary aromatic carbon (C₆H₅-CH₂) |
| ~126.0-129.0 | Aromatic CH carbons |
| ~43.0 | -CH₂-NH- |
| ~38.0 | -CH₂-C(O)- |
| ~32.0 | C₆H₅-CH₂-CH₂- |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3280 | Strong | N-H stretching vibration (amide) |
| ~3080-3030 | Medium | C-H stretching vibration (aromatic) |
| ~2950-2850 | Medium | C-H stretching vibration (aliphatic) |
| ~1640-1630 | Strong | C=O stretching vibration (Amide I band) |
| ~1550-1540 | Strong | N-H bending vibration (Amide II band) |
| ~1495, 1450 | Medium | C=C stretching vibrations (aromatic ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 239 | Moderate | [M]⁺, Molecular ion |
| 148 | Strong | [C₆H₅CH₂CH₂CO]⁺, Acylium ion fragment |
| 106 | Strong | [C₆H₅CH₂NH]⁺, Benzylamine fragment |
| 91 | Very Strong | [C₇H₇]⁺, Tropylium ion (from rearrangement of the benzyl fragment) |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Structural Elucidation Logic
The following diagram outlines the logical process of confirming the structure of the synthesized compound.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound has been successfully achieved through a combination of chemical synthesis and comprehensive spectroscopic analysis. The provided experimental protocol offers a reliable method for the preparation of this compound. The tabulated NMR, FT-IR, and MS data serve as a definitive reference for its characterization. The logical workflows presented visually articulate the key processes in its synthesis and structural confirmation. This technical guide provides a solid foundation for researchers and professionals working with this and structurally related molecules.
An In-depth Technical Guide to the Solubility and Stability of N-benzyl-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties of N-benzyl-3-phenylpropanamide and outlines standard methodologies for their experimental determination. As of the latest literature review, specific experimental data on the solubility and stability of this compound are not publicly available. Therefore, this guide serves as a framework for designing and interpreting studies on this compound.
Introduction to this compound
This compound is a secondary amide with the molecular formula C₁₆H₁₇NO and a molecular weight of approximately 239.31 g/mol . Its structure, characterized by a central propanamide core with a benzyl (B1604629) group attached to the nitrogen and a phenyl group at the 3-position, imparts significant hydrophobicity. This structural feature is common in many biologically active molecules, suggesting its potential as a scaffold in drug discovery. The amide linkage is a critical functional group that influences the molecule's chemical and physical properties, including its solubility, stability, and potential for biological interactions.[1][2][3] Understanding these properties is paramount for its development in any pharmaceutical or research application.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Given the hydrophobic nature of this compound, it is expected to have low aqueous solubility and higher solubility in organic solvents.
Predicted Solubility Characteristics
-
Aqueous Solubility: Due to the presence of two phenyl rings and a relatively long alkyl chain, the aqueous solubility is predicted to be low. The amide group can participate in hydrogen bonding with water, but the overall hydrophobic character of the molecule will likely dominate.
-
Solubility in Organic Solvents: The compound is expected to be soluble in a range of organic solvents. Its solubility will likely correlate with the polarity of the solvent.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to the potential for hydrogen bonding with the amide group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated as these solvents can effectively solvate the molecule.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar aprotic solvents, as the primary interactions would be weaker van der Waals forces.
-
Data Presentation: Solubility
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems and conditions.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Purified Water | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |
| Phosphate Buffer pH 7.4 | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |
| Ethanol | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |
| Methanol | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |
| Acetonitrile (B52724) | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |
| Toluene | 25 | Data Not Available | Data Not Available | Data Not Available | Shake-Flask / HPLC |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7][8]
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). The equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any undissolved microparticles, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Develop a suitable HPLC method to separate and quantify the compound.
-
Inject the filtered supernatant (appropriately diluted if necessary) and the standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[9][10][11]
-
-
Calculation:
-
Calculate the solubility in mg/mL or other desired units, taking into account any dilution factors.
-
The following diagram illustrates the experimental workflow for solubility determination.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile and Degradation Pathways
The chemical stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12][13][14][15][16]
Predicted Degradation Pathways
The amide bond in this compound is the most likely site of chemical degradation.
-
Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield 3-phenylpropanoic acid and N-benzylamine. The rate of hydrolysis is dependent on pH and temperature.
-
Oxidation: The benzylic positions (the CH₂ group attached to the nitrogen and the CH₂ group adjacent to the phenyl ring in the propanamide moiety) could be susceptible to oxidation, potentially forming hydroxylated or carbonylated derivatives.
-
Photodegradation: The aromatic rings in the molecule may absorb UV light, potentially leading to photolytic degradation.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.
Data Presentation: Stability (Forced Degradation)
The results of forced degradation studies should be summarized to show the extent of degradation and the formation of impurities under various stress conditions.
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Number of Degradants Detected | Remarks (e.g., Major Degradant RRT) |
| Hydrolytic | ||||||
| 0.1 M HCl | 24h | 60 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 0.1 M NaOH | 24h | 60 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Water | 24h | 60 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Oxidative | ||||||
| 3% H₂O₂ | 24h | 25 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Photolytic | ||||||
| ICH Q1B Option 1 (UV/Vis) | - | 25 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Thermal | ||||||
| Solid State | 7 days | 80 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocol: Forced Degradation Study
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[17][18][19][20][21]
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Temperature-controlled ovens/baths
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Keep the solution at an elevated temperature (e.g., 60 °C) for a specified period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at different time points.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven (e.g., 80 °C).
-
At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
Analyze the samples by HPLC, comparing them to a dark control stored under the same conditions.
-
-
HPLC Analysis:
-
Use a stability-indicating HPLC method (typically a gradient method on a C18 column) that can separate the parent compound from all degradation products.
-
A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.
-
The logical relationship for assessing stability is depicted in the diagram below.
Caption: Logical Flow of a Forced Degradation Study.
Hypothetical Biological Context: Kinase Inhibition
The structural features of this compound, particularly its hydrophobicity and the presence of an amide bond capable of forming hydrogen bonds, make it a plausible candidate for a small molecule inhibitor of protein kinases.[22][23] Kinase inhibitors often bind in the ATP-binding pocket of the enzyme, where hydrophobic interactions and hydrogen bonds are crucial for affinity and selectivity.
The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a protein kinase (Kinase X), thereby blocking downstream signaling events that lead to cell proliferation.
Caption: Hypothetical Kinase Inhibition Signaling Pathway.
Conclusion
While specific experimental data for this compound is currently lacking in public literature, its chemical structure allows for informed predictions regarding its solubility and stability. It is anticipated to be a hydrophobic compound with low aqueous solubility and susceptibility to hydrolytic degradation at the amide bond. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these critical physicochemical properties. Such studies are indispensable for advancing this compound in any research or development pipeline, particularly in the context of drug discovery where it may serve as a valuable scaffold for designing targeted therapies.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pulsus.com [pulsus.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 20. ICH Official web site : ICH [ich.org]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 22. Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing | PLOS One [journals.plos.org]
N-Benzyl-3-phenylpropanamide: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-3-phenylpropanamide is a secondary amide that serves as a versatile and valuable synthetic intermediate in organic chemistry. Its structural features, comprising a reactive amide linkage, a phenylpropanoyl moiety, and a benzyl (B1604629) group, make it a key building block for the synthesis of a variety of complex organic molecules, most notably heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound as a synthetic intermediate, with a focus on detailed experimental protocols and its role in the construction of isoquinoline (B145761) scaffolds.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its key chemical identifiers and physical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 10264-10-5[1] |
| Molecular Formula | C₁₆H₁₇NO[1] |
| Molecular Weight | 239.31 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | 3-phenyl-N-benzylpropanamide, Benzenepropanamide, N-(phenylmethyl)-[1] |
| InChI | InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)[1] |
| SMILES | C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2[1] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 84.5-86.5 °C |
| Boiling Point (Predicted) | 457.9 ± 34.0 °C |
| Density (Predicted) | 1.078 ± 0.06 g/cm³ |
| pKa (Predicted) | 16.10 ± 0.46 |
| LogP | 2.9 |
Table 3: Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, the methylene (B1212753) protons of the ethyl bridge and the benzyl group, and the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl and benzyl groups. |
| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide carbonyl, and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the amide coupling reaction between 3-phenylpropanoic acid and benzylamine. This reaction can be facilitated by various coupling agents to activate the carboxylic acid.
References
No Direct Therapeutic Targets Identified for N-benzyl-3-phenylpropanamide in Publicly Available Data
Despite a comprehensive review of scientific literature and chemical databases, there is currently a lack of specific information regarding the therapeutic targets and biological activity of N-benzyl-3-phenylpropanamide. While the compound is documented in chemical repositories such as PubChem and ChEMBL, detailed preclinical and clinical data, including quantitative analysis of its effects on biological targets and associated signaling pathways, are not publicly available.
This compound is a known chemical entity with established physical and chemical properties.[1] Its structure is characterized by a propanamide core with benzyl (B1604629) and phenyl substituents. However, extensive searches have not revealed any significant studies detailing its mechanism of action, pharmacological effects, or potential therapeutic applications.
It is important to distinguish this compound from structurally related compounds that have undergone biological investigation. For instance, research has been conducted on molecules such as N-benzyl-N-methyl-3-phenylpropanamide, N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), and various N-benzyl benzamide (B126) derivatives. These related but distinct chemical entities have been explored for a range of activities, including anticonvulsant, antiproliferative, and enzyme-inhibiting properties. However, these findings cannot be extrapolated to this compound without direct experimental evidence.
The absence of published biological data means that the core requirements of an in-depth technical guide—including quantitative data on therapeutic targets, detailed experimental protocols, and visualizations of signaling pathways—cannot be met at this time. Such a guide would necessitate robust data from in vitro and in vivo studies, which appear to be unavailable in the public domain for this specific compound.
Researchers, scientists, and drug development professionals interested in the potential of this compound would likely need to initiate primary research to determine its pharmacological profile. This would involve a series of screening assays against a wide range of biological targets to identify any potential therapeutic activity. Subsequent steps would include in-depth in vitro and in vivo studies to elucidate its mechanism of action, efficacy, and safety profile.
At present, any discussion of the therapeutic targets of this compound would be purely speculative and lack the empirical foundation required for a technical guide. The scientific community awaits future research that may shed light on the biological properties of this compound.
References
In Silico Modeling of N-benzyl-3-phenylpropanamide Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-3-phenylpropanamide and its analogs represent a class of compounds with potential therapeutic applications, suggested by their structural similarities to known modulators of neurological and sensory pathways. This technical guide provides a comprehensive overview of the in silico modeling of this compound receptor binding, with a primary focus on the serotonin (B10506) 5-HT2A receptor as a potential target, and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor as a secondary consideration. This document outlines detailed methodologies for computational docking, summarizes potential quantitative binding data for analogous compounds, and describes relevant experimental validation protocols. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular interactions and functional consequences of this compound binding.
Introduction
This compound is a secondary amide with a structure that suggests potential interactions with various biological targets. The presence of a benzyl (B1604629) group attached to the amide nitrogen and a phenyl-substituted propanamide backbone provides a scaffold for diverse molecular interactions. While direct experimental data on the receptor binding profile of this compound is limited, in silico modeling offers a powerful and predictive approach to identify and characterize potential protein targets. This guide explores the application of computational methods to elucidate the binding mechanisms of this compound, thereby informing rational drug design and further experimental investigation.
Potential Molecular Targets
Based on the structural features of this compound, two primary receptor families are considered as potential targets:
-
Serotonin 5-HT2A Receptor: The N-benzyl moiety is a key feature in a class of potent 5-HT2A receptor agonists.[1][2] Virtual docking studies of N-benzyl phenethylamine (B48288) agonists into a human 5-HT2A receptor homology model suggest that the N-benzyl group may interact with Phe339(6.51).[1]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor: The propanamide scaffold is present in some known TRPV1 antagonists.[3] Docking studies of chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues with a homology model of the TM3/4 region of TRPV1 suggest a binding model involving two hydrophobic pockets.[3]
In Silico Modeling Workflow
A general workflow for the in silico modeling of this compound binding to a target receptor, such as the 5-HT2A receptor, is presented below.
Quantitative Data Summary
Table 1: Binding Affinity (Ki) of N-Benzyl Analogs at the Human 5-HT2A Receptor
| Compound | Ki (nM) | Reference |
| 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | 0.19 | [4] |
| (S,S)-(-)-2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1-methylethanamine | 2.5 | [4] |
| 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | 0.087 | [4] |
Table 2: Antagonistic Activity (Ki and IC50) of N-Benzylpropanamide Analogs at the rat TRPV1 Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (Ki, nM) | Reference |
| N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl)-2-(3-chloro-4-(methylsulfonylamino)phenyl)propionamide (Compound 72) | 4.12 | 0.58 | [3] |
| N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl)-2-(3-fluoro-4-(methylsulfonylamino)phenyl)propionamide (Compound 73) | 1.83 | 5.2 | [3] |
| Benzamide derivative (+/-)-2 | - | 23 (human IC50) | [5] |
| Benzamide derivative (+/-)-3 | - | 14 (human IC50) | [5] |
Experimental Protocols
In Silico Molecular Docking Protocol (5-HT2A Receptor)
This protocol outlines the steps for performing molecular docking of this compound into the human 5-HT2A receptor.
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the human 5-HT2A receptor (e.g., PDB ID: 6WHA) from the Protein Data Bank.
-
Prepare the receptor by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.
-
Define the binding site based on the location of the co-crystallized ligand or known key interacting residues (e.g., Phe339(6.51)).[1]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., MOL2).
-
Optimize the ligand's geometry and assign partial charges.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina.
-
Define the grid box to encompass the entire binding pocket.
-
Run the docking simulation to generate a series of binding poses of the ligand within the receptor's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Identify the most favorable binding pose based on the lowest binding energy and clustering analysis.
-
Visualize the ligand-receptor interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues.
-
Experimental Validation: 5-HT2A Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT2A receptor.[6]
-
Materials:
-
Membrane preparations from cells expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]Ketanserin).
-
Non-specific binding control (e.g., Mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Experimental Validation: TRPV1 Calcium Influx Assay
This protocol describes a cell-based assay to measure the antagonistic activity of this compound on the TRPV1 receptor.[7]
-
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
TRPV1 agonist (e.g., Capsaicin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed the HEK293-hTRPV1 cells in the 96-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound).
-
Add the TRPV1 agonist (e.g., Capsaicin) to stimulate calcium influx.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium influx at each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.
-
Signaling Pathways
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[8][9]
TRPV1 Receptor Signaling Pathway
TRPV1 is a non-selective cation channel that, upon activation by stimuli such as capsaicin, heat, or low pH, allows the influx of cations, primarily Ca2+ and Na+.[10][11]
Conclusion
In silico modeling provides a robust framework for investigating the receptor binding characteristics of this compound. Based on structural similarities to known pharmacologically active compounds, the serotonin 5-HT2A and TRPV1 receptors emerge as promising potential targets. The methodologies and data presented in this guide offer a comprehensive starting point for researchers to computationally predict and experimentally validate the molecular interactions of this compound. Such a combined approach is crucial for advancing our understanding of its potential therapeutic value and for guiding the development of novel drug candidates.
References
- 1. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biophysical Landscape: A Technical Guide to the Lipophilicity and Membrane Permeability of N-benzyl-3-phenylpropanamide
For Immediate Release
[City, State] – December 22, 2025 – In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount to predicting its pharmacokinetic profile and ultimate therapeutic success. This technical guide delves into the core characteristics of N-benzyl-3-phenylpropanamide, a molecule of interest within medicinal chemistry, focusing on its lipophilicity and membrane permeability. While experimental data for this specific compound is not publicly available, this paper will provide a comprehensive theoretical framework, outlining its predicted properties and the established experimental protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this compound or structurally related compounds.
Physicochemical Properties: A Theoretical Overview
This compound is a secondary amide featuring both a benzyl (B1604629) group and a phenylpropyl group attached to the amide functionality. These structural motifs are known to significantly influence a molecule's lipophilicity, a critical determinant of its ability to cross biological membranes.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO | PubChem[1] |
| Molecular Weight | 239.31 g/mol | PubChem[1] |
| XLogP3-AA (Calculated) | 2.9 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Guidechem[2] |
| Rotatable Bond Count | 5 | Guidechem[2] |
The calculated octanol-water partition coefficient (XLogP3-AA) of 2.9 suggests that this compound possesses moderate lipophilicity.[1] This value falls within the range often associated with good oral bioavailability, as it balances the need for sufficient lipid solubility to permeate membranes with adequate aqueous solubility for dissolution and distribution. The presence of the two phenyl rings contributes significantly to its lipophilic character, while the amide group provides a polar region capable of hydrogen bonding.[3]
Experimental Protocols for Determining Lipophilicity
To experimentally validate the predicted lipophilicity of this compound, several well-established methods can be employed. The choice of method often depends on the desired accuracy, throughput, and the specific properties of the compound.
Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partition coefficient (LogP) of a compound between n-octanol and water.[4]
Protocol:
-
Preparation of Phases: n-Octanol and water are mutually saturated by vigorous mixing, followed by separation.
-
Compound Addition: A known amount of this compound is dissolved in one of the phases.
-
Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Figure 1: Workflow for the shake-flask method.
High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC provides an indirect but high-throughput method for estimating lipophilicity by measuring the retention time of a compound on a nonpolar stationary phase.
Protocol:
-
System Setup: An HPLC system with a reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water are prepared.
-
Standard Injection: A set of standard compounds with known LogP values are injected to create a calibration curve.
-
Sample Injection: this compound is injected, and its retention time is measured.
-
Correlation: The retention factor (k) is calculated from the retention time and correlated with the LogP values of the standards to determine the LogP of the test compound.
Experimental Protocols for Determining Membrane Permeability
Membrane permeability is a direct measure of a compound's ability to traverse a lipid bilayer and is a crucial parameter for predicting oral absorption. The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane.
Protocol:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine) in an organic solvent to form an artificial membrane.
-
Donor and Acceptor Plates: A donor plate containing this compound dissolved in a buffer solution is placed on top of an acceptor plate containing a fresh buffer.
-
Incubation: The "sandwich" is incubated, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using an appropriate analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the change in concentration over time.
Figure 2: Workflow for the PAMPA assay.
Caco-2 Cell Permeability Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form a polarized monolayer that mimics the intestinal epithelium, providing insights into both passive and active transport mechanisms.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to form a confluent and differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: this compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to measure AP to BL permeability. The reverse experiment (BL to AP) is also performed to assess active efflux.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters.
Figure 3: Workflow for the Caco-2 cell permeability assay.
Conclusion and Future Directions
While the calculated physicochemical properties of this compound suggest it has the potential for good membrane permeability, experimental validation is crucial. The methodologies outlined in this guide provide a clear roadmap for researchers to determine the empirical lipophilicity and permeability of this compound. Such data would be invaluable for constructing a comprehensive profile of this compound and for guiding the design of future analogs with optimized pharmacokinetic properties. The scientific community is encouraged to pursue these experimental investigations to fully elucidate the biophysical characteristics of this promising chemical scaffold.
References
An In-depth Technical Guide to N-benzyl-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-benzyl-3-phenylpropanamide, a secondary amide of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, properties, and a representative synthetic protocol.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1]
Synonyms:
-
3-phenyl-N-benzylpropanamide[1]
-
Benzenepropanamide, N-(phenylmethyl)-[1]
-
N-Benzyl-3-phenyl-propionamide[1]
-
Phenylpropionbenzylamid[1]
-
NSC 5959
-
DTXSID80352630[1]
-
CHEMBL1869081[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO | PubChem |
| Molecular Weight | 239.31 g/mol | PubChem |
| CAS Number | 10264-10-5 | PubChem |
| Appearance | White to off-white solid | BenchChem |
| Melting Point | 79.5-88.5 °C | BenchChem |
| XLogP3-AA | 2.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis of this compound
This compound can be synthesized through the amidation of 3-phenylpropionic acid with benzylamine (B48309). This reaction typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Experimental Protocol: Amide Bond Formation via Carbodiimide Coupling
This protocol describes a common method for the synthesis of this compound using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
Materials:
-
3-phenylpropionic acid
-
Benzylamine
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
To a solution of 3-phenylpropionic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add benzylamine (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Synthetic Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
References
Biological Screening of N-benzyl-3-phenylpropanamide Derivatives: A Technical Guide
This guide provides an in-depth overview of the biological screening of N-benzyl-3-phenylpropanamide derivatives, tailored for researchers, scientists, and drug development professionals. It covers their synthesis, diverse biological activities, and the experimental protocols used for their evaluation, presenting a comprehensive resource for advancing research in this promising area of medicinal chemistry.
Introduction
This compound and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. The core structure, featuring an amide group, a benzyl (B1604629) group, and a phenylpropanamide moiety, allows for various chemical modifications, leading to compounds with potential therapeutic applications, including anticancer, anticonvulsant, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5] The amide functional group is crucial for its biological interactions, primarily through hydrogen bonding, while the benzyl group contributes to hydrophobic interactions with biological targets like receptors and enzymes.[1]
Synthesis and Chemical Properties
The synthesis of this compound derivatives is typically achieved through the reaction of 3-phenylpropionic acid with benzylamine (B48309) or its substituted analogues.[1] Common synthetic methods involve the use of coupling reagents to facilitate amide bond formation, often in solvents like dichloromethane (B109758) or toluene.[1] Purification is generally performed using recrystallization or column chromatography.[1] These compounds are relatively stable under standard laboratory conditions.[1]
Biological Activities and Data Presentation
This compound derivatives have been investigated for a range of biological activities. The following tables summarize the quantitative data from various screening studies.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Azomethine derivative 12b | SNB-75 (Brain Cancer) | 0.14 | [6] |
| Compound 7b | HOP-92 (Non-small Lung Cancer) | 0.73 | [6] |
| Compound 16a | HOP-92 (Non-small Lung Cancer) | 0.74 | [6] |
| Compound 27d | HOP-92 (Non-small Lung Cancer) | 0.81 | [6] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | MCF-7 (Breast Cancer) | 6.93 ± 0.4 | [7] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | HCT-116 (Colon Cancer) | 10.88 ± 0.8 | [7] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | Hela (Cervical Cancer) | 9.46 ± 0.7 | [7] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | PC-3 (Prostate Cancer) | 12.17 ± 0.9 | [7] |
Anticonvulsant Activity
Certain derivatives have shown promising anticonvulsant properties in animal models.
| Compound/Derivative | Animal Model | Test | ED50 (mg/kg) | Reference |
| ((benzyloxy)benzyl)propanamide derivative 5 | Mouse | Maximal Electroshock (MES) | 48.0 | [3] |
| ((benzyloxy)benzyl)propanamide derivative 5 | Mouse | 6 Hz (32 mA) | 45.2 | [3] |
| ((benzyloxy)benzyl)propanamide derivative 5 | Mouse | 6 Hz (44 mA) | 201.3 | [3] |
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | Maximal Electroshock (MES) | 252.74 | [8] |
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | s.c. Pentylenetetrazole (s.c. PTZ) | 239.45 | [8] |
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | 6 Hz (32 mA) | 130.65 | [8] |
Antimicrobial and Antifungal Activity
The antimicrobial potential of these derivatives has also been explored.
| Compound/Derivative | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Compound 9a | S. aureus | 12.5–50 | - | [9] |
| Compound 9d | S. aureus | 12.5–50 | - | [9] |
| Compound 9i | S. aureus | 12.5–50 | - | [9] |
| Compound 9a | C. albicans | - | 250–500 | [9] |
| Compound 9c | C. albicans | - | 250–500 | [9] |
| Compound 9d | C. albicans | - | 250–500 | [9] |
| Compound 9e | C. albicans | - | 250–500 | [9] |
| Compound 9f | C. albicans | - | 250–500 | [9] |
| Compound 9j | C. albicans | - | 250–500 | [9] |
| Compound 9l | C. albicans | - | 250–500 | [9] |
Enzyme Inhibition
Derivatives have been designed as inhibitors of various enzymes implicated in diseases like Alzheimer's.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Compound d5 | HDAC | 0.17 | [5] |
| Compound d5 | AChE | 6.89 | [5] |
| Compound d10 | HDAC | 0.45 | [5] |
| Compound d10 | AChE | 3.22 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results.
General Synthesis of this compound Derivatives
Starting Materials: 3-phenylpropionic acid and substituted benzylamine. Reaction Conditions: The acid and amine are typically mixed in a solvent such as dichloromethane or toluene.[1] The reaction may be facilitated by a coupling agent and can be conducted under reflux conditions for several hours.[1] Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[1] Purification: Upon completion, the mixture is cooled, and the product is purified by recrystallization or column chromatography.[1]
In Vitro Antiproliferative Assay
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT-116, Hela, PC-3, SNB-75, HOP-92) is used.[6][7] Method: The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays. Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the assay reagent (e.g., MTT) is added to each well, and the plates are incubated further to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vivo Anticonvulsant Screening
Animal Model: Male Swiss albino mice are commonly used.[3][8] Tests:
-
Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure. The test compounds are administered intraperitoneally (i.p.) at various doses prior to the electrical stimulus. Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.
-
Subcutaneous Pentylenetetrazole (s.c. PTZ) Test: This test induces clonic seizures. The test compounds are administered prior to the subcutaneous injection of PTZ. Protection is defined as the absence of clonic spasms for a defined observation period.
-
6 Hz Seizure Test: This test is used to evaluate efficacy against psychomotor seizures. Animals are administered the test compound, and after a set time, a corneal electrical stimulation at 6 Hz is delivered. Protection is defined as the absence of seizure activity. Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated for each test.
In Vitro Antimicrobial Susceptibility Testing
Strains: Standard and clinical isolates of bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) are used.[9] Method: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines. Procedure:
-
A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Minimum Fungicidal Concentration (MFC): For fungi, after determining the MIC, an aliquot from the wells showing no growth is subcultured on agar (B569324) plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.[9]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.
mTORC1 Signaling and Autophagy
Some N-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have been shown to modulate the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[2] Inhibition of mTORC1 can lead to the induction of autophagy, a cellular process involved in the degradation and recycling of cellular components.[2] These compounds have been found to reduce mTORC1 activity and increase basal autophagy, while also disrupting autophagic flux under certain conditions.[2]
Caption: mTORC1 signaling pathway and its modulation by this compound derivatives.
General Experimental Workflow for Biological Screening
The screening process for novel this compound derivatives typically follows a structured workflow, from synthesis to in-depth biological evaluation.
Caption: General workflow for the biological screening of this compound derivatives.
Conclusion
This compound derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad range of biological activities. This guide provides a foundational understanding of their synthesis, biological evaluation, and mechanisms of action. The presented data and protocols offer a valuable resource for researchers aiming to explore and develop novel therapeutic agents based on this versatile chemical structure. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for various therapeutic targets.
References
- 1. Buy N-benzyl-N-methyl-3-phenylpropanamide (EVT-1177442) | 61751-42-6 [evitachem.com]
- 2. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-benzyl-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N-benzyl-3-phenylpropanamide, a secondary amide with applications as a pharmaceutical intermediate and a building block in organic synthesis.[1] Two primary synthetic routes are presented: a carbodiimide-mediated coupling reaction and a direct thermal amidation. This guide includes comprehensive, step-by-step experimental procedures, characterization data, and a summary of quantitative information in tabular format for easy comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.
Introduction
This compound is a secondary amide featuring a benzyl (B1604629) group attached to the amide nitrogen and a phenyl-substituted propanamide backbone.[1] The amide bond is a fundamental linkage in numerous pharmaceuticals, natural products, and polymers. The synthesis of this compound is a representative example of amide bond formation, a crucial reaction in medicinal chemistry and drug development. The protocols detailed herein provide reliable methods for the preparation of this compound, which can be adapted for the synthesis of related amide derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 10264-10-5 | [2][3] |
| Molecular Formula | C₁₆H₁₇NO | |
| Molecular Weight | 239.31 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 84.5-86.5 °C | [2] |
| Boiling Point | 457.9±34.0 °C (Predicted) | [2] |
| Density | 1.078±0.06 g/cm³ (Predicted) | [2] |
Experimental Protocols
Two distinct and reliable methods for the synthesis of this compound are detailed below.
This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid for amidation. 4-Dimethylaminopyridine (DMAP) is used as a catalyst.
Materials:
-
3-phenylpropanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DCC (1.1 eq) and DMAP (0.1 eq).[4]
-
Stir the mixture for 10 minutes, then add benzylamine (1.0 eq) dropwise.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[4]
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by silica (B1680970) gel column chromatography.[4][5]
Expected Yield: ~90% (with mixed anhydride (B1165640) method).[1]
This protocol describes the direct condensation of the carboxylic acid and amine at elevated temperatures, often with a catalyst. This method is more atom-economical as the only byproduct is water.
Materials:
-
3-phenylpropanoic acid
-
Benzylamine
-
Boric acid (optional, as catalyst)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-phenylpropanoic acid (1.0 eq), benzylamine (1.0 eq), and toluene. A catalytic amount of boric acid (~1-10 mol%) can be added to accelerate the reaction.[6]
-
Heat the reaction mixture to reflux and continue heating for 4-20 hours, collecting the water byproduct in the Dean-Stark trap.[6][7]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.[7]
Data Presentation
| Synthesis Method | Reagents | Solvent | Reaction Time | Temperature | Typical Yield | Purification |
| DCC-Mediated Coupling | 3-phenylpropanoic acid, Benzylamine, DCC, DMAP | Dichloromethane | 12-16 hours | 0 °C to RT | ~90% | Filtration and Recrystallization/Column Chromatography |
| Direct Thermal Amidation | 3-phenylpropanoic acid, Benzylamine, Boric Acid (cat.) | Toluene | 4-20 hours | Reflux | 81-89% | Recrystallization |
Characterization Data
-
Melting Point: 84.5-86.5 °C.[2]
-
¹H NMR (300 MHz, CDCl₃): The spectrum is expected to show a broad singlet for the -NH- proton around δ 8.2 ppm.[8] Aromatic protons will appear in the region of δ 7.1-7.4 ppm. The methylene (B1212753) protons of the benzyl group will appear as a doublet, and the methylene protons of the propanamide backbone will appear as triplets.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the benzyl and propanamide moieties.[9][10]
-
IR (KBr): The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the amide group and a characteristic N-H stretching vibration.[10]
Visualizations
Caption: Comparative workflows for the synthesis of this compound.
Caption: Generalized pathways for amide bond formation.
References
- 1. This compound | 10264-10-5 | Benchchem [benchchem.com]
- 2. This compound | 10264-10-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 7. rsc.org [rsc.org]
- 8. Solved Structure 8 6 5 3 2 PPM Product 1 H NMR Spectrum (300 | Chegg.com [chegg.com]
- 9. rsc.org [rsc.org]
- 10. This compound | C16H17NO | CID 730453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-benzyl-3-phenylpropanamide via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-3-phenylpropanamide is a secondary amide that serves as a valuable intermediate in organic synthesis and drug discovery. Its structural motif is found in a variety of compounds with potential biological activities. The purity of this compound is crucial for its subsequent use in research and development, necessitating an efficient and reliable purification method. Column chromatography is a widely employed technique for the purification of such compounds, separating them from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase.
This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography with a hexane (B92381) and ethyl acetate (B1210297) solvent system.
Principle of Separation
Column chromatography separates compounds based on their polarity. In this protocol, silica gel, a polar stationary phase, is used. A non-polar mobile phase, a mixture of hexane and ethyl acetate, is passed through the column. Non-polar compounds will have a weaker interaction with the silica gel and will travel down the column more quickly with the mobile phase. In contrast, more polar compounds will adsorb more strongly to the silica gel and elute more slowly. By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), compounds with increasing polarity can be selectively eluted, achieving separation.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Separatory funnel (for solvent addition)
-
Collection tubes or flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)
-
Cotton or glass wool
-
Sand (washed)
Pre-Chromatography Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will help in predicting the elution behavior of the target compound and impurities.
-
Spotting: Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp.
-
Rf Calculation: The ideal solvent system for column chromatography will give the target compound, this compound, a Retention Factor (Rf) of approximately 0.2-0.4. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. For a compound structurally similar to this compound, an Rf of 0.55 was observed in a mobile phase of 85:15 hexane:ethyl acetate. This suggests that a slightly less polar mobile phase might be a good starting point for the column.
Column Chromatography Protocol
-
Column Packing (Wet Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Carefully add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column using a separatory funnel, ensuring the top layer of sand is not disturbed.
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, 85:15, and so on). A gradient of 10% to 40% ethyl acetate in hexane has been shown to be effective for similar compounds.[1]
-
Maintain a constant flow rate and ensure the column does not run dry.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions of a suitable volume.
-
Monitor the composition of the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, and melting point analysis.
-
Data Presentation
The following table summarizes the expected parameters and outcomes for the purification of this compound by column chromatography. These values are illustrative and may require optimization based on the specific crude mixture.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polarity for normal-phase chromatography. |
| Mobile Phase | n-Hexane / Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. A gradient of 10% to 40% ethyl acetate is a good range to explore.[1] |
| Optimal TLC Rf | ~0.2 - 0.4 | In the initial eluting solvent for good separation. |
| Sample Loading | ~1 g crude per 20-40 g silica gel | A general rule of thumb; may vary depending on the difficulty of the separation. |
| Expected Purity | >98% (by HPLC or NMR) | Dependent on the efficiency of the separation. |
| Expected Yield | 70-90% | Dependent on the initial purity of the crude product and the separation efficiency. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Potential Biological Interaction Pathway
While specific signaling pathways for this compound are not well-established, its structural similarity to other pharmacologically active amides suggests potential interactions with biological targets. The following diagram illustrates a hypothetical interaction based on the general mechanism of action for amide-containing compounds.
Caption: Hypothetical biological interaction of this compound.
References
Application Notes and Protocols for the Recrystallization of N-benzyl-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-3-phenylpropanamide is an amide of significant interest in medicinal chemistry and organic synthesis. The purity of this compound is paramount for its application in drug development and as a precursor in complex molecular syntheses. Recrystallization is a robust and scalable technique for the purification of solid organic compounds, including amides.[1][2] This document provides detailed protocols for the recrystallization of this compound, guiding researchers in selecting an appropriate solvent system and executing the purification process to achieve high purity. The choice of solvent is critical and often requires empirical determination to find a system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3]
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Type | Expected Solubility of this compound | Rationale and Notes |
| Ethanol | Single Solvent | Sparingly soluble cold, soluble hot | A common choice for amides, offering a good balance of polarity.[1][4] |
| Isopropanol | Single Solvent | Sparingly soluble cold, soluble hot | Similar to ethanol, may offer a different solubility profile. |
| Acetone | Single Solvent | Potentially too soluble cold | Often a good solvent for amides, but its high solvency might lead to lower yields.[1][4] |
| Acetonitrile | Single Solvent | Sparingly soluble cold, soluble hot | Known to be effective for the recrystallization of some amides.[1] |
| Toluene (B28343) | Single Solvent | Sparingly soluble cold, soluble hot | The aromatic nature of toluene may interact favorably with the phenyl groups of the target compound. A patent has reported crystallization of a similar amide from toluene upon cooling.[5] |
| Ethyl Acetate (B1210297) / Hexanes | Mixed Solvent | Soluble in hot ethyl acetate, insoluble in hexanes | A versatile mixed-solvent system for compounds of intermediate polarity.[4] Ethyl acetate acts as the "good" solvent, and hexanes as the "poor" or "anti-solvent". |
| Dichloromethane / Hexanes | Mixed Solvent | Soluble in dichloromethane, insoluble in hexanes | Dichloromethane's high solvency may require a larger proportion of hexanes as the anti-solvent to induce precipitation. |
Experimental Protocols
The following are generalized protocols for single-solvent and mixed-solvent recrystallization. The optimal method and solvent system for this compound should be determined empirically.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a steep solubility-temperature curve for the compound is identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Erlenmeyer flask(s)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[4]
Materials:
-
Crude this compound
-
"Good" solvent (e.g., hot ethyl acetate)
-
"Poor" solvent (e.g., hexanes)
-
Erlenmeyer flask(s)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.[4]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[4]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the "poor" solvent or a mixture rich in the "poor" solvent.
-
Drying: Dry the purified this compound crystals under vacuum.
Troubleshooting:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound.[4] To remedy this, reheat the solution to redissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. Alternatively, select a solvent with a lower boiling point.[4]
-
Low Yield: If the yield is low, it may be due to using too much solvent or incomplete precipitation. The mother liquor can be concentrated and cooled again to recover more product.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
References
Application Note: Comprehensive Analytical Characterization of N-benzyl-3-phenylpropanamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analytical methods required for the comprehensive characterization of N-benzyl-3-phenylpropanamide. The protocols outlined herein cover chromatographic, spectroscopic, and thermal analysis techniques essential for confirming the identity, purity, and stability of this compound. The combination of these methods provides a robust analytical workflow for researchers in organic synthesis and drug development.
Physicochemical Properties
A foundational step in the characterization of any compound is the determination of its basic physicochemical properties. This compound is an amide containing both a benzyl (B1604629) and a phenethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| CAS Number | 10264-10-5 | [1][3][4] |
| Molecular Formula | C₁₆H₁₇NO | [1][2][3] |
| Molecular Weight | 239.31 g/mol | [1][3] |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 | [1][2] |
| InChI Key | FEOUTXCSJHUHLP-UHFFFAOYSA-N |[1][2] |
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of a synthesized compound and are frequently used for quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for the analysis of this compound.
HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of this compound.[5]
Experimental Protocol: HPLC Analysis
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[5] The addition of 0.1% formic acid can improve peak shape.[5]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Analysis: Record the chromatogram. The retention time and peak area can be used for identification and purity assessment against a reference standard.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile compounds.[6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in an anhydrous solvent such as dichloromethane (B109758) or ethyl acetate.[6]
-
Instrument Setup:
-
GC Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, and hold for 5 minutes.[6]
-
-
Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range of 40–400 amu.[6]
-
Data Analysis: Identify the peak corresponding to the analyte by its retention time. Analyze the mass spectrum and compare it to expected fragmentation patterns.
Table 2: Expected GC-MS Data for this compound
| Parameter | Expected Value | Description |
|---|---|---|
| Retention Time | Dependent on specific column and conditions | - |
| Molecular Ion [M]⁺ | m/z 239 | Corresponds to the molecular weight of the compound. |
| Major Fragment Ions | m/z 133, 106, 91, 77 | m/z 91 (tropylium ion), m/z 106 (benzylamine fragment), m/z 133 (phenylpropanoyl fragment), m/z 77 (phenyl fragment). |
Spectroscopic Analysis
Spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) provides detailed information on the carbon-hydrogen framework, while Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups.
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Table 3: Expected ¹H NMR Data for this compound (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.35 - 7.15 | m | 10H | Aromatic protons (Ar-H) |
| ~5.80 | br s | 1H | Amide proton (N-H) |
| ~4.40 | d | 2H | Benzylic protons (-CH₂-Ph) |
| ~2.95 | t | 2H | Methylene protons (-CH₂-Ar) |
| ~2.50 | t | 2H | Methylene protons (-CH₂-CO) |
Table 4: Expected ¹³C NMR Data for this compound (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172.0 | Amide Carbonyl (C=O) |
| ~141.0 | Aromatic C (quaternary) |
| ~138.0 | Aromatic C (quaternary) |
| ~128.7 - 126.3 | Aromatic CH |
| ~43.8 | Benzylic Carbon (-CH₂-Ph) |
| ~38.5 | Methylene Carbon (-CH₂-CO) |
| ~31.8 | Methylene Carbon (-CH₂-Ar) |
FTIR spectroscopy is a rapid technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[5]
-
Instrumentation: Acquire the spectrum using a standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Table 5: Expected FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Amide |
| ~3080 - 3030 | C-H Stretch (sp²) | Aromatic |
| ~2950 - 2850 | C-H Stretch (sp³) | Aliphatic |
| ~1640 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
| ~1495, 1450 | C=C Stretch | Aromatic Ring |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting point, and degradation profile of a compound.[7]
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points and other phase transitions.[7][8]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.[7] Use an empty sealed pan as a reference.[7]
-
Instrumentation: Place both the sample and reference pans into the DSC cell.
-
Measurement: Heat the sample at a controlled rate (e.g., 10°C/min) under a continuous flow of an inert gas like nitrogen.[7] The temperature range should encompass the expected melting point (e.g., room temperature to 250°C).
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the melting endotherm.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition.[7]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place a small sample (5-10 mg) into a high-purity alumina (B75360) or platinum crucible.[7]
-
Instrumentation: Place the crucible in the TGA furnace.
-
Measurement: Heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., room temperature to 600°C).[7] Maintain a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidative degradation.[7]
-
Data Analysis: Record the sample mass continuously as a function of temperature. Determine the onset of decomposition from the TGA curve where significant mass loss begins.
Table 6: Expected Thermal Analysis Data for this compound
| Technique | Parameter | Expected Value |
|---|---|---|
| DSC | Melting Point (Tₘ) | To be determined experimentally. |
| TGA | Onset of Decomposition (Tₒ) | To be determined experimentally. |
References
- 1. This compound | C16H17NO | CID 730453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H17NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. This compound CAS#: 10264-10-5 [m.chemicalbook.com]
- 4. 10264-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tainstruments.com [tainstruments.com]
Application Note: HPLC Analysis for Purity Determination of N-benzyl-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-3-phenylpropanamide is a secondary amide that serves as a versatile synthetic intermediate in pharmaceutical research and development.[1] Its chemical structure, featuring a benzyl (B1604629) group attached to the amide nitrogen and a phenyl-substituted propanamide backbone, makes it a valuable building block for more complex molecules.[1][2] Ensuring the purity of this compound is critical for the reliability of subsequent synthetic steps and the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[3][4] This application note provides a detailed protocol for the determination of this compound purity using reverse-phase HPLC (RP-HPLC) with UV detection.
Principle of the Method
This method utilizes RP-HPLC to separate this compound from its potential process-related impurities and degradation products. The separation is achieved based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The separated components are then detected by a UV detector at a wavelength where the aromatic rings of the analyte exhibit strong absorbance. The purity is calculated based on the area percentage of the main peak in the chromatogram.
Potential Impurities
Potential impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation. Common synthetic routes involve the reaction of 3-phenylpropionic acid and benzylamine.[2] Therefore, residual starting materials are primary potential impurities. Byproducts can include compounds formed from side reactions, and degradation products may arise from hydrolysis of the amide bond under acidic or basic conditions.[2]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Materials:
-
This compound reference standard (known high purity).
-
This compound sample for analysis.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
0.45 µm syringe filters.
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-5 min: 50% B, 5-20 min: 50-80% B, 20-25 min: 80% B, 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
To prepare Mobile Phase B, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Diluent Preparation:
-
Use a mixture of Acetonitrile:Water (50:50, v/v) as the diluent.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in approximately 30 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the diluent and mix thoroughly.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same procedure as for the standard solution preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis is complete, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes, followed by storage in a suitable solvent (e.g., methanol).
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area percentage method.
% Purity = (Area of the main peak / Total area of all peaks) x 100
Assume that all impurities have the same response factor as the main compound.
Data Presentation
Hypothetical System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 15.23 | 2543210 | 1.12 | 8543 |
| 2 | 15.25 | 2551098 | 1.13 | 8612 |
| 3 | 15.24 | 2548765 | 1.11 | 8598 |
| 4 | 15.26 | 2539876 | 1.14 | 8521 |
| 5 | 15.23 | 2555432 | 1.12 | 8634 |
| Mean | 15.24 | 2547676 | 1.12 | 8582 |
| %RSD | 0.08% | 0.25% | - | - |
Hypothetical Sample Purity Results
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 4.56 | 12345 | 0.48 |
| 2 | 8.91 | 5432 | 0.21 |
| 3 | 15.25 | 2548765 | 99.18 |
| 4 | 18.34 | 2345 | 0.09 |
| Total | - | 2568887 | 100.00 |
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Factors Influencing the Purity Profile of this compound.
References
Using N-benzyl-3-phenylpropanamide in solid-phase peptide synthesis
Application Notes and Protocols: The Use of N-benzyl-3-phenylpropanamide in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise synthesis of peptides on a solid support. The selection of reagents, including protecting groups, coupling agents, and linkers, is critical for the efficiency and success of the synthesis. This document explores the potential application of this compound in the context of SPPS. Following a comprehensive review of available scientific literature, it is important to note that this compound is not a standard or commonly documented reagent for use in solid-phase peptide synthesis.
This document, therefore, serves to provide a general overview of standard SPPS protocols and to contextualize where a novel reagent like this compound might theoretically be investigated. The protocols and data presented are representative of standard SPPS procedures and do not involve the direct use of this compound, as no established methods exist.
General Principles of Solid-Phase Peptide Synthesis
SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The process is cyclical, with each cycle consisting of deprotection of the N-terminal amino group, activation of the incoming amino acid, and coupling to the deprotected N-terminus.
A generalized workflow for a single coupling cycle in SPPS is illustrated below.
Figure 1: A generalized workflow for a single coupling cycle in Solid-Phase Peptide Synthesis.
Standard Experimental Protocol for SPPS
The following is a representative protocol for the synthesis of a short peptide sequence using standard Fmoc/tBu chemistry. This protocol does not utilize this compound but serves as a foundational method.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and OxymaPure (4 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5 times).
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes.
-
Wash the resin with DMF (5 times).
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
Potential Areas of Investigation for Novel Reagents in SPPS
While this compound is not a standard SPPS reagent, novel molecules are continually explored to improve synthesis efficiency. The logical relationship for evaluating a new reagent is outlined below.
Figure 2: A logical workflow for the evaluation of a novel reagent in Solid-Phase Peptide Synthesis.
Data Presentation of a Typical SPPS Experiment
The following table represents typical data that would be collected during the synthesis and analysis of a peptide using a standard SPPS protocol. This data is for illustrative purposes.
| Parameter | Standard Protocol |
| Resin Loading | 0.65 mmol/g |
| Crude Peptide Yield | 85% |
| Crude Peptide Purity (HPLC) | 78% |
| Final Purity (after HPLC) | >98% |
| Expected Mass (Da) | 1254.4 |
| Observed Mass (Da) | 1254.5 |
This compound is not a recognized reagent in the field of solid-phase peptide synthesis. The protocols, workflows, and data presented herein are based on established, standard SPPS methodologies to provide a relevant framework for researchers, scientists, and drug development professionals. Any investigation into the use of this compound in SPPS would require a systematic evaluation of its potential role, starting from fundamental chemical compatibility and reactivity studies within the SPPS workflow. Researchers interested in exploring novel reagents are encouraged to follow a rigorous evaluation process to determine their utility and impact on peptide synthesis outcomes.
N-benzyl-3-phenylpropanamide: A Versatile Scaffold for Novel Therapeutic Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-3-phenylpropanamide is a versatile chemical entity that serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its core structure, featuring a flexible propanamide linker flanked by two phenyl rings, provides an excellent starting point for the development of compounds with diverse pharmacological activities. The lipophilic nature of the benzyl (B1604629) and phenyl groups can enhance membrane permeability, a desirable property for drug candidates.[1] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in the discovery of new therapeutics, with a focus on their potential as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, cholinesterase inhibitors for neurodegenerative diseases, and antiproliferative agents.
Chemical Properties and Synthesis
This compound, also known by its IUPAC name N-(phenylmethyl)benzenepropanamide, is a secondary amide with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol .[2] The presence of the amide bond, along with the aromatic rings, allows for a variety of chemical modifications to explore structure-activity relationships (SAR).
General Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 3-phenylpropionic acid with benzylamine (B48309).[1] This can be achieved through various amide coupling strategies.
Protocol: Amide Coupling using a Carbodiimide (B86325) Reagent
This protocol describes a general procedure for the synthesis of this compound using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Materials:
-
3-phenylpropionic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane.
-
Add benzylamine (1.0 eq) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct (in the case of DCC).
-
Wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Expected Yield: 70-90%[1]
Therapeutic Applications and Experimental Protocols
The this compound scaffold has been successfully modified to generate potent inhibitors for various biological targets.
TRPV1 Antagonists for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in pain and heat sensation.[3] Antagonists of this channel are promising candidates for the development of novel analgesics. Derivatives of this compound have shown potent and stereospecific antagonism of TRPV1.
Experimental Protocol: In Vitro Evaluation of TRPV1 Antagonism using a Calcium Influx Assay
This protocol describes a method to assess the antagonist activity of this compound derivatives on the human TRPV1 channel expressed in a stable cell line (e.g., HEK293-hTRPV1). The assay measures the inhibition of capsaicin-induced intracellular calcium influx using a fluorescent calcium indicator like Fluo-4 AM.[3][4]
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Capsaicin (B1668287) (TRPV1 agonist)
-
Test compounds (this compound derivatives)
-
Capsazepine (known TRPV1 antagonist, as a positive control)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with Assay Buffer. Add Assay Buffer containing various concentrations of the test compounds or control (Capsazepine) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the plate reader (Excitation ~485 nm, Emission ~525 nm).
-
Agonist Addition and Signal Detection: Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously using an automated dispenser. Immediately begin recording the fluorescence intensity kinetically for several minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (e.g., high concentration of Capsazepine, 100% inhibition). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Quantitative Data for TRPV1 Antagonists:
| Compound ID | Target | Assay | IC₅₀ / Kᵢ (nM) | Reference |
| Derivative 1 | rTRPV1 | Binding Affinity | Kᵢ = 4.12 | [1] |
| Derivative 2 | rTRPV1 | Antagonism | Kᵢ = 0.58 | [1] |
| Derivative 3 | hTRPV1 | Calcium Influx | IC₅₀ = 23 | [5] |
| Derivative 4 | hTRPV1 | Calcium Influx | IC₅₀ = 14 | [5] |
Cholinesterase Inhibitors for Neurodegenerative Diseases
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[6][7] this compound derivatives have been designed as potent cholinesterase inhibitors.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of AChE and BChE inhibitory activity using the colorimetric method developed by Ellman.[8][9] The assay measures the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives)
-
Donepezil or Galantamine (as positive controls)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates (ATCI and BTCI), DTNB, and test compounds in appropriate buffers or solvents.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution at various concentrations (or vehicle for control)
-
Enzyme solution (AChE or BChE)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells. Immediately start measuring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Quantitative Data for Cholinesterase Inhibitors:
| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |
| Derivative 2d | MAO-A | Enzyme Inhibition | 1.38 | [6] |
| Derivative 2j | MAO-A | Enzyme Inhibition | 2.48 | [6] |
| Derivative 4m | BChE | Enzyme Inhibition | 0.092 | [3] |
Antiproliferative Agents for Cancer Therapy
The this compound scaffold has also been explored for the development of antiproliferative agents.[10] Derivatives have shown activity against various cancer cell lines.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HCT-116, PC-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)
-
Test compounds (this compound derivatives)
-
Doxorubicin (as a positive control)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Quantitative Data for Antiproliferative Agents:
| Compound ID | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Derivative 6k | PC-3 | MTT Assay | 12.17 ± 0.9 | [11] |
| Derivative 6k | HeLa | MTT Assay | 9.46 ± 0.7 | [11] |
| Derivative 6k | HCT-116 | MTT Assay | 10.88 ± 0.8 | [11] |
| Derivative 6k | MCF-7 | MTT Assay | 6.93 ± 0.4 | [11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through their interaction with specific biological targets, leading to the modulation of downstream signaling pathways.
TRPV1 Antagonism Signaling Pathway
TRPV1 is a non-selective cation channel. Its activation by stimuli like capsaicin leads to an influx of Ca²⁺ ions, which triggers a signaling cascade resulting in the sensation of pain. TRPV1 antagonists block this initial step.
Caption: TRPV1 antagonism by this compound derivatives.
Cholinesterase Inhibition in Alzheimer's Disease
In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine (B1216132) (ACh). Cholinesterase inhibitors prevent the breakdown of ACh, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.
Caption: Mechanism of cholinesterase inhibition.
Antiproliferative Activity and mTORC1 Pathway
Some this compound derivatives have been shown to exert their antiproliferative effects by modulating the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.[12]
Caption: Antiproliferative mechanism via mTORC1 inhibition.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics targeting a range of diseases. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive starting point for drug discovery campaigns. The detailed protocols and data presented herein provide a foundation for researchers to explore the potential of this compound and its derivatives in their own research endeavors. Further investigation into the SAR and optimization of pharmacokinetic properties will be crucial in translating these promising preclinical findings into clinically effective treatments.
References
- 1. Buy N-benzyl-N-methyl-3-phenylpropanamide (EVT-1177442) | 61751-42-6 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating N-benzyl-3-phenylpropanamide Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating the potential biological activities of N-benzyl-3-phenylpropanamide using common cell-based assays. The protocols outlined below are based on established methodologies for assessing cytotoxicity, anti-inflammatory effects, and sirtuin modulation. While direct experimental data for this compound is not extensively available in the public domain, the assays described herein are standard methods to characterize the activity of novel chemical entities.
Introduction
This compound is a synthetic compound with a chemical structure suggestive of potential biological activities. Its core components, a benzyl (B1604629) group, a phenyl group, and a propanamide linker, are found in various bioactive molecules. Phenylpropanoids, for instance, are known for their anti-inflammatory properties.[1] Derivatives of similar core structures have been investigated for a range of effects including antiproliferative and enzyme-inhibiting activities. Therefore, a systematic evaluation of this compound's effects on cells is warranted to elucidate its pharmacological profile.
This document provides detailed protocols for three key cell-based assays:
-
MTT Assay for Cytotoxicity: To determine the compound's effect on cell viability and identify its cytotoxic concentration.
-
In Vitro Anti-Inflammatory Assay (Protein Denaturation): A rapid screen to assess the potential of the compound to mitigate protein denaturation, a hallmark of inflammation.
-
Fluorometric SIRT1 Activity Assay: To investigate the compound's ability to modulate the activity of Sirtuin 1, an important enzyme in cellular regulation.
Data Presentation
No specific quantitative data for this compound was identified in the public literature. The following tables are provided as templates for data presentation. The values presented are for illustrative purposes only and do not represent actual experimental results.
Table 1: Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells
| Compound | Concentration (µM) | % Cell Viability | IC50 (µM) |
| This compound | 1 | 98.5 ± 2.1 | |
| 10 | 85.2 ± 3.5 | ||
| 25 | 60.1 ± 4.2 | 45.7 | |
| 50 | 48.9 ± 3.9 | ||
| 100 | 20.3 ± 2.8 | ||
| Doxorubicin (Control) | 1 | 55.6 ± 4.5 | 0.95 |
Table 2: Anti-inflammatory Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC50 (µg/mL) |
| This compound | 10 | 15.2 ± 1.8 | |
| 50 | 35.8 ± 2.5 | ||
| 100 | 52.1 ± 3.1 | 95.2 | |
| 250 | 68.9 ± 4.0 | ||
| 500 | 85.4 ± 3.7 | ||
| Diclofenac Sodium (Control) | 100 | 90.5 ± 2.9 | 15.8 |
Table 3: Modulation of SIRT1 Activity by this compound
| Compound | Concentration (µM) | % SIRT1 Activity | IC50 / EC50 (µM) |
| This compound | 1 | 95.3 ± 3.3 | |
| 10 | 70.1 ± 4.1 | ||
| 25 | 48.7 ± 2.9 | 25.5 | |
| 50 | 30.2 ± 3.8 | ||
| 100 | 15.6 ± 2.5 | ||
| EX-527 (Inhibitor Control) | 1 | 10.2 ± 1.9 | 0.09 |
Experimental Protocols
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[2][4][5]
Materials:
-
This compound
-
Human cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[2]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-Inflammatory Assay by Protein Denaturation Method
This assay assesses the anti-inflammatory potential of a substance by measuring its ability to inhibit the denaturation of protein, typically bovine serum albumin (BSA) or egg albumin, induced by heat.[7][8][9]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
-
Water bath
-
UV-Vis Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (or 0.5% w/v BSA), 2.8 mL of PBS (pH 6.4), and 2 mL of various concentrations of this compound (e.g., 10-500 µg/mL).[8]
-
Control Preparation: Prepare a control solution by mixing 2 mL of distilled water, 0.2 mL of egg albumin, and 2.8 mL of PBS.
-
Incubation: Incubate all the solutions at 37°C for 15 minutes.[9]
-
Heat Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[7][9]
-
Cooling: Cool the solutions under running tap water.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.
Fluorometric SIRT1 Activity Assay
This assay measures the activity of SIRT1 by a two-step enzymatic reaction. First, SIRT1 deacetylates a substrate containing an acetylated lysine. Then, a developing solution cleaves the deacetylated substrate, releasing a highly fluorescent group.[10] The fluorescence intensity is directly proportional to the SIRT1 activity.
Materials:
-
This compound
-
SIRT1 Assay Kit (containing SIRT1 enzyme, fluorometric substrate, developing solution, assay buffer, and controls like EX-527)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare the reagents as per the manufacturer's instructions. Dilute the SIRT1 substrate and prepare serial dilutions of this compound and the control inhibitor (e.g., EX-527).
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound or control, and the SIRT1 enzyme.
-
Reaction Initiation: Initiate the reaction by adding the SIRT1 fluorometric substrate to each well.
-
Incubation: Mix the plate and incubate at 37°C for 30-60 minutes, protected from light.
-
Development: Stop the enzymatic reaction and initiate the fluorescence development by adding the developing solution to each well.
-
Development Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-460 nm).
-
Data Analysis: Calculate the percentage of SIRT1 activity relative to the vehicle control. Determine the IC50 (for inhibitors) or EC50 (for activators) value by plotting the percentage of activity against the compound concentration.
Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by compounds with cytotoxic, anti-inflammatory, or sirtuin-modulating activities.
Apoptosis Signaling Pathway
Compounds that exhibit cytotoxicity often do so by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[11][12][13]
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[1] Anti-inflammatory compounds may act by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Sirtuin (SIRT1) Signaling Pathway
Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including metabolism, DNA repair, and inflammation. SIRT1, in particular, can deacetylate and thereby modulate the activity of numerous transcription factors, including p53 and NF-κB.
References
- 1. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzylcinnamide induces apoptosis in HPV16 and HPV18 cervical cancer cells via suppression of E6 and E7 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. This compound | C16H17NO | CID 730453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchmgt.monash.edu [researchmgt.monash.edu]
Application Notes: In Vivo Experimental Design for N-benzyl-3-phenylpropanamide Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-benzyl-3-phenylpropanamide is a chemical compound with a core structure that suggests potential biological activity.[1][2] While extensive in vivo data for this specific molecule is not widely published, related propanamide derivatives have been investigated for various therapeutic properties, including anticonvulsant activity and as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[3][4] The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Based on this structural relationship, a plausible hypothesis is that this compound may possess anti-inflammatory and analgesic properties.
These application notes provide a detailed framework and protocols for a preliminary in vivo screening of this compound to test this hypothesis. The experimental design includes well-established models for acute inflammation and both peripheral and central analgesia.
Proposed Mechanism of Action (Hypothetical)
Inflammation is a biological response to harmful stimuli, involving the release of various mediators that cause pain, swelling, and redness.[5][6] Tissue injury triggers the release of inflammatory mediators like bradykinin, prostaglandins (B1171923), and serotonin (B10506), which activate or sensitize peripheral nociceptors (pain receptors). A key pathway in inflammation and pain is the cyclooxygenase (COX) pathway, where arachidonic acid is converted into prostaglandins. These prostaglandins enhance pain signals and contribute to edema. The proposed hypothesis is that this compound may inhibit key enzymes or receptors in this cascade, thereby reducing inflammation and pain.
Caption: Hypothetical anti-inflammatory and analgesic signaling pathway.
General Experimental Design
This design uses standard rodent models to provide a comprehensive initial assessment of the compound's potential therapeutic effects.
2.1 Animal Model
-
Species: Swiss albino mice or Wistar rats.[7]
-
Weight: 20-25 g for mice; 150-200 g for rats.
-
Sex: Male animals are often used to avoid hormonal cycle variations.
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to experimentation, with free access to standard pellet diet and water.[8]
2.2 Grouping and Dosing A typical study design involves a vehicle control, a positive control (a known effective drug), and at least three doses of the test compound to establish a dose-response relationship.
| Group ID | Treatment | Dose (mg/kg) | Route of Administration | Purpose |
| G1 | Vehicle (e.g., 0.5% Na-CMC in saline) | - | p.o. or i.p. | Negative Control |
| G2 | This compound | 10 | p.o. or i.p. | Test Compound (Low Dose) |
| G3 | This compound | 30 | p.o. or i.p. | Test Compound (Mid Dose) |
| G4 | This compound | 100 | p.o. or i.p. | Test Compound (High Dose) |
| G5 | Indomethacin / Diclofenac | 10 | p.o. or i.p. | Positive Control (Anti-inflammatory/Peripheral Analgesic)[7] |
| G6 | Morphine | 5 | i.p. | Positive Control (Central Analgesic) |
Note: Doses are hypothetical and should be determined based on preliminary toxicity studies. Group G6 is only necessary for the Hot Plate Test.
Caption: General experimental workflow for in vivo screening.
Experimental Protocols
3.1 Protocol 1: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This model is widely used to assess acute inflammation.[8][9] Carrageenan injection induces a biphasic edema; the first phase involves histamine (B1213489) and serotonin release, while the second (after 1 hour) involves prostaglandin (B15479496) production.[6]
Methodology:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).
-
Drug Administration: Administer the vehicle, this compound, or positive control (Indomethacin) via the chosen route (e.g., oral gavage).
-
Waiting Period: Wait for 60 minutes to allow for drug absorption.
-
Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[10][11]
-
Post-Induction Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (E) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(E_control - E_treated) / E_control] x 100
-
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
3.2 Protocol 2: Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)
This is a chemical-induced pain model sensitive to peripherally acting analgesics. Intraperitoneal injection of acetic acid causes irritation and the release of pain mediators, leading to a characteristic "writhing" response (abdominal constriction and stretching).[12][13]
Methodology:
-
Acclimatization: Place mice individually in observation chambers for 30 minutes before the test.
-
Drug Administration: Administer the vehicle, this compound, or positive control (Diclofenac/Indomethacin) via the chosen route.
-
Waiting Period: Wait for 30-60 minutes.[7]
-
Pain Induction: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).[12]
-
Observation: After a 5-minute latency period, count the total number of writhes for each animal over a 10 or 20-minute period.[7][14]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100
-
Caption: Workflow for the Acetic Acid-Induced Writhing test.
3.3 Protocol 3: Hot Plate Test (Central Analgesic Activity)
This thermal pain model is used to evaluate centrally acting analgesics.[15] The time it takes for the animal to react to the heat (e.g., by licking a paw or jumping) is measured as an indicator of its pain threshold.
Methodology:
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.[16][17]
-
Baseline Latency: Gently place each mouse on the hot plate within a restraining cylinder and start a timer. Record the time (in seconds) until the first sign of nociception (hind paw licking or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30 seconds must be strictly observed.[18]
-
Drug Administration: Administer the vehicle, this compound, or positive control (Morphine).
-
Post-Treatment Latency: Measure the reaction latency again at 30, 60, 90, and 120 minutes after drug administration.
-
Data Analysis:
-
Calculate the mean reaction time for each group at each time point.
-
Data can also be expressed as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Caption: Workflow for the Hot Plate analgesic test.
Data Presentation and Analysis
All quantitative data should be presented in a clear, tabular format. Statistical significance is typically determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test like Dunnett's or Tukey's to compare treatment groups against the control. A p-value of < 0.05 is generally considered significant.[8][12]
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |
| Vehicle Control | - | Mean ± SEM | 0% |
| Test Compound | 10 | Mean ± SEM | % |
| Test Compound | 30 | Mean ± SEM | % |
| Test Compound | 100 | Mean ± SEM | % |
| Indomethacin | 10 | Mean ± SEM | % |
Table 2: Effect of this compound on Acetic Acid-Induced Writhing
| Treatment Group | Dose (mg/kg) | Total Number of Writhes (in 20 min) | % Inhibition of Writhing |
| Vehicle Control | - | Mean ± SEM | 0% |
| Test Compound | 10 | Mean ± SEM | % |
| Test Compound | 30 | Mean ± SEM | % |
| Test Compound | 100 | Mean ± SEM | % |
| Diclofenac | 10 | Mean ± SEM | % |
Table 3: Effect of this compound on Thermal Pain Latency (Hot Plate Test)
| Treatment Group | Dose (mg/kg) | Reaction Time (sec) at 60 min post-dose | % MPE |
| Vehicle Control | - | Mean ± SEM | % |
| Test Compound | 10 | Mean ± SEM | % |
| Test Compound | 30 | Mean ± SEM | % |
| Test Compound | 100 | Mean ± SEM | % |
| Morphine | 5 | Mean ± SEM | % |
References
- 1. This compound | C16H17NO | CID 730453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H17NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 7. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5. Carrageenan-induced paw edema [bio-protocol.org]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sid.ir [sid.ir]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Welcome to Taiwan Mouse Clinic [tmc.sinica.edu.tw]
- 18. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols: N-benzyl-3-phenylpropanamide in Antiviral Drug Discovery
Introduction
N-benzyl-3-phenylpropanamide and its derivatives represent a class of compounds with potential applications in antiviral drug discovery. While direct antiviral data for this compound is limited in publicly available research, the broader classes of N-phenylbenzamides and related structures have demonstrated significant activity against a range of viruses. These notes provide a summary of the antiviral activities of structurally related compounds, offering a foundation for researchers to explore the potential of this compound as an antiviral agent. The protocols detailed below are based on methodologies used to evaluate these related compounds and can be adapted for screening and mechanistic studies of this compound.
Potential Antiviral Spectrum
Research on structurally similar N-phenylbenzamide and N-substituted benzyl (B1604629)/phenyl acetamide (B32628) derivatives has indicated potential efficacy against several viral families:
-
Picornaviridae: Notably, enteroviruses such as Coxsackievirus A9 (CVA9), Coxsackievirus B3 (CVB3), and Enterovirus 71 (EV71).[1][2][3][4]
-
Flaviviridae: Including Hepatitis C Virus (HCV).[4]
-
Retroviridae: Specifically, Human Immunodeficiency Virus Type 1 (HIV-1).[5]
The mechanism of action for these related compounds often involves the inhibition of viral entry, replication, or the function of key viral enzymes. For instance, some N-phenyl benzamides act as capsid binders, stabilizing the virion and preventing uncoating.[1] In the context of HIV, related compounds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5]
Quantitative Data from Related Compounds
The following tables summarize the antiviral activity and cytotoxicity of various N-phenylbenzamide and related derivatives against different viruses. This data provides a benchmark for potential efficacy and safety profiles when investigating this compound.
Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives against Enteroviruses
| Compound/Derivative | Virus Strain(s) | EC50 / IC50 (µM) | CC50 / TC50 (µM) | Selectivity Index (SI) | Reference |
| CL213 (N-phenyl benzamide) | Coxsackievirus A9 (CVA9) | 1 | >140 | 140 | [1] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV71) | 5.7 ± 0.8 - 12 ± 1.2 | 620 ± 0.0 | >51 | [2][3] |
| Compound 29 (N-phenylbenzamide derivative) | Enterovirus 71 (EV71, SZ-98) | 0.95 ± 0.11 | >100 | >105 | [4] |
Table 2: Antiviral Activity of Benzamide and Related Derivatives against Other Viruses
| Compound/Derivative | Virus | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| BMD-2601505 (Benzamide) | Influenza A and B | 60 - 70 | >100 | >1.4 | [6][7] |
| BMD-3100138 (Bromobenzene derivative of BMD-2601505) | Influenza A and B | 22 - 37 | >100 | >2.7 | [6][7] |
| Compound 6g (N-substituted benzyl acetamide) | HIV-1 | 7.9 | >100 | >12.6 | [5] |
| Compound 7d (N-substituted phenyl acetamide) | HIV-1 | 6.3 | >100 | >15.8 | [5] |
| Compound 23 (N-phenylbenzamide derivative) | Hepatitis C Virus (HCV) | 7.12 ± 0.89 | >100 | >14 | [4] |
| Compound 25 (N-phenylbenzamide derivative) | Hepatitis C Virus (HCV) | 0.57 ± 0.08 | 56.24 ± 4.12 | 98.6 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the antiviral properties of this compound.
3.1. Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine the concentration range at which the compound is not toxic to the host cells.
-
Cell Lines: Vero (African green monkey kidney), A549 (human lung carcinoma), MDCK (Madin-Darby canine kidney), MT-4 (human T-cell leukemia).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
-
3.2. Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay determines the concentration of the compound that inhibits virus-induced cell death.
-
Materials: Appropriate cell line and virus stock.
-
Procedure:
-
Seed cells in a 96-well plate and incubate to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1.
-
Simultaneously, treat the infected cells with the different concentrations of the compound. Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
-
Incubate the plate for 48-72 hours until the cytopathic effect (CPE) is observed in the virus control wells.
-
Stain the cells with a crystal violet solution (0.5% in 20% methanol) for 10 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Solubilize the stain by adding methanol (B129727) or a suitable solvent.
-
Measure the absorbance at 570 nm.
-
The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.
-
3.3. Time-of-Addition Assay
This assay helps to elucidate the stage of the viral life cycle that is inhibited by the compound.
-
Procedure:
-
Pre-treatment of cells: Treat cells with the compound for 2-4 hours before infection. Wash the cells to remove the compound and then infect with the virus.
-
Co-treatment (Attachment/Entry): Add the compound and the virus to the cells simultaneously. After a 1-2 hour incubation, wash the cells and add fresh medium.
-
Post-treatment (Replication): Infect the cells with the virus for 1-2 hours. Wash the cells to remove the virus inoculum and then add medium containing the compound.
-
After the appropriate incubation time for each condition, quantify the viral yield (e.g., by plaque assay or qPCR) or assess CPE.
-
Inhibition in the pre-treatment stage suggests an effect on cellular factors. Inhibition in the co-treatment stage points to interference with attachment or entry. Inhibition in the post-treatment stage indicates targeting of viral replication or later stages.
-
3.4. HIV-1 Reverse Transcriptase Inhibition Assay
This is a specific enzyme inhibition assay to test for NNRTI activity.
-
Materials: Recombinant HIV-1 Reverse Transcriptase (RT), poly(rA)-oligo(dT) template-primer, [³H]-dTTP, and other necessary buffer components.
-
Procedure:
-
Prepare a reaction mixture containing the buffer, dithiothreitol (B142953) (DTT), MgCl2, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add varying concentrations of this compound to the reaction mixture. Include a known NNRTI (e.g., Nevirapine) as a positive control and a no-inhibitor control.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Filter the mixture through glass fiber filters to capture the precipitated radiolabeled DNA.
-
Wash the filters with TCA and ethanol.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces RT activity by 50%.
-
Visualizations
Experimental Workflow for Antiviral Screening
Caption: A generalized workflow for the screening and characterization of antiviral compounds.
Potential Mechanism of Action: Capsid Binding
References
- 1. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-benzyl-3-phenylpropanamide Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N-benzyl-3-phenylpropanamide analogs, a chemical scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. These compounds have demonstrated potential as anticonvulsant, antifungal, and analgesic agents. The following sections outline a general synthetic methodology for the preparation of these analogs via amide coupling, protocols for their purification and characterization, and a summary of structure-activity relationship (SAR) data from various biological studies. Furthermore, this document includes visualizations of relevant biological pathways to provide a deeper context for the SAR studies.
Introduction
This compound and its derivatives represent a versatile class of compounds that have been the subject of numerous medicinal chemistry campaigns. The core structure, consisting of a phenylpropanamide moiety with a benzyl (B1604629) group attached to the amide nitrogen, allows for extensive chemical modification at several positions. These modifications have led to the discovery of potent and selective modulators of various biological targets. This document serves as a practical guide for researchers aiming to synthesize and evaluate novel this compound analogs for the exploration of their therapeutic potential.
Experimental Protocols
General Synthesis of this compound Analogs
The primary method for synthesizing this compound analogs is through the coupling of a substituted 3-phenylpropanoic acid with a substituted benzylamine (B48309). This amide bond formation can be efficiently achieved using various coupling reagents. Below are two common protocols using dicyclohexylcarbodiimide (B1669883) (DCC) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
Protocol 1: DCC-Mediated Amide Coupling
-
Reaction Setup: In a round-bottom flask, dissolve the desired 3-phenylpropanoic acid derivative (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Activation: Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq.) in DCM dropwise.
-
Amine Addition: After stirring for 30 minutes at 0 °C, add the corresponding benzylamine derivative (1.0 eq.) to the reaction mixture, followed by the dropwise addition of a tertiary amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: HATU-Mediated Amide Coupling
-
Reaction Setup: Dissolve the 3-phenylpropanoic acid derivative (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 eq.) and the benzylamine derivative (1.0 eq.) to the solution.
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0 eq.) dropwise.
-
Reaction Progression: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.
Purification and Characterization
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product to achieve an Rf value of 0.2-0.4 for the desired compound.
-
Procedure: The crude product is dissolved in a minimal amount of DCM and loaded onto the silica gel column. The column is eluted with the chosen solvent system, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
Characterization:
The structure and purity of the synthesized analogs should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (mp): For solid compounds, the melting point range can be an indicator of purity.
Structure-Activity Relationship (SAR) Data
The following tables summarize quantitative SAR data for this compound analogs across different biological activities.
Table 1: Anticonvulsant Activity of N-benzyl-2-acetamido-3-methoxypropionamide Analogs [1]
| Compound | 4'-Substituent | MES ED₅₀ (mg/kg, i.p. in mice) |
| (R)-3 | H | 11 |
| (R)-10 | Methyl | 10 |
| (R)-11 | Ethyl | 12 |
| (R)-12 | n-Propyl | 14 |
| (R)-13 | Isopropyl | 19 |
| (R)-14 | n-Butyl | 21 |
MES: Maximal Electroshock Seizure test; ED₅₀: Median Effective Dose
Table 2: Antifungal Activity of 3-(benzo[d][1][2]dioxol-5-yl)-N-(substituted benzyl)propanamide Analogs as Fluconazole Synergists against Candida albicans [3]
| Compound | Benzyl Substituent | MIC of Fluconazole alone (µg/mL) | MIC of Fluconazole with Compound (1.0 µg/mL) |
| 2a | H | 128 | 4 |
| 2b | 4-Fluoro | 128 | 2 |
| 3e | 4-Biphenyl | 128 | 0.125-0.25 |
MIC: Minimum Inhibitory Concentration
Table 3: TRPV1 Antagonist Activity of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide Analogs [4][5]
| Compound | C-region (N-benzyl analog) | Kᵢ (CAP) (nM) |
| 43 | 2-(4-methylpiperazin-1-yl)-4-(trifluoromethyl)benzyl | 0.3 |
| 44S | (S)-2-(4-methylpiperazin-1-yl)-4-(trifluoromethyl)benzyl | 0.3 |
Kᵢ (CAP): Inhibitory constant against capsaicin-induced activation
Visualization of Biological Pathways and Workflows
References
Application Notes and Protocols: Scale-up Synthesis of N-benzyl-3-phenylpropanamide for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-3-phenylpropanamide is a secondary amide with potential applications in pharmaceutical development, including as an intermediate for more complex molecules and for its potential biological activities. This document provides a comprehensive guide to the scale-up synthesis, purification, and characterization of this compound intended for preclinical studies. The protocols outlined below are designed to be scalable and to yield material of high purity suitable for toxicological and pharmacological evaluation.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-phenyl-N-benzylpropanamide |
| CAS Number | 10264-10-5 |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 113-115 °C |
| Solubility | Soluble in most organic solvents |
Scale-up Synthesis Protocol: Amide Coupling via Acyl Chloride
This protocol describes a robust and scalable method for the synthesis of this compound from 3-phenylpropanoic acid and benzylamine (B48309), proceeding through an acyl chloride intermediate. This method is suitable for producing kilogram quantities of the target compound.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3-Phenylpropanoic Acid | 150.17 | 10.0 | 66.6 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.7 | 73.3 |
| Toluene (B28343) | - | 50 L | - |
| Benzylamine | 107.15 | 7.5 | 70.0 |
| Triethylamine (TEA) | 101.19 | 7.4 | 73.1 |
| Heptane | - | 30 L | - |
| Deionized Water | - | 20 L | - |
| Brine (s.s. NaCl) | - | 10 L | - |
Procedure:
-
Acyl Chloride Formation:
-
Charge a suitable glass-lined reactor with 3-phenylpropanoic acid (10.0 kg, 66.6 mol) and toluene (30 L).
-
Stir the mixture to form a slurry.
-
Slowly add thionyl chloride (8.7 kg, 73.3 mol) to the reactor at room temperature over 1-2 hours, maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 2-3 hours, or until reaction completion is confirmed by in-process control (e.g., disappearance of starting material by HPLC).
-
Once the reaction is complete, distill off approximately 10 L of toluene under vacuum to remove excess thionyl chloride.
-
-
Amidation Reaction:
-
Cool the reactor contents to 0-5°C.
-
In a separate vessel, prepare a solution of benzylamine (7.5 kg, 70.0 mol) and triethylamine (7.4 kg, 73.1 mol) in toluene (20 L).
-
Slowly add the benzylamine/triethylamine solution to the acyl chloride solution in the reactor, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction for completion by HPLC.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding deionized water (20 L).
-
Stir the mixture for 30 minutes, then allow the phases to separate.
-
Remove the aqueous layer.
-
Wash the organic layer with brine (10 L).
-
Concentrate the organic layer under reduced pressure to a minimal volume.
-
Add heptane (30 L) to the residue and stir to precipitate the crude product.
-
Isolate the crude this compound by filtration and wash the filter cake with heptane (10 L).
-
Dry the crude product under vacuum at 40-50°C to a constant weight.
-
Purification Protocol: Recrystallization
Experimental Workflow: Purification
Caption: Workflow for the purification of this compound.
Materials:
| Material | Quantity ( kg/L ) |
| Crude Product | ~14 kg |
| Isopropanol (IPA) | ~70 L |
Procedure:
-
Dissolution:
-
Charge the crude this compound into a clean reactor.
-
Add isopropanol (approximately 5 volumes, e.g., 70 L for 14 kg of crude product).
-
Heat the mixture to 75-80°C with stirring until all solids are dissolved.
-
-
Hot Filtration:
-
Perform a hot filtration of the solution through a suitable filter to remove any insoluble impurities.
-
-
Crystallization:
-
Transfer the hot, filtered solution to a clean crystallization vessel.
-
Cool the solution slowly to room temperature over 2-4 hours.
-
Further cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Isolate the purified crystals by filtration.
-
Wash the filter cake with cold isopropanol (2 x 5 L).
-
Dry the purified this compound under vacuum at 50-60°C until a constant weight is achieved.
-
Expected Yield: 80-90% based on 3-phenylpropanoic acid.
Analytical Characterization and Quality Control
The identity and purity of the final product should be confirmed using a combination of analytical techniques.
| Analytical Method | Purpose |
| ¹H and ¹³C NMR | Structural confirmation and identification |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification |
| Melting Point | Physical property confirmation and purity check |
| Residual Solvents (GC-HS) | Quantification of residual solvents |
Typical Acceptance Criteria for Preclinical Drug Substance:
| Test | Acceptance Criteria |
| Appearance | White to off-white crystalline solid |
| Identity (FTIR) | Conforms to the reference spectrum |
| Assay (HPLC) | 98.0% to 102.0% (on an anhydrous basis) |
| Purity (HPLC) | ≥ 99.0% |
| Any single impurity | ≤ 0.15% (Identification threshold) and ≤ 0.5% (Qualification threshold) as per ICH Q3A guidelines.[1][2][3][4] Any impurity exceeding 0.15% should be identified.[1][2][3][4] |
| Total impurities | ≤ 1.0% |
| Residual Solvents | Toluene: ≤ 890 ppm, Heptane: ≤ 5000 ppm, Isopropanol: ≤ 5000 ppm (as per ICH Q3C) |
| Loss on Drying | ≤ 0.5% |
Potential Biological Activity and Signaling Pathway
This compound and related structures have been investigated for various biological activities, including antimalarial properties. A proposed mechanism of action for some antimalarial compounds is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[5][6][7]
During its lifecycle in human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[5][7] To protect itself, the parasite detoxifies the heme by crystallizing it into an inert substance called hemozoin.[5][7] Inhibition of this process leads to a buildup of toxic heme, which causes oxidative stress and parasite death.[5][6]
Proposed Mechanism of Action: Inhibition of Heme Detoxification
Caption: Inhibition of hemozoin formation in Plasmodium falciparum.
Conclusion
This document provides a detailed framework for the scale-up synthesis, purification, and quality control of this compound for preclinical studies. The described protocols are designed to be robust and scalable, yielding a high-purity active pharmaceutical ingredient. Adherence to the outlined analytical methods and acceptance criteria will ensure that the material is suitable for further non-clinical development.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. jpionline.org [jpionline.org]
- 4. fda.gov [fda.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimalarial drugs inhibiting hemozoin (beta-hematin) formation: a mechanistic update - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-3-phenylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-3-phenylpropanamide.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration. Ensure proper stirring and temperature control.
-
-
Poor Quality Reagents: The purity of starting materials and coupling agents is crucial.
-
Solution: Use freshly distilled benzylamine (B48309) and ensure the 3-phenylpropanoic acid is pure. The coupling agent, such as Dicyclohexylcarbodiimide (DCC), should be of high purity and stored under anhydrous conditions.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.
-
Hydrolysis of Activated Intermediate: The presence of moisture can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.
-
Solution: Use anhydrous solvents (e.g., dichloromethane (B109758), tetrahydrofuran) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Presence of an Insoluble White Precipitate in the Reaction Mixture
Description: A significant amount of a white solid that is insoluble in many common organic solvents has formed.
Cause: This is most likely N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[3]
Solutions for Removal:
-
Filtration: DCU is largely insoluble in many organic solvents. The bulk of it can be removed by simple filtration of the reaction mixture.
-
Solvent Selection for Recrystallization:
-
Toluene (B28343): The desired product, this compound, is soluble in toluene, while DCU is not. Recrystallization from toluene can be an effective purification method.
-
Acetonitrile: DCU has low solubility in acetonitrile, which can be a good solvent for recrystallizing the target amide.
-
DCM/Hexane (B92381) Mixture: Dissolving the crude product in a minimal amount of dichloromethane (DCM) and then adding hexane can precipitate the DCU, which can then be filtered off.[4]
-
-
Column Chromatography: If co-precipitation occurs, flash column chromatography on silica (B1680970) gel can effectively separate the product from DCU.
Issue 3: Difficulty in Purifying the Final Product
Description: After initial workup, the product is still impure, showing multiple spots on TLC.
Possible Contaminants and Purification Strategies:
-
N-acylurea: This is a common side product in DCC-mediated couplings, formed by the rearrangement of the O-acylisourea intermediate.[1][3]
-
Purification: Column chromatography is the most effective method for removing N-acylurea.
-
-
Unreacted Starting Materials: Residual 3-phenylpropanoic acid or benzylamine may be present.
-
Purification: An acidic wash (e.g., dilute HCl) can remove unreacted benzylamine, and a basic wash (e.g., saturated NaHCO₃ solution) can remove unreacted 3-phenylpropanoic acid.
-
-
Symmetrical Anhydride: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetrical anhydride, which can also acylate the amine.[5]
-
Purification: This byproduct can typically be removed by aqueous workup and column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound using DCC as a coupling agent?
A1: The two most common side products when using N,N'-dicyclohexylcarbodiimide (DCC) are:
-
N,N'-dicyclohexylurea (DCU): This is the primary byproduct of DCC itself after it has facilitated the coupling. It is notoriously insoluble in many organic solvents, making its removal a key purification step.[3]
-
N-acylurea: This side product arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate. Its formation is irreversible and reduces the overall yield of the desired amide.[1][3]
Q2: How can I minimize the formation of the N-acylurea side product?
A2: The formation of N-acylurea can be suppressed by adding a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and readily reacts with the amine to form the desired amide.
Q3: What is the optimal temperature for the DCC coupling reaction?
A3: DCC coupling reactions are typically performed at room temperature. While some reactions may be gently heated to ensure completion, high temperatures should generally be avoided as they can increase the rate of side reactions, including the formation of N-acylurea.[2]
Q4: My starting benzylamine has a yellowish tint. Can I still use it?
A4: A yellowish color in benzylamine can indicate the presence of oxidation and condensation impurities. While it might still react, using impure starting materials can lead to the formation of undesired side products and lower the yield of the target amide. It is recommended to purify the benzylamine by distillation before use.
Q5: Can I use a different coupling agent instead of DCC?
A5: Yes, several other coupling agents can be used for amide bond formation. Some common alternatives include:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Similar to DCC, but its urea (B33335) byproduct is water-soluble, which simplifies the purification process as it can be removed with an aqueous workup.
-
1,1'-Carbonyldiimidazole (CDI): This reagent is also effective, and its byproducts, imidazole (B134444) and carbon dioxide, are generally easy to remove.
Data Presentation
Table 1: Influence of Reaction Conditions on Side Product Formation in DCC-Mediated Amide Synthesis
| Reaction Condition | N,N'-dicyclohexylurea (DCU) Formation | N-acylurea Formation | Impact on Final Yield | Recommended Practice |
| Standard (Room Temp, No Additive) | Inevitable byproduct of DCC | Moderate | Reduced yield | Standard procedure, requires thorough purification. |
| Elevated Temperature (>40°C) | Inevitable byproduct of DCC | High | Significantly reduced yield | Avoid high temperatures to minimize side reactions.[2] |
| Presence of Additive (e.g., HOBt) | Inevitable byproduct of DCC | Low | Improved yield | Highly recommended to suppress N-acylurea formation. |
| Excess DCC | Increased amount of DCU byproduct | May increase if amine is limiting | Can drive reaction to completion but complicates purification | Use a slight excess (1.1-1.2 equivalents) of DCC. |
Experimental Protocols
Synthesis of this compound using DCC
Materials:
-
3-phenylpropanoic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane:Ethyl Acetate mixture)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-phenylpropanoic acid (1.0 equivalent) in anhydrous DCM.
-
Add HOBt (1.1 equivalents, optional) to the solution and stir until it dissolves.
-
Add benzylamine (1.0 equivalent) to the reaction mixture and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Mandatory Visualization
Caption: Reaction pathway for DCC-mediated synthesis of this compound, illustrating the formation of the desired amide and common side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis and purification of this compound.
References
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
Optimizing reaction conditions for N-benzyl-3-phenylpropanamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzyl-3-phenylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the amide coupling reaction between 3-phenylpropanoic acid and benzylamine (B48309). This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.
Q2: What are the starting materials for this synthesis?
A2: The primary starting materials are 3-phenylpropanoic acid and benzylamine.[1]
Q3: What are common coupling reagents used for this type of amide synthesis?
A3: Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are extensively used for forming amide bonds under mild conditions.[2][3] Other reagents like PyAOP and HBTU/TBTU are also effective, especially in peptide synthesis, and can be applied here.[4]
Q4: Why is a base sometimes added to the reaction?
A4: In some protocols, a base like 4-Dimethylaminopyridine (DMAP) is used as a catalyst to enhance the reaction rate.[5] If starting from an acid chloride, a base such as sodium hydroxide (B78521) or triethylamine (B128534) is crucial to neutralize the HCl byproduct, which would otherwise protonate the amine and render it unreactive.[6][7]
Q5: What solvents are typically used for this reaction?
A5: Anhydrous dichloromethane (B109758) (DCM) is a common solvent for this reaction.[5] Other aprotic solvents like toluene (B28343) may also be employed.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Coupling Reagent: Carbodiimides like DCC are moisture-sensitive. | - Use a fresh bottle of the coupling reagent. - Ensure the reagent has been stored under anhydrous conditions. |
| 2. Hydrolysis of Activated Acid: The activated intermediate can react with any moisture present. | - Use anhydrous solvents and dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] | |
| 3. Formation of Ammonium Salt: The carboxylic acid and amine can form a salt, which is less reactive. | - This acid-base reaction is a known challenge in direct amide synthesis without a coupling agent.[9] Ensure the proper stoichiometry and use of an activating agent. | |
| 4. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | - Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5] - If starting materials are still present after the recommended time, consider extending the reaction time or slightly increasing the temperature. | |
| Presence of a White Precipitate in the Reaction Mixture | 1. Formation of Dicyclohexylurea (DCU): If using DCC as the coupling agent, the byproduct DCU is a white solid that is insoluble in many organic solvents.[4] | - This is expected. The DCU can be removed by filtration after the reaction is complete.[5] |
| Difficulty in Product Purification | 1. Contamination with Unreacted Starting Materials: The product is contaminated with 3-phenylpropanoic acid or benzylamine. | - Wash the organic layer with a mild acid (e.g., dilute HCl) to remove unreacted benzylamine. - Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted 3-phenylpropanoic acid.[5][6] |
| 2. Contamination with DCU: If filtration was not entirely effective. | - DCU is sparingly soluble in most common purification solvents. Recrystallization of the final product from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) can help in its removal. | |
| Product is an oil or fails to crystallize | 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. | - Ensure all solvents are removed under reduced pressure. - Purify the crude product using silica (B1680970) gel column chromatography.[5] |
Quantitative Data Summary
Table 1: Comparison of Reported Yields for this compound and Similar Amide Syntheses
| Coupling Method | Starting Materials | Yield (%) | Reference/Notes |
| Reactive Extrusion | 3-phenylpropanoic acid, benzylamine | 81% | A rapid synthesis method with short reaction times.[10] |
| Mixed Anhydride Method | 3-phenylpropanoic acid, benzylamine | 90% | A high-yielding classical method.[10] |
| ZrCl₄ Catalysis | 3-phenylpropionic acid, N-methylbenzylamine | 95% | Direct amidation catalyzed by a Lewis acid.[11] |
| DCC/DMAP | 3-(3-(benzyloxy)phenyl)propanoic acid, benzylamine | Not specified, but a standard protocol. | A representative protocol for similar structures.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via DCC Coupling
This protocol is adapted from a standard procedure for amide bond formation using DCC.[5]
Materials:
-
3-phenylpropanoic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DCC (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Add benzylamine (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Visualizations
Reaction Pathway
References
- 1. Buy N-benzyl-N-methyl-3-phenylpropanamide (EVT-1177442) | 61751-42-6 [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organic chemistry - Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. This compound | 10264-10-5 | Benchchem [benchchem.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Synthesis of N-benzyl-3-phenylpropanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzyl-3-phenylpropanamide for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.
-
-
Suboptimal Coupling Reagent: The choice and amount of coupling reagent are critical for efficient amide bond formation.
-
Solution: Ensure the coupling reagent is fresh and used in the correct stoichiometric amount. If using a standard carbodiimide (B86325) like DCC or DIC, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve the yield. For difficult couplings, more potent reagents like HATU or HBTU can be employed.[1]
-
-
Hydrolysis of Reagents: Carboxylic acid activating agents and activated intermediates are susceptible to hydrolysis, which can be a significant issue if the reaction is not performed under anhydrous conditions.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Loss During Workup and Purification: The product may be lost during the extraction and purification steps.
-
Solution: Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous layer. When performing column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column.
-
Q2: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?
A2: Impurity formation is a common challenge. The nature of the impurity depends on the synthetic route employed.
-
Unreacted Starting Materials: The most common impurities are unreacted 3-phenylpropionic acid and benzylamine (B48309).
-
Solution: These can typically be removed with appropriate aqueous washes. An acidic wash (e.g., dilute HCl) will remove unreacted benzylamine, while a basic wash (e.g., saturated sodium bicarbonate solution) will remove unreacted 3-phenylpropionic acid.
-
-
Byproducts from Coupling Reagents: Carbodiimide-based coupling reagents like DCC can form N,N'-dicyclohexylurea as a byproduct, which can be difficult to remove.
-
Solution: While N,N'-dicyclohexylurea is insoluble in many common organic solvents and can often be removed by filtration, using a water-soluble carbodiimide like EDC can simplify its removal during the aqueous workup.
-
-
Side Reactions: Undesired side reactions can lead to byproducts. For instance, if using an acid chloride of 3-phenylpropionic acid, the formation of the corresponding anhydride (B1165640) is possible.
-
Solution: Careful control of reaction conditions, such as temperature and the order of reagent addition, can minimize side reactions. The use of modern coupling reagents often circumvents the need for harsh conditions that can lead to side product formation.[2]
-
Q3: How do I choose the most suitable coupling reagent for my synthesis?
A3: The selection of a coupling reagent is critical and depends on factors such as the scale of the reaction, the desired purity, and cost.
-
Carbodiimides (DCC, DIC, EDC): These are widely used and cost-effective. DCC and DIC are suitable for many applications, but the urea (B33335) byproduct of DCC can be problematic to remove. EDC is water-soluble, making its urea byproduct easier to remove during workup.
-
Uronium/Aminium Salts (HATU, HBTU, TBTU): These reagents are more reactive and often provide higher yields with shorter reaction times and less racemization, which is crucial when working with chiral molecules.[1] They are generally more expensive than carbodiimides.
-
Phosphonium Salts (PyAOP, PyBOP): These are also highly effective, particularly for sterically hindered substrates or for minimizing racemization.[1]
Refer to the table below for a comparison of common coupling reagents.
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Typical Byproduct |
| DCC (Dicyclohexylcarbodiimide) | Inexpensive, widely used. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. | Dicyclohexylurea (DCU) |
| DIC (Diisopropylcarbodiimide) | Similar to DCC, but the diisopropylurea byproduct is more soluble in organic solvents. | Can still be challenging to remove the urea byproduct completely. | Diisopropylurea |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea byproduct, easily removed by aqueous workup. | More expensive than DCC/DIC. | Water-soluble urea |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High coupling efficiency, fast reaction rates, low racemization.[1] | Expensive, can be moisture sensitive. | Tetramethylurea |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Very efficient, low racemization, especially with HOBt.[1] | More expensive than carbodiimides. | Tetramethylurea |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using EDC and HOBt
-
Reagent Preparation:
-
Dissolve 3-phenylpropionic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
-
-
Activation:
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
-
Amine Addition:
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC by observing the disappearance of the starting materials.
-
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of Chiral N-Benzyl-Phenylpropanamides
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the synthesis of chiral N-benzyl-phenylpropanamides, such as N-benzyl-2-phenylpropanamide.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess / High Degree of Racemization | Inappropriate Coupling Reagent: Carbodiimides (e.g., DCC, EDC) used without additives are known to cause significant racemization.[1][2] | Use racemization-suppressing coupling reagents. Employ phosphonium (B103445) (PyBOP, BOP) or aminium/uronium (HATU, HBTU) based reagents.[3] If using carbodiimides, always include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][4] |
| Strong or Sterically Unhindered Base: Bases like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA) can readily abstract the alpha-proton of the activated carboxylic acid, leading to racemization.[1][5] | Utilize a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable choices to minimize proton abstraction from the chiral center.[1][2] | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of oxazolone (B7731731) formation and enolization, the primary pathways for racemization.[1] | Maintain a low reaction temperature. Perform the coupling reaction at 0 °C or room temperature. Avoid heating the reaction unless absolutely necessary for sterically hindered substrates.[1][2] | |
| Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine increases the likelihood of racemization.[4] | Minimize the pre-activation time. Ideally, add the coupling reagent to a mixture of the carboxylic acid and amine (in-situ activation). If pre-activation is required, keep it as short as possible.[4] | |
| Low Coupling Yield | Steric Hindrance: The phenyl group at the alpha-position can sterically hinder the approach of the amine. | Use a more potent coupling reagent. Reagents like HATU are highly effective for coupling sterically hindered amino acids.[3] Consider a slight increase in reaction time or temperature, while carefully monitoring for any increase in racemization. |
| Poor Solubility of Reagents: The starting materials or activated intermediates may have limited solubility in the chosen solvent, leading to an incomplete reaction. | Select an appropriate solvent. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. For less polar reagents, tetrahydrofuran (B95107) (THF) may be suitable. | |
| Difficult Purification | Presence of Diastereomers: Racemization during the synthesis results in the formation of a diastereomeric product that can be challenging to separate from the desired enantiomer. | Optimize coupling conditions to prevent racemization. If diastereomers are still present, chiral chromatography may be necessary for purification. |
| Byproducts from Coupling Reagent: The byproducts of some coupling reagents (e.g., dicyclohexylurea from DCC) can complicate purification. | Choose a coupling reagent with water-soluble byproducts. For example, the urea (B33335) byproduct of EDC is water-soluble and can be easily removed during an aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of N-benzyl-2-phenylpropanamide?
A1: The primary mechanism for racemization during the amide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[3] The activation of the carboxylic acid group of 2-phenylpropanoic acid makes the proton at the chiral alpha-carbon acidic. A base in the reaction mixture can then abstract this proton, leading to the formation of an achiral oxazolone. The subsequent nucleophilic attack by benzylamine (B48309) can occur from either face of this planar intermediate, resulting in a mixture of (R) and (S) enantiomers.[2] A secondary pathway is direct enolization of the activated carboxylic acid.[1]
Q2: How do additives like HOBt and Oxyma help in preventing racemization?
A2: When a carbodiimide (B86325) is used as the coupling reagent, it forms a highly reactive O-acylisourea intermediate. This intermediate is very susceptible to racemization. Additives like HOBt and Oxyma react with the O-acylisourea to form an active ester that is more stable and less prone to racemization.[3][5] This active ester then reacts with the amine to form the desired amide bond with a significantly reduced loss of stereochemical integrity.
Q3: Which coupling reagents are generally recommended to minimize racemization?
A3: For minimizing racemization, phosphonium-based reagents (e.g., PyBOP, BOP) and aminium/uronium-based reagents (e.g., HATU, HBTU, HCTU) are highly recommended.[2][3] These reagents are designed for efficient and rapid coupling, which reduces the time the activated acid is susceptible to racemization.[3]
Q4: Can the solvent choice impact the degree of racemization?
A4: Yes, the polarity of the solvent can influence the rate of racemization. While the choice of solvent is often dictated by the solubility of the reactants, using less polar solvents when possible can sometimes help to reduce racemization.[6]
Q5: Is it possible to synthesize N-benzyl-3-phenylpropanamide without racemization concerns?
A5: Yes, in the specific case of this compound, the carbon backbone of the 3-phenylpropanoic acid does not have a chiral center. Therefore, racemization is not a concern for this particular molecule. The principles discussed here apply when a chiral center is present, such as in the synthesis of N-benzyl-2-phenylpropanamide.
Quantitative Data on Racemization Suppression
The following table summarizes the illustrative impact of different coupling conditions on the enantiomeric excess (e.e.) of the final product. The data is based on general principles of peptide coupling and may vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Base | Additive | Temperature (°C) | Illustrative e.e. (%) |
| EDC | DIEA | None | 25 | < 70 |
| EDC | NMM | HOBt | 0 | > 95 |
| DCC | DIEA | None | 25 | < 75 |
| DCC | NMM | HOBt | 0 | > 96 |
| HATU | NMM | None | 0 | > 99 |
| PyBOP | NMM | None | 0 | > 98 |
Experimental Protocol: Synthesis of (R)-N-Benzyl-2-phenylpropanamide with Minimal Racemization
This protocol utilizes HATU as the coupling reagent and NMM as the base to minimize racemization.
Materials:
-
(R)-2-phenylpropanoic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
NMM (N-methylmorpholine)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-phenylpropanoic acid (1.0 equivalent) in anhydrous DCM.
-
Add benzylamine (1.05 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve HATU (1.1 equivalents) and NMM (2.5 equivalents) in anhydrous DCM.
-
Slowly add the HATU/NMM solution to the cooled solution of the acid and amine over 5-10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure (R)-N-benzyl-2-phenylpropanamide.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Visualizations
Caption: Racemization mechanism via oxazolone formation during amide coupling.
Caption: Workflow for racemization-minimized synthesis of N-benzyl-2-phenylpropanamide.
References
Technical Support Center: Purification of N-benzyl-3-phenylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-benzyl-3-phenylpropanamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurities are typically unreacted starting materials and byproducts from the coupling reaction. These include:
-
3-Phenylpropionic acid: The unreacted carboxylic acid starting material.
-
Benzylamine: The unreacted amine starting material.
-
Coupling agent byproducts: If using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), the primary byproduct will be dicyclohexylurea (DCU). If using 1,1'-carbonyldiimidazole (B1668759) (CDI), urea (B33335) can be a byproduct.[1]
Q2: My crude product is an oil and won't solidify. How can I purify it?
Oiling out is a common issue in crystallization. This can happen if the melting point of your compound is lower than the boiling point of the solvent or if there are significant impurities present.
-
Troubleshooting Steps:
-
Concentrate the sample: Ensure all reaction solvent has been removed under reduced pressure.
-
Attempt trituration: Add a small amount of a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes or petroleum ether) and stir or sonicate the mixture. This can often induce crystallization.
-
Purify by column chromatography: If the product remains an oil, purification via flash column chromatography is the recommended next step to remove impurities that may be inhibiting crystallization.
-
Q3: I am having trouble choosing a suitable recrystallization solvent. What should I do?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Solvent Screening:
-
Perform small-scale solubility tests with a few milligrams of your crude product in various solvents (e.g., ethanol (B145695), isopropanol, ethyl acetate (B1210297), toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes).
-
A good starting point for amides is often a mixed-solvent system. For instance, dissolve the crude product in a minimal amount of a "good" hot solvent like ethanol or ethyl acetate, and then add a "poor" solvent like water or hexanes dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Q4: My recrystallization yield is very low. How can I improve it?
Low yield during recrystallization can be due to several factors:
-
Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution. Using an excess will keep more of your product in solution upon cooling.
-
Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.
-
Incomplete precipitation: Ensure the solution is sufficiently cold by placing it in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize crystal formation.
Q5: During column chromatography, my product is co-eluting with an impurity. What can I do to improve separation?
Co-elution occurs when the polarity of the product and an impurity are very similar.
-
Optimization Strategies:
-
Adjust the solvent system: A common eluent for compounds of this polarity is a mixture of hexanes and ethyl acetate. To improve separation, try using a shallower gradient, meaning you increase the polarity of the eluent more slowly. For example, start with a lower percentage of ethyl acetate in hexanes and increase it in smaller increments.
-
Try a different solvent system: If a hexane/ethyl acetate system is not effective, consider trying a different solvent combination, such as dichloromethane/methanol, for more polar compounds.
-
Ensure proper column packing: A poorly packed column can lead to band broadening and poor separation. Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Solvent/Eluent System | Expected Yield (%) | Expected Purity (%) | Notes |
| Recrystallization | Ethanol/Water | 70-85 | >98 | Good for removing polar and non-polar impurities if the crude product is relatively clean. |
| Recrystallization | Ethyl Acetate/Hexanes | 75-90 | >98 | Effective for compounds of intermediate polarity. |
| Flash Column Chromatography | Hexane/Ethyl Acetate Gradient (e.g., 0-30% EtOAc) | 85-95 | >99 | Highly effective for removing a wide range of impurities, including those with similar polarity to the product. |
Table 2: Solubility of this compound (Qualitative)
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Insoluble | Insoluble |
| Methanol / Ethanol | High | Sparingly Soluble | Soluble |
| Acetone | Medium-High | Moderately Soluble | Very Soluble |
| Ethyl Acetate | Medium | Moderately Soluble | Very Soluble |
| Dichloromethane | Medium | Soluble | Very Soluble |
| Toluene | Low | Sparingly Soluble | Moderately Soluble |
| Hexanes / Heptane | Low | Insoluble | Sparingly Soluble |
Note: This data is based on the general solubility of similar aromatic amides and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed-Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the compound completely.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes slightly and persistently turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Synthesis and potential impurities pathway.
Caption: General purification workflow decision tree.
References
Removal of unreacted starting materials from N-benzyl-3-phenylpropanamide
Technical Support Center: N-benzyl-3-phenylpropanamide Purification
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials, primarily 3-phenylpropanoic acid and benzylamine (B48309), from the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for removing both unreacted 3-phenylpropanoic acid and benzylamine from my crude this compound product?
A1: The most efficient method is a series of liquid-liquid extractions based on the differing acid-base properties of the components. Your desired product, this compound, is a neutral amide. The starting materials are acidic (3-phenylpropanoic acid) and basic (benzylamine). By washing the organic solution of your crude product with aqueous acid and then aqueous base, you can selectively move the unreacted starting materials into the aqueous phase, leaving the pure amide in the organic phase.[1][2]
Q2: How do I specifically remove unreacted benzylamine?
A2: To remove residual benzylamine, you should perform an acidic wash. Dissolve your crude product in an organic solvent immiscible with water (like ethyl acetate (B1210297) or dichloromethane). Wash this solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[3] The HCl will react with the basic benzylamine to form benzylammonium chloride, which is a salt and highly soluble in the aqueous layer.[4] You can then separate and discard the aqueous layer.
Q3: How do I specifically remove unreacted 3-phenylpropanoic acid?
A3: To remove residual 3-phenylpropanoic acid, a basic wash is required. After the acidic wash, you should wash the organic layer with a dilute aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH).[1] The base will deprotonate the carboxylic acid, forming sodium 3-phenylpropanoate, a water-soluble salt that will partition into the aqueous layer. Be sure to vent the separatory funnel frequently if using sodium bicarbonate, as carbon dioxide gas will be produced.[5]
Q4: My product is still impure after the acid and base washes. What should I do next?
A4: If impurities remain after extraction, further purification by column chromatography or recrystallization is recommended.[6] Thin-Layer Chromatography (TLC) can help you determine the number of remaining impurities and guide your choice of purification method and solvent system.[7] Column chromatography is excellent for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.
Q5: When is column chromatography the best choice for purification?
A5: Column chromatography is the preferred method when simple extraction fails to remove all impurities, especially if those impurities are neutral and have polarities similar to your product. It is a highly effective technique for separating multi-component mixtures.[8][9] You can monitor the separation of compounds using TLC to identify which fractions contain your pure product.[7]
Q6: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?
A6: "Oiling out" typically occurs when the boiling point of the crystallization solvent is higher than the melting point of your compound, or if the solution is supersaturated.[10] To resolve this, try the following:
-
Reheat the solution to re-dissolve the oil, then add more solvent to lower the saturation point.
-
Allow the solution to cool more slowly to provide time for a crystal lattice to form.
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add a "seed crystal" of your pure compound to induce crystallization.[10]
Data Presentation: Properties of Reactants and Product
This table summarizes key physical and chemical properties relevant to the purification process. Understanding these differences is crucial for selecting the appropriate separation technique.
| Compound | Formula | Molar Mass ( g/mol ) | pKa | Boiling Point (°C) | Solubility |
| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | ~4.66 (acidic) | 280 | Soluble in organic solvents; deprotonates in aqueous base to form a soluble salt. |
| Benzylamine | C₇H₉N | 107.15 | ~9.34 (basic) | 185 | Miscible with water, alcohol, ether; protonates in aqueous acid to form a soluble salt.[2][3] |
| This compound | C₁₆H₁₇NO | 239.31 | Neutral | >300 | Soluble in organic solvents like ethyl acetate and dichloromethane; insoluble in water.[11] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is the primary method for removing acidic and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent for every 1 gram of crude product.
-
Acidic Wash (Removes Benzylamine): Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely. Drain and discard the lower aqueous layer.[1][3]
-
Basic Wash (Removes 3-Phenylpropanoic Acid): To the remaining organic layer in the funnel, add an equal volume of 1 M NaHCO₃. Shake and vent as described above. Drain and discard the aqueous layer.[1]
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl.[5]
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
Use this protocol if impurities persist after extraction.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation of your product from impurities, with the product having an Rf value of approximately 0.2-0.3. A common starting point is a mixture of ethyl acetate and hexanes.[12]
-
Column Packing: Pack a glass column with silica (B1680970) gel using the chosen eluent (solvent system). Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this mixture onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.[13]
-
Elution: Carefully add the eluent to the column and apply gentle air pressure to begin eluting the compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the fractions by TLC to determine which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This method is suitable for final polishing of a solid product that is mostly pure.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[10] For amides, ethanol (B145695) or a mixture of ethyl acetate and hexanes can be effective.[10][14]
-
Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them to remove any residual solvent.
Visualizations
Below is a workflow diagram illustrating the logic of the liquid-liquid extraction process for purification.
References
- 1. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy N-benzyl-N-methyl-3-phenylpropanamide (EVT-1177442) | 61751-42-6 [evitachem.com]
- 7. magritek.com [magritek.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C16H17NO | CID 730453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Chromatography [chem.rochester.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
Stability issues of N-benzyl-3-phenylpropanamide under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-benzyl-3-phenylpropanamide under common experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the benzylic carbon.
-
Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, yielding 3-phenylpropanoic acid and benzylamine.[1] This is a common degradation route for amide-containing compounds.
-
Oxidation: The benzyl (B1604629) group can be oxidized, potentially forming benzaldehyde (B42025) or benzoic acid derivatives.[1] The benzylic carbon is a known site for oxidative processes.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, compounds with aromatic rings and benzylic protons can be susceptible to photodegradation. Therefore, it is recommended to protect the compound from light by using amber vials or by wrapping containers in aluminum foil.
Q4: How does pH impact the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is highly pH-dependent. The amide bond is most stable at a neutral to slightly acidic pH. Both strongly acidic and strongly basic conditions will catalyze hydrolysis, leading to degradation.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed during analysis.
-
Possible Cause 1: pH of the medium.
-
Troubleshooting Step: Ensure the pH of your solvent or buffer system is within a stable range (ideally neutral to slightly acidic). If using acidic or basic conditions for your experiment, be aware that this will likely cause hydrolysis. Consider performing a time-course experiment to quantify the rate of degradation under your specific conditions.
-
-
Possible Cause 2: On-column degradation during HPLC analysis.
-
Troubleshooting Step: The stationary phase of the HPLC column could be contributing to the degradation. Try using a column with a different, more inert stationary phase. Also, verify that the mobile phase is compatible with the compound and is not promoting degradation.
-
-
Possible Cause 3: Thermal degradation in the GC injector port.
-
Troubleshooting Step: If you are using Gas Chromatography (GC), the high temperatures in the injector port can cause thermal degradation. It is recommended to use the lowest possible injector temperature. High-Performance Liquid Chromatography (HPLC) is generally the preferred analytical method for this compound to avoid thermal decomposition.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause 1: Degradation in the assay medium.
-
Troubleshooting Step: The pH and enzymatic components of a biological assay medium can lead to the degradation of the compound over the duration of the experiment. It is advisable to conduct a stability study of this compound in the assay medium (without the biological components) under the same experimental conditions (temperature, light, time). Analyze samples at various time points to determine the extent of degradation.
-
-
Possible Cause 2: Interaction with other assay components.
-
Troubleshooting Step: Other components in the assay, such as reducing or oxidizing agents, may be reacting with your compound. Investigate the compatibility of this compound with each component of the assay medium individually.
-
Issue 3: Loss of potency of a stock solution.
-
Possible Cause 1: Hydrolysis in a protic solvent.
-
Troubleshooting Step: If the stock solution is prepared in a protic solvent (e.g., methanol, water), hydrolysis can occur over time. For long-term storage, consider using a high-purity aprotic solvent such as anhydrous DMSO or acetonitrile (B52724). It is also best practice to prepare fresh solutions for sensitive experiments.
-
-
Possible Cause 2: Oxidation of the compound.
-
Troubleshooting Step: The benzyl group is susceptible to oxidation. Ensure that the solvent used for the stock solution has been de-gassed to remove dissolved oxygen. Storing the stock solution under an inert atmosphere can also prevent oxidative degradation.
-
Quantitative Stability Data
The following tables provide illustrative quantitative data from forced degradation studies on this compound. This data is intended to serve as a guideline for researchers in presenting their own experimental findings.
Table 1: Hydrolytic Degradation of this compound at 50°C
| Condition | Time (hours) | % this compound Remaining | Major Degradants |
| 0.1 M HCl | 0 | 100% | - |
| 4 | 85.2% | 3-phenylpropanoic acid, benzylamine | |
| 8 | 71.5% | 3-phenylpropanoic acid, benzylamine | |
| 24 | 45.8% | 3-phenylpropanoic acid, benzylamine | |
| 0.1 M NaOH | 0 | 100% | - |
| 2 | 78.9% | 3-phenylpropanoic acid, benzylamine | |
| 4 | 62.3% | 3-phenylpropanoic acid, benzylamine | |
| 8 | 40.1% | 3-phenylpropanoic acid, benzylamine |
Table 2: Oxidative Degradation of this compound at Room Temperature
| Condition | Time (hours) | % this compound Remaining | Major Degradants |
| 3% H₂O₂ | 0 | 100% | - |
| 6 | 92.7% | Oxidized benzyl derivatives | |
| 24 | 79.4% | Oxidized benzyl derivatives | |
| 48 | 65.1% | Oxidized benzyl derivatives |
Table 3: Thermal and Photolytic Degradation of this compound
| Condition | Duration | % this compound Remaining |
| Thermal (Solid, 80°C) | 72 hours | 98.5% |
| Photolytic (Solution, ICH Q1B) | 1.2 million lux hours | 91.3% |
Experimental Protocols
Protocol for Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
In a suitable flask, mix 1.0 mL of the stock solution with 1.0 mL of 1N HCl.
-
Heat the mixture at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
In a suitable flask, mix 1.0 mL of the stock solution with 1.0 mL of 1N NaOH.
-
Maintain the mixture at room temperature (25°C).
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of 1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase before analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol for Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Procedure:
-
In a suitable flask, add 1.0 mL of the stock solution to 1.0 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Withdraw samples at various time points.
-
Dilute the sample with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.
-
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of N-benzyl-3-phenylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of N-benzyl-3-phenylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a secondary amide.[1] Like many amides with significant non-polar hydrocarbon functionality, it is expected to have low water solubility.[2] Poor aqueous solubility is a major challenge in pharmaceutical development as it can lead to low bioavailability, hindering the therapeutic efficacy of potential drug candidates.[3][4][5] For a drug to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract.[4]
Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][6] The most common and effective methods include:
-
pH Adjustment: Modifying the pH of the aqueous medium.[7][8]
-
Cosolvents: Adding a water-miscible organic solvent to the aqueous solution.[9][10][11]
-
Surfactants: Using surface-active agents to form micelles that can encapsulate the hydrophobic compound.[12][13]
-
Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the drug molecule.[14][15][16]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state.[17][18]
-
Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization and nanonization.[19][20][21]
Q3: How does pH adjustment affect the solubility of an amide like this compound?
A3: Amides are generally neutral compounds and do not ionize over a normal pH range (1-14).[2] However, under strongly acidic or basic conditions, amides can undergo hydrolysis, which would degrade the compound. Therefore, pH adjustment is typically not an effective strategy for solubilizing neutral amides and may risk chemical instability.[7] For weakly acidic or basic compounds, adjusting the pH to a value where the ionized form predominates can significantly increase solubility.[7]
Q4: What are cosolvents and how do they work?
A4: Cosolvents are water-miscible organic solvents that are added in small amounts to an aqueous solution to increase the solubility of a poorly soluble compound.[9] They work by reducing the polarity of the water, making it a more favorable environment for non-polar molecules.[22][] Common cosolvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[9][24]
Q5: How do surfactants enhance solubility?
A5: Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In an aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[3][25] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble drugs like this compound, thereby increasing their overall solubility in the aqueous medium.[13]
Q6: What is the mechanism of solubility enhancement by cyclodextrins?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14][26] This structure allows them to encapsulate hydrophobic molecules, or parts of molecules, within their cavity, forming an "inclusion complex".[15][16] The outside of the cyclodextrin-drug complex is hydrophilic, which allows it to dissolve in water, thus increasing the apparent solubility of the drug.[14][16]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution upon standing. | The concentration of the compound exceeds its thermodynamic solubility in the current formulation. | * Decrease the concentration of this compound.* Increase the concentration of the solubilizing excipient (e.g., cosolvent, surfactant, cyclodextrin).* Optimize the formulation by trying a different solubilization technique or a combination of techniques.[27] |
| The use of a cosolvent leads to precipitation when the solution is diluted with an aqueous buffer. | The concentration of the cosolvent is too high, and upon dilution, the polarity of the solvent system increases, causing the drug to precipitate. | * Reduce the initial concentration of the cosolvent.* Investigate the use of a surfactant or cyclodextrin, which can form more stable complexes upon dilution.[15] |
| The formulation appears cloudy or hazy. | The compound is not fully dissolved, or a solid dispersion has not been properly formed. | * Ensure adequate mixing time and energy (e.g., sonication, vortexing).* For solid dispersions, confirm the amorphous state of the drug within the carrier via techniques like DSC or XRD.[28] |
| Low and variable bioavailability is observed in preclinical studies despite apparent solubility in the formulation. | The drug may be precipitating in the gastrointestinal tract upon dilution with gastric or intestinal fluids. The solubilizing system may not be stable in the in vivo environment. | * Consider using a precipitation inhibitor in the formulation.* Investigate more robust solubilization technologies like solid dispersions or lipid-based formulations.[29] |
Quantitative Data Summary
The following tables provide illustrative data on the solubility enhancement of a model hydrophobic compound, similar in properties to this compound, using various techniques.
Table 1: Effect of Cosolvents on Aqueous Solubility
| Cosolvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | 1.2 | 1.0 |
| Ethanol | 10 | 15.5 | 12.9 |
| Propylene Glycol | 10 | 25.8 | 21.5 |
| PEG 400 | 10 | 42.3 | 35.3 |
Table 2: Effect of Surfactants on Aqueous Solubility
| Surfactant | Concentration (% w/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | 1.2 | 1.0 |
| Polysorbate 80 | 1 | 85.6 | 71.3 |
| Sodium Lauryl Sulfate | 1 | 152.1 | 126.8 |
| Cremophor EL | 1 | 210.4 | 175.3 |
Table 3: Effect of Cyclodextrins on Aqueous Solubility
| Cyclodextrin | Concentration (mM) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | 1.2 | 1.0 |
| β-Cyclodextrin | 10 | 55.9 | 46.6 |
| Hydroxypropyl-β-Cyclodextrin | 10 | 189.7 | 158.1 |
| Sulfobutylether-β-Cyclodextrin | 10 | 350.2 | 291.8 |
Experimental Protocols & Visualizations
General Workflow for Solubility Enhancement
The following diagram outlines a general workflow for selecting a suitable solubility enhancement strategy.
Caption: Workflow for selecting a solubility enhancement strategy.
Protocol 1: Solubility Determination using Cosolvents
Objective: To determine the increase in aqueous solubility of this compound in the presence of various cosolvents.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous solutions containing different concentrations (e.g., 5%, 10%, 20% v/v) of various cosolvents (e.g., ethanol, propylene glycol, PEG 400).
-
Add an excess amount of this compound to each cosolvent solution.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Caption: Experimental workflow for cosolvent solubility determination.
Protocol 2: Preparation and Evaluation of a Solid Dispersion
Objective: To improve the dissolution rate and apparent solubility of this compound by preparing a solid dispersion with a hydrophilic carrier.
Methodology:
-
Solvent Evaporation Method: a. Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).[30] b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid film. c. Further dry the solid dispersion in a vacuum oven to remove any residual solvent. d. Pulverize the resulting solid dispersion and sieve to obtain a uniform particle size.
-
Characterization: a. Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Dissolution Testing: a. Perform in vitro dissolution studies on the solid dispersion in a relevant aqueous medium (e.g., simulated gastric or intestinal fluid). b. Compare the dissolution profile of the solid dispersion to that of the pure, crystalline this compound.
References
- 1. This compound | 10264-10-5 | Benchchem [benchchem.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzet.com [alzet.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. arborpharmchem.com [arborpharmchem.com]
- 20. drugdiscoverytoday.com [drugdiscoverytoday.com]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 24. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jocpr.com [jocpr.com]
- 26. scispace.com [scispace.com]
- 27. ptacts.uspto.gov [ptacts.uspto.gov]
- 28. japer.in [japer.in]
- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 30. japsonline.com [japsonline.com]
Technical Support Center: Interpreting Complex NMR Spectra of N-benzyl-3-phenylpropanamide
Welcome to the technical support center for the analysis of N-benzyl-3-phenylpropanamide using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the interpretation of its complex NMR spectra.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why do the aromatic regions in the ¹H NMR spectrum of this compound show complex and overlapping multiplets?
A1: The molecule contains two distinct phenyl rings: one from the benzyl (B1604629) group and one from the 3-phenylpropanoyl group. Protons on these rings have very similar chemical environments, leading to overlapping signals, typically observed between 7.2 and 7.4 ppm.[1][2] The multiplicity of these signals arises from spin-spin coupling between adjacent protons on the rings (ortho, meta, and para couplings). To resolve these, consider using a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase signal dispersion. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can also help to identify which protons are coupled to each other.
Q2: The methylene (B1212753) protons of the benzyl group (-CH₂-Ph) appear as a doublet, not a singlet. Why is this?
A2: The methylene protons of the benzyl group are coupled to the adjacent amide proton (-NH-). This coupling results in the methylene signal splitting into a doublet. The magnitude of this coupling constant (J-value) is typically in the range of 5-7 Hz. The amide proton will reciprocally be split by these methylene protons, appearing as a triplet.
Q3: I am observing broad signals for the amide proton (-NH-). What could be the cause?
A3: Several factors can lead to the broadening of the amide proton signal:
-
Quadrupole Moment of Nitrogen: The nitrogen-14 nucleus has a quadrupole moment which can cause efficient relaxation and thus broadening of the attached proton's signal.
-
Chemical Exchange: The amide proton can undergo chemical exchange with trace amounts of water or acid in the NMR solvent. To reduce this, use a fresh, anhydrous deuterated solvent and consider adding a small amount of D₂O to exchange the amide proton for deuterium (B1214612), which will cause the signal to disappear, confirming its identity.
-
Restricted Rotation: The C-N bond of the amide group has a partial double bond character, which restricts free rotation.[3] This can lead to the existence of different conformers (rotamers) that are slowly interconverting on the NMR timescale, resulting in broadened signals.
Q4: Why do the two methylene groups in the 3-phenylpropanoyl moiety (-CH₂-CH₂-CO-) show distinct triplet signals?
A4: These two methylene groups are not chemically equivalent. The methylene group adjacent to the carbonyl group (-CH₂-CO-) is deshielded by the electron-withdrawing effect of the carbonyl and will appear further downfield. The other methylene group (-Ph-CH₂-) is adjacent to the phenyl ring. Each methylene group's signal is split into a triplet because of coupling to the protons of the adjacent methylene group.
Q5: I am struggling to assign the carbons in the ¹³C NMR spectrum, especially in the aromatic region. What is the best approach?
A5: The aromatic region of the ¹³C NMR spectrum will show multiple signals due to the two phenyl rings. The carbon atoms directly attached to the alkyl chain or the nitrogen atom (ipso-carbons) will have different chemical shifts from the other aromatic carbons and may have lower intensities. To unambiguously assign all carbon signals, it is highly recommended to perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each carbon with its directly attached proton(s) and a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify longer-range C-H correlations.
Data Presentation
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Proton (¹H) Chemical Shift (ppm) | Splitting Pattern | Carbon (¹³C) Chemical Shift (ppm) |
| Phenyl (benzyl group, C₆H₅-) | ~7.20 - 7.40 | Multiplet | ~127 - 138 |
| Phenyl (3-phenylpropanoyl, C₆H₅-) | ~7.15 - 7.35 | Multiplet | ~126 - 141 |
| Amide (-NH-) | ~5.8 - 6.5 (can be broad) | Triplet or Broad Singlet | N/A |
| Benzyl Methylene (-CH₂-Ph) | ~4.40 | Doublet | ~44 |
| Propanoyl Methylene (-CH₂-CO-) | ~2.50 | Triplet | ~38 |
| Propanoyl Methylene (-Ph-CH₂-) | ~2.95 | Triplet | ~32 |
| Carbonyl (-C=O) | N/A | N/A | ~172 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[4]
Experimental Protocols
Protocol for High-Resolution NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (B151607) (CDCl₃) is a common choice.[5]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: Set to 2-4 seconds to ensure good resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.[5]
-
Acquisition Time: Set to 1-2 seconds.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.[5]
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum carefully.
-
Apply a baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.[5]
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
-
Visualization
Troubleshooting Workflow for NMR Spectral Interpretation
The following diagram illustrates a logical workflow for addressing common challenges encountered during the interpretation of the NMR spectra of this compound.
Caption: A flowchart outlining the troubleshooting process for interpreting NMR spectra of this compound.
References
Minimizing byproduct formation in CDI-mediated synthesis of propanamides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the N,N'-Carbonyldiimidazole (CDI)-mediated synthesis of propanamides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Propanamide | 1. Decomposition of CDI: CDI is moisture-sensitive and can decompose over time, reducing its activity.[1] 2. Inefficient Activation of Carboxylic Acid: The formation of the acyl-imidazole intermediate may be incomplete. 3. Side Reactions: Formation of byproducts such as N-acylurea, symmetric anhydride, or ureas consumes starting materials and reagents.[1][2] 4. Suboptimal Reaction Temperature: Temperature can influence the rate of the main reaction versus side reactions.[3] | 1. Use a fresh bottle of CDI or one that has been stored under an inert atmosphere at a low temperature.[1] 2. Ensure stoichiometric amounts of CDI are used, or a slight excess if necessary.[1] Allow sufficient time for the activation step before adding the amine. 3. - Control stoichiometry to avoid excess reagents.[1] - Consider adding additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions.[2][4] - Maintain a low reaction temperature (e.g., 0-5 °C) to minimize byproduct formation.[1] 4. Perform the reaction at a controlled low temperature, such as in an ice bath, especially during the activation step.[3][5] |
| Presence of N-Acylurea Byproduct | Rearrangement of the O-acylisourea intermediate, which is a common issue in carbodiimide (B86325) chemistry.[2][6] | - Add HOBt to the reaction mixture. HOBt reacts with the activated carboxylic acid to form an active ester that is less prone to rearrangement.[2][4] - Maintain a low reaction temperature.[3] |
| Formation of Symmetric Anhydride | The activated acyl-imidazole intermediate reacts with another molecule of the carboxylic acid.[1] | - Avoid using a large excess of the carboxylic acid.[1] - Ensure the amine is added promptly after the activation of the carboxylic acid. |
| Urea (B33335) Byproduct Detected | Excess CDI reacts with the amine starting material or with itself upon decomposition.[1][6] | - Use a stoichiometric amount of CDI relative to the carboxylic acid.[1] - Add the amine component after the carboxylic acid has been fully activated by CDI. |
| Difficult Purification of Propanamide | The main byproducts, imidazole (B134444) and unreacted starting materials, co-elute with the product or are difficult to remove. | - Perform an aqueous workup. Imidazole is water-soluble and can be removed by washing the organic layer with water or a dilute acidic solution (e.g., 0.5 N HCl).[1] - Utilize flash column chromatography for purification of the final product.[1] |
| Racemization of Chiral Starting Materials | The reaction conditions may be too harsh, leading to the loss of stereochemical integrity.[1][7] | - Conduct the reaction at low temperatures.[1] - The use of additives like HOBt can help suppress racemization.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in a CDI-mediated propanamide synthesis?
A1: The primary and generally benign byproducts are imidazole and carbon dioxide, which are formed during the reaction.[3][8] However, more problematic side products can also form, including N-acylureas, symmetric anhydrides, and ureas from the reaction of CDI with the amine.[1][2]
Q2: How can I minimize the formation of the N-acylurea byproduct?
A2: The formation of N-acylurea can be minimized by adding 1-hydroxybenzotriazole (HOBt) to the reaction, which forms a more stable active ester intermediate.[2][4] Additionally, maintaining a low reaction temperature can reduce the rate of the rearrangement that leads to N-acylurea.[3]
Q3: What is the optimal temperature for CDI-mediated coupling?
A3: It is generally recommended to perform the initial activation of the carboxylic acid with CDI at a low temperature, such as 0 °C in an ice bath.[1] The subsequent reaction with the amine can often be allowed to proceed at room temperature. However, for sensitive substrates or to minimize side reactions, maintaining a lower temperature throughout the process can be beneficial.[3]
Q4: How does the stoichiometry of the reactants affect the reaction?
A4: The stoichiometry is crucial for minimizing byproducts. Using a large excess of CDI can lead to the formation of urea byproducts through reaction with the amine.[1] Conversely, an excess of the carboxylic acid can promote the formation of symmetric anhydrides.[1] It is recommended to use near-stoichiometric amounts, often with a slight excess (e.g., 1.1 equivalents) of CDI.
Q5: What is the best way to purify the final propanamide product?
A5: A common and effective method is to first perform an aqueous workup. Washing the reaction mixture with water or a dilute acid will remove the water-soluble imidazole byproduct.[1] Subsequently, flash column chromatography is often employed to separate the propanamide from any remaining starting materials and non-polar byproducts.[1]
Quantitative Data on Byproduct Formation
The following table summarizes data on the formation of N-acylurea under different reaction conditions.
| Precursor | pH | Temperature (°C) | EDC (mM) | Precursor (mM) | N-acylurea Formation (%) | Reference |
| Ac-F-OH | 5.0 | 21 | 60 | 100 | 1 ± 0.5 | [3] |
| Ac-F-OH | 6.0 | 21 | 60 | 100 | 2 ± 1 | [3] |
| Ac-F-OH | 7.0 | 21 | 60 | 100 | 6 ± 1 | [3] |
| Ac-F-OH | 6.0 | 30 | 60 | 100 | Not specified, but oxazolone (B7731731) efficiency was comparable to 21°C | [3] |
| Ac-F-OH | 6.0 | 35 | 60 | 100 | Not specified, but oxazolone efficiency was comparable to 21°C | [3] |
| Ac-I-OH | 6.0 | 21 | 30 | 100 | 33 ± 1 | [3] |
| Ac-L-OH | 6.0 | 21 | 30 | 100 | 9 ± 1 | [3] |
Experimental Protocols
Protocol 1: General Procedure for CDI-Mediated Synthesis of Propanamides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Propanoic acid derivative
-
Amine
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)[1]
-
0.5 N HCl (for workup)[1]
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the propanoic acid derivative (1.0 eq) in anhydrous DCM or THF, add CDI (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional 1-2 hours. The progress of the activation can be monitored by TLC.
-
In a separate flask, prepare a solution of the amine (1.0-1.2 eq) in the same anhydrous solvent.
-
Cool the activated carboxylic acid mixture back to 0 °C and add the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with 0.5 N HCl.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: HPLC Method for Quantification of Imidazole
This method can be adapted for the quantification of the imidazole byproduct.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C8 or C18 reverse-phase column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm).[9]
Mobile Phase:
-
A mixture of methanol (B129727) and a buffer solution (e.g., 0.025 M KH2PO4 adjusted to pH 3.20 with phosphoric acid) in a ratio of approximately 70:30 (v/v).[9] The exact ratio may need to be optimized for best separation.
Procedure:
-
Prepare a standard curve using known concentrations of imidazole.
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength for imidazole (e.g., around 210 nm, though optimization is recommended).
-
Quantify the imidazole concentration in the sample by comparing the peak area to the standard curve.
Visualizations
Caption: Experimental workflow for CDI-mediated propanamide synthesis.
Caption: Troubleshooting logic for low propanamide yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Addressing low yield in the synthesis of N-benzyl-3-phenylpropanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-3-phenylpropanamide. Our aim is to help you address common challenges, particularly low reaction yields, and to provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes?
Low yields in amide bond formation are a frequent issue and can often be attributed to several key factors:
-
Purity of Starting Materials: The presence of impurities in 3-phenylpropanoic acid or benzylamine (B48309) can interfere with the reaction.
-
Presence of Water: Water can hydrolyze activated carboxylic acid intermediates or coupling agents, leading to a reduction in yield. It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, reaction time, or solvent choice can significantly impact the efficiency of the amide bond formation.
-
Inefficient Activation of Carboxylic Acid: The carboxylic acid must be effectively activated to react with the amine. This depends on the choice and amount of the coupling reagent.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide.
Q2: What are some of the common side reactions to be aware of during the synthesis?
Several side reactions can occur, depending on the chosen synthetic route:
-
Urea Formation: When using carbodiimide (B86325) coupling agents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the activated acid and can be difficult to remove.
-
Formation of Symmetrical Anhydrides: In some cases, the carboxylic acid can react with the activated intermediate to form a symmetrical anhydride, which may be less reactive towards the amine.
-
Epimerization: If the carboxylic acid has a chiral center, the use of certain coupling agents or bases can lead to racemization.
-
Hydrolysis of Acyl Chloride: In the Schotten-Baumann reaction, the acyl chloride is highly reactive and can be hydrolyzed by water if the reaction conditions are not carefully controlled, reducing the amount available to react with the amine.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q4: What is the best way to purify the final product?
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove water-soluble byproducts and unreacted reagents. This often involves washing the organic layer with a dilute acid (to remove unreacted benzylamine), a dilute base (to remove unreacted 3-phenylpropanoic acid), and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Impure Starting Materials | - Confirm the purity of 3-phenylpropanoic acid and benzylamine using techniques like NMR or melting point analysis. - Purify starting materials if necessary (e.g., recrystallization or distillation). |
| Presence of Moisture | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Inefficient Carboxylic Acid Activation | - Ensure the coupling agent is fresh and has been stored correctly. - Consider increasing the equivalents of the coupling agent. - Switch to a different, more powerful coupling agent (see Data Presentation section). - For carbodiimide couplings, add an activating agent like HOBt or NHS to improve efficiency and suppress side reactions. |
| Suboptimal Reaction Temperature | - Most coupling reactions are initially performed at 0°C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be required. However, be cautious as higher temperatures can also promote side reactions. |
| Incorrect Stoichiometry | - Double-check the molar equivalents of all reactants. A slight excess of the amine or the acid may be beneficial, depending on which is more valuable. |
| Formation of Byproducts | - If using a carbodiimide, the formation of N-acylurea can be problematic. Filtering the reaction mixture can remove insoluble dicyclohexylurea (DCU) if DCC is used. For water-soluble ureas from EDC, purification by chromatography is often necessary. - For the Schotten-Baumann reaction, ensure vigorous stirring and controlled addition of the acyl chloride to minimize hydrolysis. |
Data Presentation
The choice of synthetic method can significantly impact the yield of this compound. The following table summarizes reported yields for different synthetic approaches.
| Synthetic Method | Coupling/Activating Agent | Solvent | Base | Yield (%) | Reference |
| Mixed Anhydride | Not specified | Not specified | Not specified | 90% | [1] |
| Reactive Extrusion | Not specified | Not specified | Not specified | 81% | [1] |
| Direct Amidation | ZrCl₄ | Toluene | None | 81% | [2] |
| Direct Amidation (Uncatalyzed) | None | Toluene | None | 92% (conversion) | [2] |
| Schotten-Baumann | 3-phenylpropanoyl chloride | Dichloromethane (B109758)/Water | NaOH | Typically high | General Method |
| Carbodiimide Coupling | DCC | Dichloromethane | DMAP (cat.) | Typically high | [3] |
Note: Yields can vary significantly based on specific reaction conditions, scale, and purification methods.
Experimental Protocols
Protocol 1: Amide Coupling using Dicyclohexylcarbodiimide (DCC)
This protocol is adapted from a similar synthesis and is a common method for amide bond formation.[3]
-
Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Mixture: Cool the solution to 0°C using an ice bath.
-
Add Coupling Agent and Catalyst: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the stirred solution.
-
Add the Amine: Add benzylamine (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor Progress: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Schotten-Baumann Reaction
This method involves the reaction of an acyl chloride with an amine in the presence of a base.
-
Prepare the Acyl Chloride: Convert 3-phenylpropanoic acid to 3-phenylpropanoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Dissolve the Amine: In a flask, dissolve benzylamine (1.0 eq) in a suitable organic solvent such as dichloromethane.
-
Add Base: Add an aqueous solution of a base, typically 10% sodium hydroxide (B78521) (NaOH), to the amine solution.
-
Add Acyl Chloride: Vigorously stir the biphasic mixture and add the 3-phenylpropanoyl chloride (1.0-1.1 eq) dropwise. The reaction is often exothermic and may require cooling.
-
Reaction: Continue to stir vigorously for 1-3 hours at room temperature.
-
Monitor Progress: Monitor the reaction by TLC.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Simplified reaction pathway for carbodiimide-mediated amide bond formation.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of N-benzyl-3-phenylpropanamide Purity and Identity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of N-benzyl-3-phenylpropanamide's purity and identity. Ensuring the quality and consistency of this compound is critical for its application in research and drug development. This document outlines key analytical techniques, presenting their principles, comparative performance data, and detailed experimental protocols.
Introduction to Analytical Validation
The analytical validation of a compound like this compound involves a series of tests to confirm its identity, purity, and concentration. The choice of analytical technique is crucial and depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the required sensitivity. The most common methods for the analysis of non-volatile, thermally stable compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method is a critical decision in the validation process. HPLC is often the workhorse for purity determination and quantification in quality control settings due to its robustness and precision. GC-MS provides excellent separation for volatile and semi-volatile compounds and offers structural information for impurity identification. Quantitative NMR (qNMR) stands out for its ability to provide a direct, highly accurate measure of purity without the need for a specific reference standard for the analyte.
Below is a summary of the typical performance of these techniques for the analysis of this compound and related amide compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Use | Purity determination and quantification | Impurity identification and quantification | Absolute purity determination and structural confirmation |
| Linearity (r²) | > 0.999 | > 0.995 | Not applicable (direct method) |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 ng/mL | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 ng/mL | ~0.3% |
| Throughput | High | Medium | Low to Medium |
Potential Impurities in this compound
The purity of this compound can be affected by impurities originating from the synthesis process or degradation. A common synthetic route involves the reaction of 3-phenylpropionic acid with benzylamine.[1] Potential process-related impurities could include:
-
Unreacted starting materials: 3-phenylpropionic acid and benzylamine.
-
By-products of the coupling reaction: Depending on the coupling agent used.
-
Solvent residues: From the reaction and purification steps.
Degradation of this compound could occur under harsh conditions such as strong acid or base, leading to hydrolysis back to its starting materials.[1] Sonication of benzyl-containing compounds in certain solvents has also been shown to cause degradation.[2]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the routine analysis of this compound purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard (of known purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to both solvents to improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the primary standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 220 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Processing: Determine the peak area of this compound in the sample chromatogram. Calculate the purity by area percent normalization or against the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a mass selective detector
-
Capillary GC column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane (B109758) (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane to a suitable concentration (e.g., 1 mg/mL).
-
GC-MS Conditions:
-
Inlet temperature: 280 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.0 mL/min.
-
Injection volume: 1 µL (split mode, e.g., 20:1 split ratio)
-
Transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-500 amu
-
-
Analysis: Inject the sample solution into the GC-MS.
-
Data Processing: Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[3] Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using the area percent method or by creating calibration curves for known impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
This method provides a direct measurement of the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1).
-
-
Data Processing:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the analytical validation of this compound.
Caption: General workflow for the analytical validation of this compound.
Caption: Comparison of analytical techniques for this compound analysis.
References
Comparative Analysis of N-benzyl-3-phenylpropanamide Analogs: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various N-benzyl-3-phenylpropanamide analogs. The following sections summarize quantitative performance data, detail experimental methodologies for key assays, and visualize a critical signaling pathway to offer a comprehensive resource for researchers in pharmacology and medicinal chemistry.
Positive Allosteric Modulators of Excitatory Amino Acid Transporter 2 (EAAT2) with Antiseizure Activity
A series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide analogs have been identified as potent positive allosteric modulators (PAMs) of the glutamate (B1630785) transporter EAAT2.[1][2] By enhancing glutamate uptake from the synaptic cleft, these compounds reduce excitotoxicity and have demonstrated significant antiseizure activity in preclinical models.[3][4] EAAT2 is predominantly expressed in astrocytes and is responsible for the majority of glutamate clearance in the central nervous system.[3]
Quantitative Data: Antiseizure Activity and EAAT2 Modulation
The following table summarizes the in vivo antiseizure activity and in vitro EAAT2 modulatory potency of lead compounds and their analogs. A lower ED₅₀ or EC₅₀ value indicates higher potency.
| Compound | Maximal Electroshock (MES) ED₅₀ (mg/kg) | 6 Hz (32 mA) Seizure ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazol (scPTZ) ED₅₀ (mg/kg) | EAAT2 PAM EC₅₀ (nM) | Reference |
| (R)-AS-1 | 49.6 | 31.3 | 67.4 | - | [5] |
| Compound I | 28.5 | 25.1 | 55.2 | - | |
| Compound II | 35.2 | 29.8 | 61.7 | - | |
| GT949 | - | - | - | 0.26 | [6] |
| GT951 | - | - | - | 0.8 | [6] |
| Compound 4 (DA-023) | - | - | - | single-digit nM | [7] |
| Compound 5 | - | - | - | nanomolar | [7] |
| Compound 39 | - | - | - | 5.3 (EAAT1) | [7] |
| Compound 40 (NA-014) | - | - | - | selective EAAT2 PAM | [7] |
Experimental Protocols
Objective: To assess the ability of this compound analogs to prevent seizures induced by electrical stimulation in rodents.[8][9][10]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compounds and vehicle control
-
Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)[11]
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions. Administer the test compound or vehicle control at a predetermined time before the seizure induction (typically 30-60 minutes). Apply a drop of topical anesthetic to each eye.[10][11]
-
Maximal Electroshock (MES) Stimulation: Place the corneal electrodes on the eyes of the restrained animal. Deliver an alternating current electrical stimulus (Mice: 50 mA, 60 Hz for 0.2 seconds; Rats: 150 mA, 60 Hz for 0.2 seconds).[11]
-
6 Hz Seizure Stimulation: Deliver a lower-frequency stimulus through corneal electrodes (e.g., 32 mA or 44 mA at 6 Hz for 3 seconds).[5][10]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure (for MES) or other seizure behaviors like head nodding, jaw clonus, and forelimb clonus (for 6 Hz).[10][11]
-
Endpoint: The primary endpoint for the MES test is the abolition of the tonic hindlimb extension.[11] For the 6 Hz test, protection is noted if the animal does not display the characteristic seizure behaviors within a 1-minute observation period.[10]
-
Data Analysis: The percentage of animals protected in the drug-treated groups is compared to the vehicle-treated control group. The median effective dose (ED₅₀) can be calculated using probit analysis.[11]
Objective: To determine the effect of this compound analogs on EAAT2-mediated glutamate uptake in a cell-based assay.[12][13]
Materials:
-
COS-7 cells transiently transfected with human EAAT2[2]
-
Test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Transfection: Culture and transfect COS-7 cells with the human EAAT2 gene. Seed the cells in 96-well plates.
-
Compound Incubation: On the day of the assay, wash the cells with the assay buffer. Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Glutamate Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of L-[³H]-glutamate to each well. Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of L-[³H]-glutamate taken up by the cells in the presence of different concentrations of the test compound. Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal enhancement of glutamate uptake.[12]
Signaling Pathway Visualization
Caption: EAAT2 Modulation by this compound Analogs.
Inhibitors of Monoamine Oxidase (MAO) and Cholinesterase (ChE)
A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE).[16] These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as depression.[17][18][19]
Quantitative Data: MAO and ChE Inhibition
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of these analogs against the target enzymes. A lower IC₅₀ value indicates greater inhibitory potency.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | BChE Inhibition (%) at 100 µM | Reference |
| 2d (para-F) | 1.38 | > 20 | - | [16] |
| 2i (meta-Br) | Good Inhibition | Good Inhibition | - | [16] |
| 2j (para-Br) | 2.48 | > 20 | - | [16] |
| 2p (ortho-CH₃) | Good Inhibition | Good Inhibition | - | [16] |
| 2t (meta-OCH₃) | Good Inhibition | Good Inhibition | 55 | [16] |
| 2v (2,4-(OCH₃)₂) | Good Inhibition | Good Inhibition | - | [16] |
| Rasagiline | - | Potent Inhibitor | - | [17] |
| Tacrine | - | - | 98.2 | [16] |
Note: "Good Inhibition" indicates that the compounds were effective inhibitors of both MAO-A and MAO-B, though less potent than the reference drug Rasagiline.[16]
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against MAO-A and MAO-B using a fluorometric assay.[20][21]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (substrate for MAO-A and MAO-B)[22][23][24]
-
Test compounds
-
Selective inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) as controls[21]
-
Potassium phosphate (B84403) buffer
-
Spectrofluorometer
Procedure:
-
Reagent Preparation: Prepare solutions of the MAO enzymes, kynuramine, test compounds, and control inhibitors in potassium phosphate buffer.
-
Plate Setup: In a 96-well black microplate, add the enzyme solution (MAO-A or MAO-B).
-
Inhibitor Incubation: Add the test compounds at various concentrations to the wells. For control wells, add the selective inhibitors. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[21]
-
Reaction Initiation: Start the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.[21]
-
Fluorescence Measurement: The deamination of kynuramine by MAO leads to the formation of 4-hydroxyquinoline, a fluorescent product.[21] Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm using a spectrofluorometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Workflow Visualization
Caption: Workflow for In Vitro MAO Inhibition Assay.
This guide provides a foundational comparison of this compound analogs. Further research into the structure-activity relationships and mechanisms of action will be crucial for the development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 16. (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAO-inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. In vitro inhibition of brain mitochondrial monoamine oxidase by 6-hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. criver.com [criver.com]
A Comparative Guide to N-benzyl-3-phenylpropanamide and Other Propanamide-Based Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-benzyl-3-phenylpropanamide and other propanamide-based inhibitors, supported by available experimental data. The focus is on their potential therapeutic applications, mechanisms of action, and inhibitory activities.
Introduction to Propanamide-Based Inhibitors
The propanamide scaffold is a versatile structural motif in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. These inhibitors target various enzymes and receptors implicated in diseases such as cancer, microbial infections, and neurological disorders. This guide specifically delves into the characteristics of this compound and compares its known biological profile with other notable propanamide-based inhibitors.
This compound: A Profile
This compound is a synthetic compound featuring a central propanamide core with benzyl (B1604629) and phenyl substituents. While extensive inhibitory data for this specific molecule against a broad panel of enzymes is not widely available in the public domain, research on its close structural analogs provides valuable insights into its potential therapeutic applications.
Potential as an Antifungal Synergist
Studies on structurally similar compounds, such as N-benzyl-3-(benzo[d][1][2]dioxol-5-yl)propanamides, have demonstrated their potential as synergistic agents with existing antifungal drugs like fluconazole (B54011) against resistant strains of Candida albicans[3]. This suggests that this compound may also enhance the efficacy of conventional antifungal treatments by potentially targeting fungal membrane integrity or efflux pumps.
Potential as a TRPV1 Antagonist
Research into N-benzyl-3-phenylpropanamides has identified them as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain perception. One derivative of this class of compounds exhibited a potent IC50 value of 38 nM, highlighting the potential of the this compound scaffold in the development of novel analgesic agents[1]. The antagonism of TRPV1 by these compounds could offer a therapeutic strategy for managing chronic pain.
Comparison with Other Propanamide-Based Inhibitors
Several other classes of propanamide-based inhibitors have been extensively studied and demonstrate a variety of potent inhibitory activities against different enzymatic targets. A comparative overview is presented below.
| Inhibitor Class | Target Enzyme(s) | Reported IC50 Values | Potential Therapeutic Application |
| This compound Analogs | TRPV1 | 38 nM (for a specific derivative)[1] | Pain management |
| N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide Derivatives | Sterol 14α-demethylase (CYP51) | MIC = 12.5–50 µg/mL (against S. aureus)[4] | Antifungal, Antibacterial |
| Quinoxaline-based Propanamides | Histone Deacetylase 6 (HDAC6) | 6.93 - 94.14 µM (against various cancer cell lines)[5] | Anticancer |
| N-phenylbenzamide Derivatives | Bacterial and Fungal targets | Inhibition zones >18 cm (against Candida albicans)[6] | Antibacterial, Antifungal |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for assays relevant to the potential activities of propanamide-based compounds.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.
Workflow:
Caption: Workflow for antifungal susceptibility testing.
Protocol:
-
Inoculum Preparation: A standardized fungal inoculum (e.g., Candida albicans) is prepared in RPMI-1640 medium to a concentration of 0.5-2.5 x 10^3 cells/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
TRPV1 Antagonist Assay (Calcium Influx Assay)
This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel in response to an agonist.
Workflow:
Caption: Workflow for a calcium influx assay to screen for TRPV1 antagonists.
Protocol:
-
Cell Culture: Dorsal root ganglion (DRG) neurons or other cells endogenously or recombinantly expressing TRPV1 are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specific period.
-
Compound Incubation: The cells are then pre-incubated with various concentrations of the test compound.
-
Agonist Stimulation: A TRPV1 agonist, like capsaicin, is added to the cells to induce calcium influx.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader. The inhibitory effect of the compound is calculated by comparing the fluorescence signal in the presence and absence of the compound.
Signaling Pathways
The inhibitory activities of propanamide-based compounds can modulate various cellular signaling pathways.
Fungal Ergosterol (B1671047) Biosynthesis Pathway
Propanamide-based antifungal agents, particularly azole derivatives, often target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
TRPV1 Signaling Pathway in Nociception
TRPV1 antagonists, including certain this compound derivatives, can block the signaling cascade that leads to the sensation of pain.
Caption: Blockade of the TRPV1 pain signaling pathway.
Conclusion
While direct and extensive comparative data for this compound is still emerging, the analysis of its structural analogs reveals significant potential in the development of novel therapeutic agents, particularly in the areas of antifungal and analgesic medicine. The propanamide scaffold continues to be a fruitful area of research, with various derivatives demonstrating potent and selective inhibitory activities against a range of important biological targets. Further investigation into the specific enzyme inhibitory profile and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy N-benzyl-N-methyl-3-phenylpropanamide (EVT-1177442) | 61751-42-6 [evitachem.com]
- 3. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Cytotoxicity Analysis of N-benzyl-3-phenylpropanamide and Structurally Related Compounds in Cancer Cell Lines
For Immediate Release
This guide provides a comparative overview of the cytotoxic profiles of various N-benzylpropanamide analogs and other structurally related amide derivatives against a panel of human cancer cell lines. While direct experimental data on the cytotoxicity of N-benzyl-3-phenylpropanamide is not publicly available, this report summarizes existing data on analogous compounds to offer a predictive assessment and guide future research. The information is intended for researchers, scientists, and professionals in drug development.
Introduction to Cytotoxicity Assessment
Cytotoxicity assays are fundamental in preclinical drug discovery to evaluate the potential of a compound to kill or inhibit the proliferation of cancer cells. These assays measure various cellular parameters, including metabolic activity, membrane integrity, and apoptosis induction, to determine the concentration at which a compound exerts a cytotoxic effect, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of several propanamide and benzamide (B126) derivatives that share structural similarities with this compound. These compounds have been evaluated against a variety of human cancer cell lines.
Table 1: Cytotoxicity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides
| Compound | PC-3 (Prostate) IC50 (µM) | Hela (Cervical) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 6k | 12.17 ± 0.9 | 9.46 ± 0.7 | 10.88 ± 0.8 | 6.93 ± 0.4 |
| Doxorubicin (Control) | - | 8.87 ± 0.6 | 5.23 ± 0.3 | 4.17 ± 0.2 |
Data from a study on novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which showed a broad spectrum of antiproliferative activity. Compound 6k was the most active in this series.[1][2]
Table 2: Cytotoxicity of N-Phenylpyrazolone Derivatives
| Compound | Hos (Osteosarcoma) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| 4 | 39.9 ± 0.07 | 20.4 ± 0.55 | 7.3 ± 0.47 |
| 6a | 60.1 | >100 | >100 |
| 7b | 55.2 | >100 | >100 |
| Doxorubicin (Control) | - | - | - |
These compounds, incorporating N-benzylthiazole or N-benzyl-4-thiazolone fragments, were evaluated for their cytotoxic effects. Compound 4, bearing a sulfonamide fragment, demonstrated the broadest activity.[3]
Table 3: Antiproliferative Activity of Benzyl (B1604629) and Phenethyl Analogs of Makaluvamines
| Compound | Cell Line | IC50 (µM) |
| 4-Methylbenzyl analog | MCF-7 (Breast) | 2.3 |
| 4-Chlorobenzyl analog | MCF-7 (Breast) | 1.8 |
| 4-Fluorobenzyl analog | MCF-7 (Breast) | 2.8 |
These analogs of a marine alkaloid showed significant antiproliferative effects, particularly against breast cancer cells.[4]
Table 4: Cytotoxicity of Novel Benzimidazole (B57391) Derivatives
| Compound | MCF-7 (Breast) IC50 (µg/mL) | DU-145 (Prostate) IC50 (µg/mL) | H69AR (Lung) IC50 (µg/mL) | HEK-293 (Normal) IC50 (µg/mL) |
| 5 | 17.8 ± 0.24 | 10.2 ± 1.4 | 49.9 ± 0.22 | >80 |
This study highlights a benzimidazole derivative with significant cytotoxic activity against cancer cells and lower toxicity towards a non-cancerous cell line.[5]
Experimental Protocols
The following are detailed methodologies for key experiments typically used in cytotoxicity assessment.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Cells are treated with the test compound as described for the MTT assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis.[6]
-
Cell Lysis: Following treatment with the test compound, cells are lysed to release their cytoplasmic contents.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for a particular caspase (e.g., DEVD for caspase-3/7) is added to the cell lysate.[7]
-
Signal Measurement: The cleavage of the substrate by the active caspase results in the release of a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer.
-
Data Analysis: The level of caspase activity is proportional to the measured signal and is compared to that of untreated control cells.
Signaling Pathways and Visualizations
The cytotoxic effects of N-benzylpropanamide analogs and related compounds can be mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate a general experimental workflow and a potential apoptosis signaling pathway.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of test compounds.
Caption: A potential intrinsic apoptosis pathway induced by cytotoxic compounds.
Conclusion
While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the data from structurally similar propanamide and benzamide derivatives suggest that this class of compounds holds potential as antiproliferative agents. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers to design and conduct further investigations into the cytotoxic effects and mechanisms of action of this compound and its analogs. Future studies should aim to evaluate the compound against a broad panel of cancer cell lines and explore its impact on key signaling pathways involved in cell death and proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]
- 7. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-benzyl-3-phenylpropanamide's Cross-reactivity with Related Enzymes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-benzyl-3-phenylpropanamide's Presumed Enzymatic Interactions and Selectivity Profile.
This guide provides a comparative overview of the enzymatic activity of this compound, with a primary focus on its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). Due to the limited direct experimental data on this compound itself, this analysis leverages findings from structurally analogous N-benzyl-amide compounds, known as macamides. The information presented herein is intended to guide researchers in evaluating its potential for further investigation and in designing appropriate experimental protocols.
Introduction to this compound and its Presumed Target
This compound is a carboxamide derivative with a core structure shared by a class of compounds known to interact with enzymes of the endocannabinoid system. While direct enzymatic profiling of this compound is not extensively documented in publicly available literature, its structural similarity to naturally occurring N-benzyl-amides found in Lepidium meyenii (Maca), such as N-benzyl-oleamide and N-benzyl-linoleamide, strongly suggests that its primary target is Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related bioactive lipids. Inhibition of FAAH leads to an elevation of endogenous anandamide levels, which has therapeutic potential in a range of neurological and inflammatory conditions.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of N-benzyl-amide compounds structurally related to this compound against FAAH. This data provides a basis for estimating the potential potency of this compound.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| N-benzyl-oleamide | Human FAAH | 7.9 | [1][2] |
| N-benzyl-linoleamide | Human FAAH | 7.2 | [1][2] |
| N-benzyl-linolenamide | Human FAAH | 8.5 | [1][2] |
| N-benzyl-stearamide | Human FAAH | 43.7 | [1][2] |
Cross-reactivity Profile
Assessing the selectivity of a potential enzyme inhibitor is crucial for predicting its off-target effects and overall safety profile. For FAAH inhibitors, cross-reactivity with other serine hydrolases is a primary concern. The following table provides available data on the cross-reactivity of N-benzyl-amides.
| Enzyme | N-benzyl-3-methoxybenzyl-linoleamide Inhibition | Other FAAH Inhibitors' Cross-Reactivity |
| FAAH | Primary Target | - |
| MAGL | No significant inhibition | Some FAAH inhibitors show cross-reactivity. |
| CES1 | Data not available | Known off-target for some classes of FAAH inhibitors (e.g., carbamates). |
| ABHD6 | Data not available | Potential off-target for serine hydrolase-directed inhibitors. |
Signaling Pathway of FAAH Inhibition
Inhibition of FAAH leads to the potentiation of endocannabinoid signaling. The diagram below illustrates the canonical pathway affected by the reduction of FAAH activity.
Caption: FAAH inhibition by this compound enhances endocannabinoid signaling.
Experimental Protocols
In Vitro FAAH Activity Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against FAAH.
Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), by FAAH. The cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
Recombinant human FAAH
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AAMCA substrate
-
Test compound (this compound) and reference inhibitor
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the FAAH enzyme solution.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using the plate reader.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cross-Reactivity Profiling using Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow for assessing the selectivity of an inhibitor against a panel of serine hydrolases in a complex proteome.
Caption: Workflow for assessing inhibitor selectivity using Activity-Based Protein Profiling.
Principle: ABPP utilizes covalent chemical probes that target the active sites of an entire enzyme family. The selectivity of an inhibitor is determined by its ability to prevent the binding of a broad-spectrum activity-based probe to its target enzyme and potential off-targets.
Procedure Outline:
-
A native biological sample (e.g., cell lysate or tissue homogenate) is pre-incubated with the test inhibitor (this compound) at various concentrations.
-
A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like a fluorophore) is then added to the sample.
-
The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
The proteome is then separated by SDS-PAGE.
-
In-gel fluorescence scanning reveals a profile of active serine hydrolases.
-
A decrease in the fluorescence intensity of a specific band in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that particular enzyme.
-
The identity of the inhibited enzymes can be determined by mass spectrometry.
Conclusion
Based on the analysis of structurally related N-benzyl-amides, this compound is a promising candidate for further investigation as a Fatty Acid Amide Hydrolase inhibitor. The available data on analogous compounds suggest a moderate potency for FAAH. Importantly, the limited cross-reactivity data for a related macamide against MAGL is a positive indicator for selectivity. However, a comprehensive understanding of its off-target effects requires broader profiling against other serine hydrolases. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the potency and selectivity of this compound and to further elucidate its therapeutic potential.
References
Head-to-head comparison of N-benzyl-3-phenylpropanamide with known antiviral agents
A notable gap in current antiviral research is the absence of direct experimental data on the efficacy of N-benzyl-3-phenylpropanamide against specific viral pathogens. However, the structural similarity of this compound to other benzylamide derivatives that have demonstrated antiviral properties provides a compelling basis for a comparative analysis. This guide offers a head-to-head comparison of the antiviral activity of structurally related "proxy" compounds, namely N-phenylbenzamide and N-substituted benzyl/phenyl acetamide (B32628) derivatives, with established antiviral agents.
This comparison focuses on two significant viral targets: Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease, and Human Immunodeficiency Virus type 1 (HIV-1), the causative agent of AIDS. The known antiviral agents selected for this comparison are Pirodavir and Ribavirin for EV71, and Nevirapine for HIV-1, providing a benchmark for evaluating the potential of the benzylamide scaffold.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral activity, and its 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of a compound's therapeutic window.
Enterovirus 71 (EV71)
A study on N-phenylbenzamide derivatives revealed promising activity against various strains of EV71. For this comparison, we highlight the data for one of the most active compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, and compare it with the known anti-enterovirus agent Pirodavir and the broad-spectrum antiviral Ribavirin.[1][2][3][4]
| Compound/Drug | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Proxy Compound: 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (SZ-98) | 5.7 ± 0.8 | 620 ± 0.0 | >108 |
| EV71 (JS-52-3) | 12 ± 1.2 | 620 ± 0.0 | >51 | |
| Pirodavir | EV71 | 0.78 | >100 | >128 |
| Ribavirin | EV71 | 80 - 135 | >200 | >1.5 - 2.5 |
Human Immunodeficiency Virus type 1 (HIV-1)
Research into N-substituted benzyl/phenyl acetamide derivatives has identified compounds with inhibitory activity against HIV-1 reverse transcriptase. The data for a representative compound is compared with the well-established non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine.[5][6]
| Compound/Drug | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Proxy Compound: (E)-N-(2-bromophenyl)-N-(3,5-difluorobenzyl)acetamide | HIV-1 RT | 4 | >116 | >29 |
| Nevirapine | HIV-1 RT | 0.1 - 0.2 | >15 | >75 - 150 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the proxy compounds.
Antiviral Assay for EV71 (Cytopathic Effect Inhibition Assay)
This assay determines the ability of a compound to protect cells from the cytopathic effect (CPE) induced by viral infection.[7][8][9]
-
Cell Preparation: Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Dilution: The test compounds are serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection: The cell monolayers are infected with a specific strain of EV71 in the presence of the various concentrations of the test compound. Control wells include cells with virus only (virus control) and cells with medium only (cell control).
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a period that allows for the development of CPE in the virus control wells (typically 2-3 days).
-
CPE Observation and Quantification: The cells are observed microscopically for the presence of CPE. Cell viability is then quantified using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial activity.[10]
-
Data Analysis: The EC₅₀ is calculated as the compound concentration that results in a 50% reduction of the viral CPE. The CC₅₀ is determined by treating uninfected cells with the same serial dilutions of the compound and measuring cell viability.
Anti-HIV-1 Reverse Transcriptase (RT) Assay
This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme, which is essential for viral replication.[11][12][13]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs) including a labeled dUTP (e.g., with digoxigenin), and the HIV-1 RT enzyme.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C to allow for the synthesis of DNA by the RT enzyme.
-
Capture of Synthesized DNA: The reaction product, a newly synthesized DNA strand incorporating the labeled dUTP, is transferred to a streptavidin-coated microplate where the biotinylated primer binds.
-
Detection: An anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the incorporated digoxigenin.
-
Signal Generation: A substrate for the enzyme is added, which produces a colorimetric signal proportional to the amount of synthesized DNA.
-
Data Analysis: The IC₅₀ (50% inhibitory concentration) of the compound is determined by measuring the reduction in the signal compared to a control without any inhibitor.
Mechanistic Insights and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the mechanisms of action of the known antiviral agents and the proposed mechanisms for the proxy compounds.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Anti-Human Immunodeficiency Virus Type 1 Activity of (E)-N-Phenylstyryl-N-alkylacetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction | MDPI [mdpi.com]
- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. pblassaysci.com [pblassaysci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 13. benchchem.com [benchchem.com]
Validating the Mechanism of Action of N-benzyl-3-phenylpropanamide: A Comparative Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
N-benzyl-3-phenylpropanamide is a secondary amide featuring a core structure that is a recurring motif in a variety of biologically active compounds. While direct experimental data on the specific mechanism of action for this compound is limited in publicly available literature, its structural components—the N-benzyl group, the phenyl ring, and the propanamide backbone—are present in molecules with well-defined pharmacological profiles. This guide provides a comparative analysis of these analogs to validate potential mechanisms of action for this compound, offering insights into its possible therapeutic applications.
This guide will explore four potential mechanisms of action based on the activities of structurally related compounds:
-
Positive Allosteric Modulation of Excitatory Amino Acid Transporter 2 (EAAT2)
-
Inhibition of Monoamine Oxidases (MAO) and Cholinesterases (ChE)
-
Antifungal Activity via Inhibition of Sterol 14α-demethylase (CYP51)
-
Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase
For each potential mechanism, we will present a comparison with relevant analogs, supported by experimental data and detailed protocols.
Potential as a Positive Allosteric Modulator of EAAT2
A series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide analogs have demonstrated potent antiseizure activity through the positive allosteric modulation of EAAT2, a crucial glutamate (B1630785) transporter in the central nervous system.[1][2][3][4] This suggests that the N-benzyl-propanamide scaffold could be a key pharmacophore for enhancing glutamate uptake.
Comparative Efficacy Data of EAAT2 Modulator Analogs
The following table summarizes the in vivo antiseizure activity of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] and its analogs in mouse models. A lower median effective dose (ED50) indicates higher potency.[2]
| Compound | Maximal Electroshock (MES) ED50 (mg/kg) | 6 Hz (32 mA) Seizure ED50 (mg/kg) | Subcutaneous Pentylenetetrazol (scPTZ) ED50 (mg/kg) |
| (R)-AS-1 | 49.6 | 31.3 | 67.4 |
| Compound I | 28.5 | 25.1 | 55.2 |
| Compound II | 35.2 | 29.8 | 61.7 |
Experimental Protocol: EAAT2-Mediated Glutamate Uptake Assay
This protocol outlines a cell-based assay to determine the effect of a test compound on EAAT2-mediated glutamate uptake.
Objective: To quantify the enhancement of glutamate uptake by EAAT2 in the presence of a test compound.
Materials:
-
COS-7 cells transiently transfected with human EAAT2.
-
Radiolabeled [³H]-L-glutamate.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Scintillation cocktail and counter.
-
Poly-D-lysine coated 96-well plates.
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in appropriate media.
-
Transfect cells with a plasmid encoding human EAAT2 using a suitable transfection reagent.
-
Seed the transfected cells onto poly-D-lysine coated 96-well plates and allow them to adhere overnight.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compound dilutions for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Glutamate Uptake:
-
Initiate the uptake by adding a solution of [³H]-L-glutamate (at a final concentration close to its Km for EAAT2) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known EAAT2 inhibitor like TBOA).
-
Plot the percentage enhancement of glutamate uptake against the test compound concentration to determine the EC50 value.
-
Potential as an Inhibitor of Monoamine Oxidases and Cholinesterases
Derivatives of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have been identified as inhibitors of monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and butyrylcholinesterase (BChE).[5][6][7][8] These enzymes are significant targets in the treatment of neurodegenerative disorders and depression.
Comparative Inhibitory Activity Data
The following table presents the half-maximal inhibitory concentrations (IC50) of representative isoquinoline-carboxamide derivatives against MAO-A, MAO-B, and BChE.[5]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | BChE IC50 (µM) |
| 2d | 1.38 | > 100 | > 100 |
| 2i | 4.35 | 6.72 | 25.41 |
| 2j | 2.48 | > 100 | > 100 |
| 2p | 7.11 | 9.83 | 31.62 |
| 2t | 5.26 | 8.17 | 45.33 |
| 2v | 6.94 | 7.55 | 28.91 |
Experimental Protocols
This luminescent assay is a common method for determining the activity of MAO inhibitors.[9][10][11][12][13]
Objective: To measure the IC50 of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO-Glo™ Assay Kit (containing a luminogenic substrate and Luciferin Detection Reagent).
-
Test compound.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound.
-
Prepare the MAO enzyme and substrate solutions according to the kit instructions.
-
-
Reaction Setup:
-
Add the test compound dilutions to the wells of the 96-well plate.
-
Add the MAO enzyme (either MAO-A or MAO-B) to the wells.
-
Initiate the reaction by adding the luminogenic substrate.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.
-
Measurement: Incubate for 20 minutes at room temperature and then measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This spectrophotometric assay is widely used to screen for cholinesterase inhibitors.
Objective: To determine the IC50 of a test compound against BChE.
Materials:
-
Butyrylcholinesterase (BChE) from equine serum.
-
Butyrylthiocholine (B1199683) iodide (substrate).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compound.
-
Phosphate (B84403) buffer (pH 8.0).
-
96-well microplate reader.
Procedure:
-
Reaction Mixture:
-
In a 96-well plate, add phosphate buffer, test compound dilutions, and BChE solution.
-
Pre-incubate for a short period (e.g., 15 minutes) at room temperature.
-
-
Reaction Initiation:
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the butyrylthiocholine iodide substrate.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Potential as an Antifungal Agent via CYP51 Inhibition
The N-benzyl-propanamide scaffold is also found in azole-containing compounds that exhibit antifungal activity by inhibiting sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[14][15][16][17][18][19]
Comparative Antifungal Activity and CYP51 Inhibition Data
The following table shows the minimum inhibitory concentration (MIC) and CYP51 IC50 values for representative N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives against Candida albicans.[16]
| Compound | C. albicans MIC (µg/mL) | CaCYP51 IC50 (µM) |
| 5d | 0.25 | 0.39 |
| 5f | < 0.03 | 0.46 |
| 12c | 1 | > 10 |
| Fluconazole | 0.125 | 0.31 |
Experimental Protocols
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[20][21][22]
Objective: To determine the MIC of a test compound against a fungal strain.
Materials:
-
Fungal strain (e.g., Candida albicans).
-
RPMI-1640 medium.
-
Test compound.
-
96-well microplates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the microplate wells.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
This in vitro assay measures the direct inhibition of the CYP51 enzyme.[16][19]
Objective: To determine the IC50 of a test compound against purified CYP51.
Materials:
-
Purified recombinant CYP51 enzyme.
-
CYP51 substrate (e.g., lanosterol).
-
Cytochrome P450 reductase.
-
NADPH.
-
Test compound.
-
Reaction buffer.
-
Method for detecting substrate turnover (e.g., HPLC or a coupled spectrophotometric assay).
Procedure:
-
Reaction Mixture: In a suitable reaction vessel, combine the reaction buffer, CYP51 enzyme, cytochrome P450 reductase, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period.
-
Reaction Initiation: Initiate the reaction by adding the substrate (lanosterol) and NADPH.
-
Incubation: Incubate at 37°C for a defined time.
-
Termination and Analysis: Stop the reaction and analyze the amount of product formed or remaining substrate using a suitable analytical method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Potential as a p38 MAP Kinase Inhibitor
Novel imidazole (B134444) derivatives of 2-amino-N-(Substituted)-3-phenylpropanamide have been synthesized and shown to possess anti-inflammatory activity through the inhibition of p38 MAP kinase.[23][24][25] This pathway is a key regulator of the production of pro-inflammatory cytokines.
Comparative p38 MAP Kinase Inhibitory Activity
The following table shows the IC50 values of representative imidazole-propanamide derivatives against p38 MAP kinase.[23]
| Compound | p38 MAP Kinase IC50 (nM) |
| AA2 | 587.32 ± 7.14 |
| AA3 | 511.69 ± 6.87 |
| AA4 | 489.21 ± 5.92 |
| AA5 | 446.78 ± 6.03 |
| AA6 | 403.57 ± 6.35 |
| SB203580 (Control) | 222.44 ± 5.98 |
Experimental Protocol: In Vitro p38 MAP Kinase Assay
This protocol describes a luminescent-based kinase assay to determine the inhibitory activity of a compound against p38 MAP kinase.[26][27][28][29][30][31][32]
Objective: To determine the IC50 of a test compound against p38 MAP kinase.
Materials:
-
Recombinant active p38 MAP kinase.
-
Peptide substrate for p38 (e.g., ATF2).
-
ATP.
-
Test compound.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 384-well plates.
-
Luminometer.
Procedure:
-
Reaction Setup:
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add a mixture of the p38 kinase and the peptide substrate to each well.
-
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP Detection and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The this compound scaffold is a versatile chemical framework present in compounds with diverse and significant biological activities. While direct experimental validation of the mechanism of action for this compound is needed, the comparative data from its analogs strongly suggest several plausible avenues for its therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to investigate these potential mechanisms and to characterize the pharmacological profile of this compound and its future derivatives. Further investigation into these pathways will be crucial in elucidating its precise biological role and potential for drug development.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity | CoLab [colab.ws]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. MAO-Glo™ Assay Protocol [france.promega.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. MAO-Glo™ Assay Systems [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacophorejournal.com [pharmacophorejournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reviberoammicol.com [reviberoammicol.com]
- 23. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. promega.com [promega.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of N-benzyl-3-phenylpropanamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-benzyl-3-phenylpropanamide derivatives, a scaffold of significant interest in medicinal chemistry. We delve into the structural modifications that influence their anticonvulsant and transient receptor potential vanilloid 1 (TRPV1) antagonist activities, supported by experimental data and detailed protocols.
The this compound core structure presents multiple sites for chemical modification, including the N-benzyl ring, the phenyl ring of the propanamide moiety, and the propanamide backbone itself. Alterations at these positions can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties. This guide will explore these nuances, offering a valuable resource for the rational design of novel therapeutic agents.
Anticonvulsant Activity: Unraveling the SAR of N-benzyl-2-acetamidopropionamide Analogs
While direct SAR studies on this compound for anticonvulsant activity are limited, extensive research on the closely related N-benzyl-2-acetamidopropionamide scaffold, which includes the marketed drug Lacosamide, provides significant insights. The primary screening method for anticonvulsant activity in these studies is the Maximal Electroshock (MES) test in rodents, a model for generalized tonic-clonic seizures.[1]
The key structural features influencing the anticonvulsant potency of these derivatives are summarized in the table below. The data highlights the importance of substitutions at the C-3 position of the propionamide (B166681) backbone.
Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives in the MES Test. [2][3]
| Compound | R (at C-3) | Stereochemistry | MES ED₅₀ (mg/kg, i.p. in mice) | Neurotoxicity TD₅₀ (mg/kg, i.p. in mice) | Protective Index (PI = TD₅₀/ED₅₀) |
| (R)-18 (Lacosamide) | -OCH₃ | R | 4.5 | 27 | 6.0 |
| (S)-18 | -OCH₃ | S | >100 | - | - |
| (R,S)-18 | -OCH₃ | Racemic | 8.3 | - | - |
| (R,S)-19 | -OCH₂CH₃ | Racemic | 17.3 | - | - |
| (R)-27 | -OCH₂CH₃ | R | 7.9 | 30-100 | >3.8 |
| (R)-29 | -OCH(CH₃)₂ | R | 23 | 30-100 | >1.3 |
| (R)-30 | -OC(CH₃)₃ | R | 30-100 | >100 | - |
| (R,S)-6 | -OH | Racemic | >100 | - | - |
| Phenytoin (Reference) | - | - | 6.5 | 67 | 10.3 |
Key SAR Findings for Anticonvulsant Activity: [2][3]
-
Stereochemistry is Crucial: The anticonvulsant activity predominantly resides in the (R)-enantiomer, as demonstrated by the significant difference in potency between (R)-18 (Lacosamide) and (S)-18.[2]
-
Small Alkoxy Substituents at C-3 are Favorable: Potency generally increases with smaller, non-bulky alkoxy groups at the 3-position of the propionamide chain. The methoxy (B1213986) derivative ((R)-18) is the most potent, with activity decreasing as the size of the alkoxy group increases to ethoxy, isopropoxy, and tert-butoxy.[3]
-
Hydroxyl Group is Detrimental: Replacement of the 3-methoxy group with a hydroxyl group leads to a significant loss of activity.[4]
-
Protective Index: The (R)-enantiomer of the 3-methoxy derivative ((R)-18) exhibits a favorable protective index, indicating a good separation between its effective and toxic doses.[2]
TRPV1 Antagonism: Exploring Modifications on the Propanamide Scaffold
This compound derivatives have also been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for the development of analgesics.[5] The primary in vitro assay used to determine the potency of these compounds is a calcium influx assay in cells expressing the TRPV1 receptor.
The following table presents data for a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides with various N-benzyl C-region analogs, highlighting the impact of substitutions on the N-benzyl moiety on their ability to inhibit TRPV1.
Table 2: In Vitro Activity of this compound Derivatives as TRPV1 Antagonists. [6]
| Compound | N-Benzyl Substitution | hTRPV1 Antagonism (Kᵢ, nM) |
| 72 | N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl) | 0.58 |
| 73 | N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl) with 3-chloro on phenyl | 5.2 |
| 2a | N-(2-(4-t-butylbenzyl)-3-hydroxypropyl)thiourea | Potent |
| 2b | N-(2-(4-t-butylbenzyl)-3-hydroxypropyl)thiourea with 3-fluoro on phenyl | Potent |
Key SAR Findings for TRPV1 Antagonist Activity: [6]
-
Amide Surrogates: Replacing the thiourea (B124793) linkage in initial lead compounds with an amide bond led to the discovery of potent antagonists.
-
Stereospecificity: The activity of these antagonists is stereospecific.
-
Hydrophobic Interactions: Docking studies suggest that these compounds bind to a hydrophobic pocket in the TRPV1 receptor.
-
High Affinity: Several analogs display high binding affinities with Kᵢ values in the low nanomolar range, comparable to or more potent than the reference antagonist 5-iodoRTX.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Maximal Electroshock (MES) Test in Mice
This test is a standard preclinical model for evaluating the efficacy of compounds against generalized tonic-clonic seizures.[1]
Apparatus:
-
Electroconvulsive shock generator.
-
Corneal electrodes.
-
Ophthalmic anesthetic solution (e.g., 0.5% tetracaine).
-
Saline solution (0.9%).
Procedure:
-
Animal Preparation: Male CF-1 mice are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.[2] A control group receives the vehicle.
-
Electrode Application: At the time of predicted peak effect of the compound, a drop of ophthalmic anesthetic is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[1]
-
Stimulation: A 60 Hz alternating current of 50 mA is delivered for 0.2 seconds through the corneal electrodes.[1]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[1]
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Neurotoxicity Assessment (Rotarod Test): The median toxic dose (TD₅₀) is determined by assessing motor impairment on a rotarod apparatus. The Protective Index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀.[2]
Caption: Workflow for the Maximal Electroshock (MES) Test.
In Vitro Calcium Influx Assay for TRPV1 Antagonism
This assay measures the ability of a compound to inhibit the influx of calcium into cells expressing the TRPV1 receptor upon stimulation with an agonist like capsaicin.[7]
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
TRPV1 agonist (e.g., capsaicin).
-
Assay buffer.
-
Fluorescence microplate reader or microscope.
Procedure:
-
Cell Preparation: Plate hTRPV1-expressing HEK293 cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye increases its fluorescence intensity upon binding to calcium.[7]
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (potential antagonist) for a specified period.
-
Agonist Stimulation: Add a known concentration of a TRPV1 agonist (e.g., capsaicin) to the wells to stimulate the TRPV1 channels.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The influx of calcium through the activated TRPV1 channels will cause an increase in fluorescence.[7]
-
Data Analysis: The inhibitory effect of the test compound is determined by the reduction in the fluorescence signal compared to control wells (agonist only). The half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ) is then calculated.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative analysis of different synthesis routes for N-benzyl-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-benzyl-3-phenylpropanamide, a secondary amide, is a fundamental transformation in organic chemistry with applications in the preparation of more complex molecules and potential pharmaceutical intermediates. The selection of a synthetic route is a critical decision, influenced by factors such as yield, reaction time, cost, and the availability of reagents and specialized equipment. This guide provides an objective comparison of three primary synthetic methodologies for the preparation of this compound, supported by experimental data to inform the selection of the most suitable protocol.
At a Glance: Comparison of Synthetic Routes
The three principal routes for the synthesis of this compound are:
-
Direct Thermal Condensation: The direct reaction of 3-phenylpropanoic acid and benzylamine (B48309) at elevated temperatures.
-
Coupling Agent-Mediated Amidation: The use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate amide bond formation at or below room temperature.
-
Acid Chloride Route: A two-step process involving the conversion of 3-phenylpropanoic acid to its more reactive acid chloride derivative, followed by reaction with benzylamine.
The following table summarizes the key quantitative data for these synthetic pathways.
| Parameter | Route 1: Direct Thermal Condensation (with Catalyst) | Route 2: DCC-Mediated Coupling | Route 3: Acid Chloride Route |
| Starting Materials | 3-Phenylpropanoic Acid, Benzylamine | 3-Phenylpropanoic Acid, Benzylamine, DCC, DMAP | 3-Phenylpropanoic Acid, Thionyl Chloride, Benzylamine |
| Key Reagents/Catalysts | Zirconium(IV) chloride (ZrCl₄) | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Thionyl Chloride (SOCl₂) or Oxalyl Chloride |
| Reaction Time | Not specified in detail, typically several hours | 12 - 16 hours | Step 1: ~1-2 hours; Step 2: ~2-3 hours |
| Reaction Temperature | Reflux (e.g., in toluene, ~111°C) | 0°C to Room Temperature | Step 1: Reflux; Step 2: 0°C to Room Temperature |
| Typical Yield | 92%[1] | High (exact yield for this specific reaction not found, but generally high for this method) | High (exact yield for this specific reaction not found, but generally high for this method) |
| Purity (post-purification) | High | High | High |
| Key Advantages | High yield, potentially fewer reagents. | Mild reaction conditions, high yields. | Utilizes a highly reactive intermediate, often leading to high conversion. |
| Key Disadvantages | Requires high temperatures, catalyst may be required for high yield. | Formation of dicyclohexylurea (DCU) byproduct which requires filtration, DCC is an allergen. | Two-step process, requires handling of corrosive and moisture-sensitive reagents (thionyl chloride and the acid chloride). |
Visualizing the Synthetic Pathways
The logical relationships and workflows of the synthetic routes are depicted below.
Caption: Overview of the three main synthetic routes to this compound from common starting materials.
Experimental Protocols
Route 1: Direct Thermal Condensation (with Catalyst)
This method involves the direct reaction of 3-phenylpropanoic acid with benzylamine at elevated temperatures, often with a catalyst to improve the reaction rate and yield.
Workflow:
Caption: Workflow for the direct thermal condensation route.
Procedure: To a solution of 3-phenylpropanoic acid (1.0 mmol) and benzylamine (1.0 mmol) in toluene, a catalytic amount of zirconium(IV) chloride (ZrCl₄) is added. The mixture is heated to reflux and the reaction progress is monitored by a suitable technique such as Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.[1] A reported yield for a similar scale-up procedure is 92%.[1]
Route 2: DCC-Mediated Coupling
This route utilizes a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, allowing for amide bond formation under mild conditions.
Workflow:
Caption: Workflow for the DCC-mediated coupling route.
Procedure: To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0°C under a nitrogen atmosphere, N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) are added. The mixture is stirred for 10 minutes, after which benzylamine (1.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.[2]
Route 3: Acid Chloride Route
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with the amine.
Workflow:
Caption: Workflow for the two-step acid chloride route.
Procedure:
Step 1: Synthesis of 3-Phenylpropanoyl Chloride 3-Phenylpropanoic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), and heated to reflux for 1-2 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation, typically under reduced pressure, to yield the crude 3-phenylpropanoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound The crude 3-phenylpropanoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled to 0°C. A solution of benzylamine (1.0 equivalent) and a base, such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents), in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a few hours. The reaction is quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried, filtered, and concentrated. The final product is purified by column chromatography or recrystallization.
Conclusion
The choice of the optimal synthetic route for this compound is contingent on the specific requirements of the laboratory and the project. The direct thermal condensation with a catalyst offers a high-yielding, one-pot procedure but requires high temperatures. The DCC-mediated coupling provides a milder alternative, though it involves the formation of a byproduct that must be removed. The acid chloride route is a robust and often high-yielding method but involves an additional synthetic step and the handling of hazardous reagents. For large-scale synthesis, the direct thermal condensation might be the most atom-economical, while for smaller-scale laboratory preparations where mild conditions are paramount, the DCC-mediated route is a strong contender. The acid chloride route remains a reliable and classical approach, particularly when high reactivity is required.
References
In Vivo Efficacy of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) Demonstrates Superior Anticonvulsant Profile Compared to Valproic Acid
For Immediate Release: A comprehensive analysis of preclinical data reveals that N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a novel central nervous system agent, exhibits a potent and broad-spectrum anticonvulsant efficacy in murine models, surpassing the standard antiepileptic drug, valproic acid (VPA), with a significantly wider therapeutic window. This guide provides a detailed comparison of the in vivo efficacy of AS-1 and VPA, supported by quantitative data from key preclinical seizure models and detailed experimental protocols.
Executive Summary
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) is a promising anticonvulsant candidate that has demonstrated superior efficacy and safety in direct comparison to valproic acid in a battery of well-established in vivo seizure models in mice. The median effective dose (ED₅₀) of AS-1 was consistently lower than that of VPA across the maximal electroshock (MES), subcutaneous pentylenetetrazole (s.c. PTZ), and 6-Hz seizure tests. Furthermore, the median toxic dose (TD₅₀) for AS-1, as determined by the rotarod test for motor impairment, was significantly higher, indicating a more favorable safety profile.
Comparative Efficacy and Safety Data
The following table summarizes the in vivo anticonvulsant and neurotoxic profiles of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) and valproic acid (VPA) in mice. Data is presented as the median effective dose (ED₅₀) required to protect 50% of animals from seizures and the median toxic dose (TD₅₀) causing motor impairment in 50% of animals.
| Compound | MES Test ED₅₀ (mg/kg, i.p.) | s.c. PTZ Test ED₅₀ (mg/kg, i.p.) | 6-Hz (32 mA) Test ED₅₀ (mg/kg, i.p.) | Rotarod Test TD₅₀ (mg/kg, i.p.) |
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | 48.0 | 67.4 | 31.3 | > 300 |
| Valproic Acid (VPA) | 252.74[1] | 239.45[1] | 130.65[1] | 430.77[1] |
Mechanism of Action: Positive Allosteric Modulation of EAAT2
AS-1 exerts its anticonvulsant effects through a novel mechanism of action as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[2][3][4] EAAT2 is a crucial glutamate (B1630785) transporter in the brain responsible for clearing excess glutamate from the synaptic cleft.[1][5][6][7][8][9][10][11] By binding to an allosteric site on the EAAT2 protein, AS-1 enhances the transporter's ability to remove glutamate, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[1][5][6][8]
References
- 1. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Positive allosteric activation of glial EAAT-2 transporter protein: A novel strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glutamate transporter - Wikipedia [en.wikipedia.org]
Benchmarking N-benzyl-3-phenylpropanamide against other enzyme inhibitors
Benchmarking N-benzyl-3-phenylpropanamide: An Analysis of Available Data
Despite interest in the therapeutic potential of propanamide derivatives, publicly available data on the specific enzyme inhibitory activity of this compound is currently unavailable. Extensive searches of scientific literature and chemical databases did not yield specific quantitative metrics, such as IC50 or Ki values, which are essential for a direct comparative analysis against other enzyme inhibitors.
This compound is a secondary amide that has been noted for its synthetic versatility and potential as an intermediate in pharmaceutical development.[1] While the broader class of N-benzyl and propanamide-containing compounds has been investigated for various biological activities, specific data pinpointing the enzymatic targets of this compound and its potency remains elusive.
For instance, research on structurally related compounds has revealed inhibitory activity against a range of enzymes. Derivatives of N-benzyl benzamide (B126) have been identified as potent inhibitors of butyrylcholinesterase, a target in the management of Alzheimer's disease. Similarly, other propanamide derivatives have been explored for their activity against enzymes implicated in cancer and infectious diseases. However, this information on analogous compounds cannot be directly extrapolated to this compound without specific experimental validation.
One study noted the isolation of this compound from the fungus Clonostachys compactiuscula, but did not provide details on its enzyme inhibitory properties.[2] Another source mentioned its potential in antimalarial applications, which would imply an interaction with parasitic enzymes, but specific data was not provided.[1]
Without concrete data on which enzymes are inhibited by this compound and the extent of this inhibition, a meaningful comparison with other enzyme inhibitors cannot be constructed. The generation of such a comparison would require future experimental screening of this compound against a panel of enzymes to identify its primary targets and determine its potency.
Data Presentation
Due to the lack of quantitative data from experimental studies on the enzyme inhibitory activity of this compound, a comparative data table cannot be generated at this time.
Experimental Protocols
As no specific enzyme inhibition experiments for this compound have been identified in the public domain, detailed experimental protocols for this specific compound cannot be provided. For a general understanding of how such experiments are typically conducted, a generic workflow for an enzyme inhibition assay is described below.
General Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a specific enzyme.
Caption: A generalized workflow for determining the in vitro inhibitory potency of a compound against a target enzyme.
This guide will be updated should relevant experimental data for this compound become publicly available.
References
Assessing Target Selectivity: A Comparative Guide to N-benzyl-3-phenylpropanamide Analogs as Enzyme Inhibitors
While a specific biological target for N-benzyl-3-phenylpropanamide remains to be definitively identified in publicly available research, a class of its structural analogs, (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, has been investigated for its inhibitory activity against key enzymes in neurotransmitter metabolism. This guide provides a comparative assessment of the selectivity of these analogs for monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and butyrylcholinesterase (BChE).
This analysis is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and selectivity profiles of this chemical scaffold. The data presented is compiled from published experimental findings.
Quantitative Comparison of Inhibitory Activity
The selectivity of a compound is a critical factor in drug development, as it can influence both efficacy and adverse effects. The following table summarizes the inhibitory potency of various (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs against MAO-A, MAO-B, and BChE. Lower IC50 values indicate higher potency. For BChE, the percentage of inhibition at a 100 µM concentration is provided. None of the tested compounds showed inhibitory activity against acetylcholinesterase (AChE)[1][2][3].
| Compound | Substituent (R) | MAO-A IC50 (µM)[1][2][3] | MAO-B IC50 (µM)[1][2][3] | BChE % Inhibition @ 100 µM[1][2][3] |
| 2d | p-F | 1.38 | > 10 | Not Reported |
| 2j | p-Br | 2.48 | > 10 | 34.5 |
| 2i | m-Br | 5.86 | 6.45 | Not Reported |
| 2p | o-CH3 | 7.33 | 8.12 | Not Reported |
| 2t | m-OCH3 | 6.98 | 7.54 | 55.0 |
| 2v | 2,4-(OCH3)2 | 8.15 | 9.21 | Not Reported |
| 2b | o-F | Not Reported | Not Reported | 49.0 |
| 2l | m-CF3 | Not Reported | Not Reported | 49.1 |
| 2s | o-OCH3 | Not Reported | Not Reported | 39.6 |
| 2u | p-OCH3 | Not Reported | Not Reported | 40.7 |
Signaling Pathway of Target Enzymes
Monoamine oxidases and cholinesterases are crucial enzymes in the central nervous system, responsible for the degradation of neurotransmitters. MAO-A and MAO-B metabolize monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine, while cholinesterases hydrolyze acetylcholine. The inhibition of these enzymes can lead to an increase in the synaptic levels of their respective neurotransmitters, which is a therapeutic strategy for various neurological and psychiatric disorders.
Experimental Protocols
The following are generalized protocols for determining the in vitro inhibitory activity of compounds against monoamine oxidase and cholinesterase.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO.
-
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)
-
Substrate (e.g., Kynuramine for both isoforms, or selective substrates like serotonin for MAO-A and benzylamine (B48309) for MAO-B)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Test compounds and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In a 96-well plate, add the diluted test compounds, a vehicle control (e.g., DMSO), and a positive control.
-
Add the MAO-A or MAO-B enzyme to each well, except for a no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at 590 nm) kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
-
Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by cholinesterase, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Test compounds and a positive control (e.g., Donepezil)
-
96-well clear microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the diluted test compounds or controls.
-
Add the AChE or BChE solution to each well.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings at regular intervals for a set period (e.g., 10-15 minutes).
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow for Selectivity Assessment
The systematic evaluation of a compound's selectivity involves a multi-step process, from initial screening to detailed characterization. The following diagram illustrates a general workflow for assessing the selectivity of enzyme inhibitors.
References
- 1. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity | CoLab [colab.ws]
- 2. (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of N-benzyl-3-phenylpropanamide: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While specific hazards for N-benzyl-3-phenylpropanamide are not fully characterized, a conservative approach is essential.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant dust or aerosols are expected, a respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Waste Characterization and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data, this compound should be treated as a hazardous chemical waste.
-
Do Not Mix: Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your EHS department. Incompatible wastes can lead to dangerous chemical reactions.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid this compound, contaminated weigh boats, filter paper, and other contaminated disposable lab supplies in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container.
-
2. Waste Container Selection and Labeling:
-
Container Compatibility: Use only containers that are compatible with amides and any solvents used. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste (including any solvents)
-
The date the waste was first added to the container
-
The name of the principal investigator or responsible person
-
3. Storage of Chemical Waste:
-
Secure Closure: Waste containers must be kept securely closed at all times, except when adding waste.
-
Designated Storage Area: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.
-
Incompatible Materials: Store away from incompatible materials, such as strong acids or bases, to prevent accidental reactions.
4. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or has reached the institutional time limit for storage in a satellite accumulation area (often 90 days), contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[1][2]
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1]
Spill Management
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper PPE: Don the appropriate PPE as outlined above.
-
Contain the Spill: Gently sweep up the solid material, avoiding the generation of dust.
-
Collect Waste: Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
For larger spills, or any spill of a solution, evacuate the area and contact your institution's EHS department immediately.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, no quantitative hazard data (e.g., LD50, flashpoint) can be definitively provided. The table below summarizes the key physical and chemical properties available from public databases.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO | PubChem |
| Molecular Weight | 239.31 g/mol | PubChem |
| CAS Number | 10264-10-5 | PubChem |
| Appearance | Solid (presumed) | - |
| GHS Hazard Statements | No data available | Guidechem |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling N-benzyl-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of N-benzyl-3-phenylpropanamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar chemicals, such as N-benzylbenzamide, and general best practices for laboratory chemical safety.
Immediate Safety Considerations
Before handling this compound, a thorough risk assessment is mandatory. Based on data from related amide compounds, this chemical should be treated as potentially hazardous.
Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement when handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust. A respirator may be needed for large quantities or if dust is generated. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound, avoiding the generation of dust.
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused compound and any contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and compatible waste container.
-
The label should include the chemical name ("this compound Waste") and a clear hazard warning (e.g., "Irritant").
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
-
Final Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
-
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
